molecular formula C10H9N3O B079331 N-phenyl-1H-imidazole-5-carboxamide CAS No. 13189-13-4

N-phenyl-1H-imidazole-5-carboxamide

Cat. No.: B079331
CAS No.: 13189-13-4
M. Wt: 187.2 g/mol
InChI Key: HYPSKNLBXKFNBB-UHFFFAOYSA-N
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Description

N-phenyl-1H-imidazole-5-carboxamide is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This heterocyclic compound features a critical imidazole core substituted with a carboxamide group and an N-phenyl ring, making it a versatile scaffold for the synthesis of more complex molecules. Its primary research application lies in its role as a key intermediate in the development of potential pharmacologically active compounds, particularly those targeting enzyme families such as kinases. The imidazole ring can act as a bioisostere for other heterocycles or participate in crucial hydrogen bonding interactions within active sites, while the phenyl and carboxamide groups provide sites for further structural diversification and optimization of drug-like properties. Researchers utilize this compound to explore structure-activity relationships (SAR), develop targeted inhibitor libraries, and create novel molecular probes for biochemical assays. It is supplied for laboratory research applications and is an essential tool for chemists and biologists working in early-stage discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyl-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10(9-6-11-7-12-9)13-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPSKNLBXKFNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310087
Record name Imidazole-4-carboxanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13189-13-4
Record name Imidazole-4-carboxanilide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazole-4-carboxanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-phenyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound featuring a core imidazole ring substituted with a phenylcarboxamide group. While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural motifs are prevalent in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, including a proposed synthesis pathway, predicted reactivity, and potential biological activities inferred from closely related analogs. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this compound and its derivatives.

Chemical and Physical Properties

Based on its chemical structure and data from closely related compounds, the following properties can be predicted for this compound.

PropertyValueSource
CAS Number 13189-13-4Biosynth
Molecular Formula C₁₀H₉N₃OBiosynth[1]
Molecular Weight 187.2 g/mol Biosynth[1]
SMILES C1=CC=C(C=C1)NC(=O)C2=CN=CN2Biosynth[1]
Predicted Melting Point 227-228 °CInferred from N-phenyl-1H-imidazole-4-carboxamide
Predicted Boiling Point 329.2 °C at 760 mmHgInferred from N-phenyl-1H-imidazole-4-carboxamide
Predicted LogP 1.735Inferred from N-phenyl-1H-imidazole-4-carboxamide

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the formation of the imidazole ring is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5] For the synthesis of the carboxamide moiety, the coupling of a carboxylic acid with an amine is a standard procedure. A potential multi-step synthesis is outlined below.

DOT Script for Proposed Synthesis

G cluster_0 Step 1: Imidazole Ring Formation (Radziszewski Synthesis) cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acyl Chloride Formation cluster_3 Step 4: Amide Coupling A Ethyl glyoxalate D Ethyl 1H-imidazole-5-carboxylate A->D Condensation B Formaldehyde B->D C Ammonia C->D E 1H-Imidazole-5-carboxylic acid D->E NaOH, H₂O, Δ G Imidazole-5-carbonyl chloride E->G Reflux F Thionyl chloride (SOCl₂) F->G I This compound G->I Pyridine, DCM H Aniline H->I G cluster_0 This compound cluster_1 Reactions A Imidazole Ring C Electrophilic Substitution (e.g., Nitration, Halogenation) A->C Attack at C4 D Nucleophilic Substitution (e.g., with strong nucleophiles) A->D Difficult, requires activation E N-Alkylation / N-Acylation (at N-1 or N-3) A->E B Phenylcarboxamide Moiety B->C Ortho-, para-directing G cluster_0 JAK/STAT Pathway cluster_1 Topoisomerase IIα Action JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Gene Transcription (Proliferation, Survival) pSTAT3->Gene TopoII Topoisomerase IIα DNA_religation DNA Religation TopoII->DNA_religation CellCycle Cell Cycle Progression DNA_religation->CellCycle Inhibitor This compound (or its active derivatives) Inhibitor->STAT3 Inhibits Phosphorylation Inhibitor->TopoII Inhibits G A Synthesize and Purify This compound B Characterize Structure (NMR, IR, MS) A->B C In Vitro Cytotoxicity Screening (MTT Assay) B->C D Determine IC₅₀ Values C->D E Mechanism of Action Studies D->E H Lead Optimization D->H F Western Blot (e.g., p-STAT3) E->F G Enzyme Inhibition Assay (e.g., Topoisomerase IIα) E->G

References

Synthesis Pathways for N-phenyl-1H-imidazole-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides an in-depth technical guide on the synthesis of N-phenyl-1H-imidazole-5-carboxamide, a molecule of interest for researchers in medicinal chemistry and drug development. The imidazole carboxamide scaffold is a privileged structure found in numerous pharmacologically active compounds. This guide focuses on the most prevalent and efficient synthesis strategy, which involves the formation of an amide bond between a carboxylic acid precursor and an amine. We will detail the synthesis of key intermediates, provide specific experimental protocols for the critical amide coupling step, and present a logical workflow for the overall synthesis. Quantitative data from analogous reactions are summarized for reference, and all pathways and workflows are illustrated with diagrams.

Introduction to the Imidazole Carboxamide Scaffold

The imidazole ring is a fundamental five-membered heterocyclic motif present in many biologically important molecules, including the amino acid histidine. When functionalized with a carboxamide group, the resulting scaffold serves as a versatile building block in the design of novel therapeutics. Derivatives of imidazole carboxamide have been investigated for a wide range of biological activities, including as TGR5 agonists for metabolic diseases and as potential antimicrobial or antineoplastic agents.[1][2] The synthesis of specifically substituted analogues, such as this compound, is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Core Retrosynthetic Analysis

The most direct and reliable approach to synthesizing this compound involves an amide bond formation as the key step. This retrosynthetic strategy disconnects the target molecule at the amide C-N bond, identifying 1-phenyl-1H-imidazole-5-carboxylic acid and aniline as the primary precursors. The carboxylic acid precursor can be further disconnected, tracing back to a commercially available or readily synthesizable imidazole ester, such as ethyl 1H-imidazole-5-carboxylate.

G cluster_main Retrosynthetic Pathway Target This compound Precursor1 1-phenyl-1H-imidazole-5-carboxylic acid Target->Precursor1 Amide Disconnection Precursor2 Aniline Target->Precursor2 Amide Disconnection Precursor3 Ethyl 1-phenyl-1H-imidazole-5-carboxylate Precursor1->Precursor3 Hydrolysis Precursor4 Ethyl 1H-imidazole-5-carboxylate Precursor3->Precursor4 N-Arylation Disconnection Precursor5 Phenylating Agent (e.g., Phenylboronic Acid) Precursor3->Precursor5 N-Arylation Disconnection

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: N-Arylation Followed by Amide Coupling

This pathway is often preferred due to the robustness and high efficiency of modern amide coupling reactions. The synthesis is logically divided into three main stages: N-arylation of an imidazole ester, saponification to the carboxylic acid, and the final coupling with aniline.

Experimental Workflow

The overall workflow proceeds linearly from a starting imidazole ester to the final product.

G Start Ethyl 1H-imidazole- 5-carboxylate Step1 N-Arylation Start->Step1 Intermediate1 Ethyl 1-phenyl-1H-imidazole- 5-carboxylate Step1->Intermediate1 Step2 Saponification (Ester Hydrolysis) Intermediate1->Step2 Intermediate2 1-phenyl-1H-imidazole- 5-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling (with Aniline) Intermediate2->Step3 End N-phenyl-1H-imidazole- 5-carboxamide Step3->End

Caption: Forward synthesis workflow for this compound.

Step 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-5-carboxylate (N-Arylation)

The introduction of the phenyl group at the N-1 position of the imidazole ring is a critical step. While various methods exist, copper-catalyzed N-arylation (Ullmann-type coupling) is a common and effective strategy for nitrogen-containing heterocycles.[3]

Experimental Protocol (Representative)

  • To a sealable reaction vessel, add ethyl 1H-imidazole-5-carboxylate (1.0 equiv), phenylboronic acid (1.5 equiv), and copper(II) acetate (0.1 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous solvent (e.g., DMF or Toluene) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 1-phenyl-1H-imidazole-5-carboxylate.

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
Arylhydrazone-CuIKOHDMF1202460[3]
ImidazoleEthylchloroacetate-K₂CO₃AcetoneReflux-82[4]
Imidazole EsterPhenylboronic AcidCu(OAc)₂K₂CO₃DMF1202450-70 (Estimated)
Note: Data for the specific imidazole ester arylation is estimated based on analogous copper-catalyzed reactions reported in the literature.
Step 2: Synthesis of 1-phenyl-1H-imidazole-5-carboxylic acid (Hydrolysis)

The ester is converted to the corresponding carboxylic acid via base-catalyzed hydrolysis (saponification).

Experimental Protocol (Representative)

  • Dissolve ethyl 1-phenyl-1H-imidazole-5-carboxylate (1.0 equiv) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 equiv).

  • Stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~4-5.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 1-phenyl-1H-imidazole-5-carboxylic acid.

Starting MaterialReagentSolventConditionTypical Yield (%)
Ester IntermediateNaOH (aq)Ethanol/WaterRoom Temp>90 (Quantitative)
Step 3: Amide Bond Formation

This final step involves the coupling of the carboxylic acid with aniline. Direct reaction is not feasible; therefore, a coupling agent is required to activate the carboxylic acid. Common choices include carbodiimides (e.g., EDC) often with an additive (e.g., HOBt), or uronium-based reagents like HATU, which are highly efficient.[5]

Mechanism of Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl-intermediate. This intermediate is readily attacked by the nucleophilic amine (aniline) to form the stable amide bond, regenerating the catalyst or forming a stable byproduct (e.g., dicyclohexylurea (DCU) if DCC is used).

Experimental Protocol (HATU Coupling)

  • In a round-bottom flask under an inert atmosphere, dissolve 1-phenyl-1H-imidazole-5-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add HATU (1.1 equiv) and a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add aniline (1.0-1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction's progress via TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography or recrystallization to yield pure this compound.

AcidAmineCoupling ReagentBaseSolventTypical Yield (%)Reference
Carboxylic AcidsPrimary/Secondary AminesHATUDIPEADMFGood to Excellent[5]
Carboxylic AcidsPrimary/Secondary AminesDCC/HOBt-DCM/DMFGood to High
Carboxylic AcidsUrea (as N source)Imidazole (catalyst)--55-84[6]
Note: Yields are generally high for standard amide coupling reactions.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence involving the N-arylation of an imidazole-5-carboxylate precursor, followed by ester hydrolysis and a final amide coupling step. The use of modern coupling reagents like HATU or EDC/HOBt ensures high efficiency and yield in the critical bond-forming step. The protocols and data provided in this guide offer a robust framework for researchers and drug development professionals to synthesize this and related imidazole carboxamide derivatives for further investigation.

References

The Rising Therapeutic Potential of N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenyl-1H-imidazole-5-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the synthesis, quantitative biological data, experimental protocols, and relevant signaling pathways associated with these promising compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Diverse Biological Activities and Quantitative Data

This compound derivatives have been extensively investigated for a variety of therapeutic applications, most notably in oncology and metabolic diseases. The structural versatility of this core allows for fine-tuning of its pharmacological properties, leading to potent and selective agents against various biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these derivatives. They have demonstrated cytotoxicity against a range of human cancer cell lines, including those of the colon, breast, lung, and cervix, as well as leukemia.[1][2][3][4][5] The mechanism of their antitumor action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Fatty Acid Synthase (FASN) and various protein kinases.[1][6]

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
CTL-06 HCT-116 (Colon)3 ± 0.25[1]
CTL-12 HCT-116 (Colon)2.5 ± 0.25[1]
4f A549 (Lung)7.5[2][4]
4f HeLa (Cervical)9.3[2][4]
4f MCF-7 (Breast)8.9[2][4]
1c Colon Cancer Cell Lines0.041 - 33.6 (Mean: 1.90)[3]
1c Melanoma Cell Lines0.041 - 33.6 (Mean: 1.90)[3]
10d, 10e SR (Leukemia)0.0153[5]
KIM-161 HCT116 (Colon)0.294[6]
KIM-161 HL60 (Leukemia)0.362[6]
Kinase Inhibition

The imidazole-carboxamide core is a key feature in several kinase inhibitors.[2] Derivatives of this scaffold have been developed as potent inhibitors of Bruton's Tyrosine Kinase (BTK) and Abelson (ABL) tyrosine kinase, both of which are crucial targets in the treatment of B-cell malignancies and chronic myeloid leukemia, respectively.[4][7] The covalent modification of a cysteine residue in the active site is a common mechanism for BTK inhibitors.[7]

Compound IDTarget KinaseIC50 (nM)Reference
26 BTKNot explicitly stated, but described as "most potent"[7]
TGR5 Agonism

Takeda G-protein-coupled receptor 5 (TGR5) is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists, demonstrating superior activity to reference compounds.[8] Activation of TGR5 by these compounds stimulates the secretion of glucagon-like peptide-1 (GLP-1), leading to a glucose-lowering effect.[8]

Compound IDTargetActivityReference
19d hTGR5Potent agonist[8]
19e hTGR5Potent agonist[8]
Antiprotozoal Activity

Derivatives of this compound have also shown promise in the fight against neglected tropical diseases caused by kinetoplastid parasites. These compounds act as DNA minor groove binders, targeting the AT-rich kinetoplast DNA (kDNA) of parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis.[9]

Key Experimental Protocols

To facilitate the replication and advancement of research in this area, detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives

A common synthetic route involves a one-pot, three-component reaction.[2][4]

General Procedure:

  • A mixture of phthalic anhydride (10 mmol), a substituted aniline (10 mmol), and 2,3-diaminomaleonitrile (10 mmol) is prepared in ethanol (50 ml).[2][4]

  • To this mixture, 0.5 equivalents of hydrochloric acid (0.4 ml) is added.[2][4]

  • The reaction mixture is refluxed for 2–3 hours, with the reaction progress monitored by thin-layer chromatography.[2][4]

  • Upon completion, 100 ml of water is added, and the resulting mixture is stirred for 20–30 minutes to precipitate the product.[2][4]

  • The solid product is collected by filtration and purified by recrystallization from ethanol to yield the desired N-phenylbenzamide derivatives.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of the synthesized compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Protocol:

  • Cancer cells are seeded at a density of 2×10^5^ cells per 100 µL of culture medium in a 96-well plate and incubated for 24 hours.[4]

  • The test compounds and a positive control (e.g., doxorubicin) are dissolved in dimethyl sulfoxide (DMSO).[4]

  • Different concentrations of the test compounds are added to the cells and incubated for 48 hours.[4]

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a further 4 hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are a result of their interaction with various cellular signaling pathways. Visual representations of these pathways are provided below to aid in understanding their mechanisms of action.

FASN_Inhibition_Pathway cluster_cell Cancer Cell N-phenyl-1H-imidazole-5-carboxamide_derivatives N-phenyl-1H-imidazole- 5-carboxamide derivatives (e.g., CTL-06, CTL-12) FASN Fatty Acid Synthase (FASN) N-phenyl-1H-imidazole-5-carboxamide_derivatives->FASN inhibit Apoptosis Apoptosis N-phenyl-1H-imidazole-5-carboxamide_derivatives->Apoptosis induce De_novo_lipogenesis De novo lipogenesis FASN->De_novo_lipogenesis catalyzes Tumor_cell_proliferation Tumor cell proliferation and survival De_novo_lipogenesis->Tumor_cell_proliferation supports

Caption: FASN Inhibition Pathway in Cancer Cells.

BTK_Inhibition_Pathway cluster_b_cell Malignant B-Cell BTK_inhibitor 1-Amino-1H-imidazole- 5-carboxamide derivatives (e.g., Compound 26) BTK Bruton's Tyrosine Kinase (BTK) BTK_inhibitor->BTK covalently inhibit Apoptosis Apoptosis BTK_inhibitor->Apoptosis induce in malignant B-cells BCR_signaling B-Cell Receptor (BCR) Signaling Cascade BTK->BCR_signaling activates B_cell_proliferation B-cell proliferation and survival BCR_signaling->B_cell_proliferation promotes

Caption: BTK Inhibition in B-Cell Malignancies.

TGR5_Agonism_Pathway cluster_enteroendocrine Enteroendocrine L-cell TGR5_agonist 1-Benzyl-1H-imidazole- 5-carboxamide derivatives (e.g., 19d, 19e) TGR5 TGR5 Receptor TGR5_agonist->TGR5 activate GLP1_secretion GLP-1 Secretion TGR5->GLP1_secretion stimulates Glucose_homeostasis Improved Glucose Homeostasis GLP1_secretion->Glucose_homeostasis leads to

Caption: TGR5 Agonism for Glucose Regulation.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The extensive research into their anticancer, kinase inhibitory, and metabolic activities, supported by a growing body of quantitative data and mechanistic understanding, underscores their potential. This technical guide provides a snapshot of the current state of knowledge, offering valuable insights and practical methodologies for researchers dedicated to advancing this exciting field of drug discovery. Further exploration of structure-activity relationships and in vivo studies will be crucial in translating the therapeutic promise of these compounds into clinical realities.

References

Spectroscopic Analysis of N-phenyl-1H-imidazole-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Structure and Properties

N-phenyl-1H-imidazole-5-carboxamide (CAS No: 13189-13-4) possesses a molecular formula of C₁₀H₉N₃O and a molecular weight of approximately 187.2 g/mol .[1] The structure consists of a central imidazole ring, substituted with a phenyl group at the N1 position and a carboxamide group at the C5 position, which in turn is bonded to another phenyl group.

Chemical Structure of this compound cluster_imidazole cluster_phenyl cluster_carboxamide cluster_phenyl2 N1 N C2 CH N1->C2 C6 C N1->C6 N3 N C2->N3 C4 CH N3->C4 NH_imidazole H C5 C C4->C5 C5->N1 C12 C C5->C12 C7 CH C6->C7 C8 CH C7->C8 C9 CH C8->C9 C10 CH C9->C10 C11 CH C10->C11 C11->C6 O13 O C12->O13 N14 N C12->N14 H15 H N14->H15 C16 C N14->C16 C17 CH C16->C17 C18 CH C17->C18 C19 CH C18->C19 C20 CH C19->C20 C21 CH C20->C21 C21->C16 Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in appropriate solvent) Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS UV_Vis UV-Vis Spectroscopy SamplePrep->UV_Vis DataAnalysis Spectral Data Processing & Analysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis UV_Vis->DataAnalysis StructureValidation Structure Validation & Characterization DataAnalysis->StructureValidation

References

An In-depth Technical Guide to the Molecular Structure and Conformation of N-phenyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

N-phenyl-1H-imidazole-5-carboxamide (C₁₀H₉N₃O) is a heterocyclic compound featuring a central imidazole ring linked to a phenyl group via a carboxamide bridge. The fundamental structural and identifying information for this molecule is summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
CAS Number 13189-13-4

The molecule's core consists of three key functional groups: the 1H-imidazole ring, the N-phenyl group, and the carboxamide linker. The planarity of the amide bond and the rotational freedom around the single bonds connecting the rings are the primary determinants of the molecule's overall conformation.

Figure 1: 2D Structure of this compound.

Conformational Analysis

The three-dimensional structure of this compound is primarily dictated by the rotational barriers around the single bonds and the potential for intramolecular interactions.

Amide Bond Conformation

The amide bond (CO-NH) exhibits partial double bond character due to resonance, which restricts rotation around the C-N bond. This results in a planar amide group. The rotational barrier in simple amides is significant, and this planarity is a key structural feature. For N-phenyl amides, steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen can influence the preferred conformation.

cluster_resonance Amide Resonance cluster_planarity Resulting Planarity A Structure A (Neutral) B Structure B (Zwitterionic) A->B Resonance Planar Planar Amide Group (Restricted Rotation) A->Planar B->A B->Planar

Figure 2: Amide resonance leading to a planar conformation.
Ring Orientations and Intramolecular Hydrogen Bonding

The relative orientation of the imidazole and phenyl rings is determined by the torsion angles around the C5-C(O) and N-C1' bonds. Studies on related N-phenyl-imidazole derivatives suggest that steric hindrance generally prevents a fully coplanar arrangement of the aromatic rings.

A significant factor influencing the conformation of this compound is the potential for an intramolecular hydrogen bond between the amide proton (N-H) and the lone pair of electrons on the N1 atom of the imidazole ring. This interaction would create a pseudo-six-membered ring, significantly stabilizing a more planar conformation of the molecule. Evidence for such intramolecular hydrogen bonding has been observed in the crystal structure of the closely related N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide.

Figure 3: Proposed intramolecular hydrogen bonding.
Predicted Structural Parameters

Based on data from analogous structures, the following table summarizes the expected ranges for key bond lengths and angles.

ParameterExpected Value
Bond Lengths (Å)
Imidazole C-N1.32 - 1.38
Imidazole C-C1.35 - 1.37
Amide C=O1.23 - 1.25
Amide C-N1.32 - 1.34
Phenyl C-C1.38 - 1.40
**Bond Angles (°) **
Angles in Imidazole Ring105 - 112
C-N-C (Amide)~122
N-C=O (Amide)~122
Angles in Phenyl Ring~120
Dihedral Angles (°)
Imidazole - Phenyl20 - 50 (without H-bond)
~0 - 20 (with H-bond)

Experimental Protocols

While a specific protocol for this compound is not detailed in the available literature, a general and robust method for the synthesis of N-aryl imidazole carboxamides involves the coupling of an imidazole carboxylic acid with an aniline derivative.

General Synthesis Protocol
  • Activation of Carboxylic Acid: 1H-Imidazole-5-carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) is added, along with an activator like 1-hydroxybenzotriazole (HOBt). The mixture is stirred at room temperature for 30-60 minutes to form the activated ester.

  • Amide Bond Formation: Aniline is added to the reaction mixture, often with a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct.

  • Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. Key signals to identify include the imidazole ring protons, the phenyl ring protons, and the amide N-H proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups, particularly the C=O stretch of the amide (typically around 1650-1680 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).

Workflow for Conformational Analysis

A comprehensive conformational analysis of this compound would typically follow the workflow outlined below.

cluster_workflow Conformational Analysis Workflow Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (NMR, IR) Synthesis->Spectroscopy Computation Computational Modeling (DFT) Synthesis->Computation Validation Comparison & Validation Spectroscopy->Validation Computation->Validation Conclusion Conformational Landscape Validation->Conclusion

Figure 4: Workflow for conformational analysis.

This integrated approach, combining experimental data with computational modeling, provides the most accurate and detailed understanding of the molecule's conformational preferences.

Conclusion

This compound is a molecule with significant conformational flexibility, primarily governed by the planarity of the amide linker and the rotational freedom of the imidazole and phenyl rings. The strong likelihood of an intramolecular hydrogen bond between the amide N-H and the imidazole N1 suggests a preference for a relatively planar conformation. This structural insight is critical for understanding its potential interactions in biological systems and for the rational design of new molecules with desired properties. Further experimental studies, particularly X-ray crystallography and detailed 2D NMR analysis, would be invaluable in definitively elucidating the solid-state and solution-phase conformations of this compound.

The Genesis and Evolution of Imidazole-Based Carboxamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. First synthesized by Heinrich Debus in 1858, its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically significant drugs.[1][2] This technical guide delves into the discovery and history of a particularly important class of imidazole derivatives: the imidazole-based carboxamides. We will explore their synthesis, key developmental milestones, and the signaling pathways they modulate, providing a comprehensive resource for researchers in the field.

A Historical Perspective: From a Simple Heterocycle to a Privileged Scaffold

The journey of imidazole-based carboxamides in medicine is intrinsically linked to the broader history of imidazole chemistry. Following the initial synthesis of imidazole, originally named "glyoxaline," from glyoxal and ammonia by Debus, the late 19th and early 20th centuries saw a burgeoning interest in its derivatives.[1][2] However, it was in the mid-20th century that the therapeutic potential of imidazole-containing compounds began to be fully realized, with the development of drugs like the antifungal agent clotrimazole and the antihypertensive medication cimetidine.[1][3]

The deliberate incorporation of the carboxamide functional group onto the imidazole scaffold marked a significant evolution in the design of bioactive molecules. The carboxamide group, with its ability to act as both a hydrogen bond donor and acceptor, provides a versatile handle for molecular recognition and interaction with biological targets.[4] Furthermore, the imidazole ring itself is considered a bioisostere of the carboxamide unit, allowing for strategic molecular modifications to enhance metabolic stability and other pharmacokinetic properties.

A pivotal moment in the history of imidazole-based carboxamides was the discovery and development of the anticancer agent Dacarbazine (DTIC) . Synthesized in the 1950s, its approval for medical use in 1975 for treating melanoma and Hodgkin's lymphoma solidified the importance of this chemical class. Another significant milestone was the development of Temozolomide , an imidazotetrazine carboxamide, which gained prominence in the treatment of glioblastoma. These early successes spurred further research, leading to the exploration of imidazole-based carboxamides for a wide array of therapeutic applications, including antiviral, antifungal, and targeted cancer therapies.

Key Therapeutic Areas and Representative Compounds

The versatility of the imidazole-based carboxamide scaffold has led to its exploration in numerous therapeutic areas. The following sections highlight some of the most significant applications, with a focus on key compounds and their biological activities.

Anticancer Agents

The anticancer properties of imidazole-based carboxamides are perhaps their most well-documented and clinically relevant application.

  • Dacarbazine (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide): As a purine analog and alkylating agent, dacarbazine is a prodrug that is metabolically activated to the highly reactive methyl diazonium ion. This cation methylates DNA, leading to the disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[5][6]

  • Temozolomide: This imidazotetrazine derivative is another alkylating agent that functions similarly to dacarbazine. It is particularly effective in treating brain tumors due to its ability to cross the blood-brain barrier.[7]

  • STAT3 Inhibitors: Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cellular signaling pathways that, when persistently activated, contributes to tumor growth and proliferation.[8][9] Several imidazole-based carboxamides have been developed as potent STAT3 inhibitors. These compounds typically target the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of downstream oncogenes.[2][10][11]

Antiviral and Antifungal Agents

The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The addition of a carboxamide moiety has led to the discovery of potent antiviral and antifungal compounds.

  • Antiviral Imidazole-4,5-dicarboxamides: A series of these compounds has shown inhibitory activity against dengue virus and yellow fever virus.[6] For instance, specific derivatives have demonstrated potent inhibition of the dengue virus in Vero cells.[6]

  • Antifungal N-cyano-1H-imidazole-4-carboxamides: These compounds have exhibited selective and potent activity against the fungus Rhizoctonia solani.[9]

The following tables summarize key quantitative data for representative imidazole-based carboxamides.

Table 1: Anticancer Activity of Selected Imidazole-Based Carboxamides

Compound Class/NameTargetCell LineIC50/EC50Reference
DacarbazineDNA AlkylationVariousVaries by cell line[5][6]
TemozolomideDNA AlkylationGlioblastomaVaries by cell line[7]
Imidazole-based STAT3 Inhibitor (A11)STAT3MDA-MB-2310.67 ± 0.02 µM[2]
Imidazole-based STAT3 Inhibitor (A11)MDA-MB-4680.77 ± 0.01 µM[2]
Imidazole-based STAT3 Inhibitor (A11)HepG21.24 ± 0.16 µM[2]
Peptidomimetic STAT3 Inhibitor (14aa)STAT3NIH3T3/v-Src>50% inhibition at 6h[10][12]

Table 2: Antiviral and Antifungal Activity of Selected Imidazole-Based Carboxamides

Compound Class/NameTarget Organism/VirusActivityEC50/IC50Reference
Imidazole 4,5-dicarboxamide (8c)Dengue Virus (DENV)Antiviral1.93 µM[6]
Imidazole 4,5-dicarboxamide (8b)Yellow Fever Virus (YFV)Antiviral1.85 µM[6]
N-cyano-1H-imidazole-4-carboxamide (12h)Rhizoctonia solaniAntifungal2.63 µg/mL[9]

Table 3: Pharmacokinetic Parameters of Dacarbazine

ParameterValueReference
Half-life5 hours[13]
Protein Binding< 5%[13]
MetabolismHepatic[13]
ExcretionRenal[13]

Experimental Protocols: Synthesis of Key Imidazole-Based Carboxamides

This section provides detailed methodologies for the synthesis of representative imidazole-based carboxamides, offering a practical guide for laboratory research.

Synthesis of Dacarbazine (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide)

The synthesis of dacarbazine is typically achieved through a diazotization reaction of 5-amino-1H-imidazole-4-carboxamide followed by a coupling reaction with dimethylamine.[14][15]

Materials:

  • 5-amino-1H-imidazole-4-carboxamide

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dimethylamine

  • Ice

  • Starch potassium iodide paper

Procedure:

  • Dissolve 5-amino-1H-imidazole-4-carboxamide in distilled water and cool the mixture in an ice bath with stirring.

  • Slowly add concentrated hydrochloric acid diluted with water to the reaction flask while maintaining the temperature in the ice bath.

  • Prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution to the reaction mixture. Monitor the reaction to ensure a slight excess of nitrous acid using starch potassium iodide paper. The reaction solution will typically turn a peony color.

  • Continue stirring the reaction in the ice bath.

  • Introduce dimethylamine to the reaction mixture to initiate the coupling reaction, which yields dacarbazine.

  • The final product can be isolated and purified using standard laboratory techniques.

Synthesis of Temozolomide

The synthesis of temozolomide can be achieved through several routes. One common method involves the cyclization of an imidazole intermediate.[16][17]

Materials:

  • 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide

  • Glacial acetic acid

  • Water

  • Lithium chloride (LiCl)

  • Sodium nitrite (NaNO₂)

  • Sodium thiosulfate

Procedure:

  • Charge a reaction vessel with glacial acetic acid, water, and lithium chloride. Stir the mixture until the solids are dissolved and then cool to room temperature.

  • Add 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide to the mixture and stir for 30 minutes.

  • Cool the reaction mixture to 0°C.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between -10°C and 5°C.

  • Stir the reaction mass at 0-5°C for 1 hour, and then at room temperature for 5 hours.

  • The reaction can be quenched by the addition of an aqueous solution of sodium thiosulfate.

  • The temozolomide product can then be isolated and purified.

General Synthesis of N-cyano-1H-imidazole-4-carboxamides

A novel and efficient method for the synthesis of N-cyano-1H-imidazole-4-carboxamides has been developed with mild reaction conditions.[9]

Materials:

  • 1H-imidazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline

  • Cyanogen bromide (BrCN)

  • Triethylamine (TEA)

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • Acid Chloride Formation: Convert 1H-imidazole-4-carboxylic acid to its corresponding acid chloride using thionyl chloride.

  • Amide Formation: React the acid chloride with a substituted aniline to form the corresponding imidazole-4-carboxamide.

  • N-cyanation: React the imidazole-4-carboxamide with cyanogen bromide in the presence of a base like triethylamine to yield the final N-cyano-1H-imidazole-4-carboxamide derivative.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which imidazole-based carboxamides exert their therapeutic effects is crucial for rational drug design and development. This section explores key signaling pathways modulated by these compounds, with visual representations created using the DOT language for Graphviz.

Dacarbazine: DNA Alkylation and Cell Cycle Arrest

As an alkylating agent, dacarbazine's primary mechanism of action is the covalent modification of DNA. After metabolic activation, the resulting methyl diazonium ion transfers a methyl group to guanine residues in DNA, primarily at the O6 and N7 positions.[5][6] This methylation leads to DNA damage, which, if not repaired, can trigger cell cycle arrest and apoptosis.[3]

Dacarbazine_Mechanism Dacarbazine Dacarbazine MTIC MTIC (Active Metabolite) Dacarbazine->MTIC Hepatic Metabolism MethylDiazonium Methyl Diazonium Ion MTIC->MethylDiazonium DNA DNA MethylDiazonium->DNA Alkylation MethylatedDNA Methylated DNA (O6-methylguanine) CellCycleArrest Cell Cycle Arrest MethylatedDNA->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of Action of Dacarbazine.
STAT3 Signaling Pathway and its Inhibition

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][9] In many cancers, this pathway is constitutively active, promoting tumorigenesis. Imidazole-based carboxamides have emerged as effective inhibitors of this pathway.

The canonical STAT3 pathway is initiated by the binding of cytokines or growth factors to their receptors on the cell surface. This leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3 proteins. Phosphorylated STAT3 monomers form homodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis.[9][18] Imidazole-based carboxamide inhibitors typically bind to the SH2 domain of STAT3, preventing its phosphorylation and dimerization, thereby blocking the entire downstream signaling cascade.[2][10][11]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization DNA DNA STAT3_Dimer->DNA Translocation Inhibitor Imidazole-based Carboxamide Inhibitor Inhibitor->pSTAT3 Inhibition of Dimerization Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

STAT3 Signaling Pathway and Inhibition.

Experimental and SAR Workflow

The discovery and optimization of novel imidazole-based carboxamides typically follow a structured workflow, beginning with the synthesis of a compound library and culminating in the identification of lead candidates with desirable biological activity and pharmacokinetic properties.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Activity Assessment cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Start Starting Materials Synth Synthesis of Imidazole Carboxamide Derivatives Start->Synth Library Compound Library Synth->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

General Workflow for Drug Discovery.

This workflow begins with the synthesis of a diverse library of imidazole-based carboxamides.[13][19] These compounds are then subjected to high-throughput screening to identify "hits" with activity against a specific biological target.[20] Subsequently, structure-activity relationship (SAR) studies are conducted to understand how chemical modifications affect biological activity, guiding the optimization of hit compounds into lead candidates with improved potency, selectivity, and pharmacokinetic properties.[8] Promising lead compounds then undergo further preclinical development, including in vivo efficacy and safety studies.

Conclusion

The journey of imidazole-based carboxamides from a laboratory curiosity to a clinically vital class of therapeutic agents is a testament to the power of medicinal chemistry. Their rich history, diverse biological activities, and amenability to synthetic modification continue to make them a fertile ground for drug discovery. This technical guide has provided a comprehensive overview of their discovery, synthesis, and mechanisms of action, with the aim of equipping researchers with the knowledge to further innovate in this exciting field. The continued exploration of this privileged scaffold holds immense promise for the development of novel therapies to address a wide range of human diseases.

References

Potential Therapeutic Targets of N-phenyl-1H-imidazole-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenyl-1H-imidazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide consolidates the current understanding of its potential therapeutic targets, drawing insights from structurally related compounds and the broader class of imidazole-based therapeutics. While direct experimental data for this compound is limited in publicly available literature, compelling evidence suggests its potential as a modulator of key signaling pathways implicated in inflammation, cancer, and metabolic disorders. This document outlines these potential targets, provides detailed experimental protocols for their investigation, and presents relevant quantitative data from analogous compounds to guide future research and drug development efforts.

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination have made it a cornerstone in the design of therapeutic agents. The this compound core combines the imidazole scaffold with a phenyl ring and a carboxamide linker, creating a versatile structure with the potential for multi-target engagement. This guide explores the most promising therapeutic avenues for this compound based on the established activities of structurally similar molecules.

Potential Therapeutic Targets and Signaling Pathways

Based on the activities of related imidazole carboxamide derivatives, four primary therapeutic targets have been identified as highly probable for this compound: p38 Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), Carbonic Anhydrases (CAs), and Takeda G-protein coupled receptor 5 (TGR5).

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Imidazole-based compounds have been extensively investigated as competitive inhibitors of the ATP-binding site of p38α MAP kinase.

Signaling Pathway:

p38_MAPK_Pathway Stress Stress / Cytokines MKKs MAPKKs (e.g., MKK3/6) Stress->MKKs p38 p38 MAPK MKKs->p38 Phosphorylation Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Phosphorylation Inflammation Inflammatory Response Substrates->Inflammation Inhibitor N-phenyl-1H-imidazole -5-carboxamide Inhibitor->p38 Inhibition

p38 MAPK Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is a hallmark of many human cancers, including those of the breast, pancreas, and colon, making it an attractive target for anticancer drug development. The inhibition of STAT3 phosphorylation is a key mechanism for suppressing its activity. Structurally related N-phenyl-5-carboxamidyl isoxazoles have been shown to inhibit the phosphorylation of STAT3.

Signaling Pathway:

STAT3_Signaling_Pathway Cytokine Cytokines / Growth Factors (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor N-phenyl-1H-imidazole -5-carboxamide Inhibitor->STAT3 Inhibition of Phosphorylation

STAT3 Signaling Pathway
Carbonic Anhydrases (CA IX and XII)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The tumor-associated isoforms, CA IX and CA XII, are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Imidazole-containing sulfonamides have been identified as potent and selective inhibitors of these isoforms.

Logical Relationship Diagram:

CAIX_Inhibition Tumor Hypoxic Tumor Cells CAIX Carbonic Anhydrase IX/XII Tumor->CAIX Upregulation pH_reg Extracellular Acidification & Intracellular pH Regulation CAIX->pH_reg Catalysis Growth Tumor Growth & Metastasis pH_reg->Growth Inhibitor N-phenyl-1H-imidazole -5-carboxamide Inhibitor->CAIX Inhibition

Role of CA IX/XII in Tumors and Inhibition
Takeda G-protein Coupled Receptor 5 (TGR5)

TGR5, also known as GPBAR1, is a G-protein coupled receptor for bile acids that is emerging as a promising target for the treatment of type 2 diabetes and other metabolic diseases. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion. Derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been identified as potent TGR5 agonists.

Signaling Pathway:

TGR5_Signaling_Pathway Agonist N-phenyl-1H-imidazole -5-carboxamide (Agonist) TGR5 TGR5 Receptor Agonist->TGR5 Activation AC Adenylate Cyclase TGR5->AC Activation cAMP cAMP AC->cAMP ATP to cAMP GLP1 GLP-1 Secretion cAMP->GLP1 Insulin Insulin Secretion GLP1->Insulin

TGR5 Signaling Pathway

Quantitative Data for Structurally Related Compounds

The following tables summarize the quantitative biological data for compounds structurally related to this compound, providing a benchmark for potential efficacy.

Table 1: p38 MAPK Inhibitory Activity of Imidazole-Based Compounds

Compound ClassSpecific CompoundAssay TypeIC50 (nM)Reference
Pyridinyl ImidazoleSB203580Kinase Assay50 - 500[1]
Tri-substituted ImidazoleBIRB 796Kinase Assay38[1]

Table 2: STAT3 Phosphorylation Inhibitory Activity of Related Compounds

Compound ClassSpecific CompoundCell LineAssay TypeIC50 (µM)Reference
N-phenyl-5-carboxamidyl IsoxazoleN-(4-chlorophenyl)-5-carboxamidyl isoxazoleColon-38, CT-26Cytotoxicity2.5 µg/mL[2]
Small Molecule InhibitorLY5MG63.3, K7M2Cell Viability1.5 - 3.0[3]

Table 3: Carbonic Anhydrase Inhibitory Activity of Imidazole-Sulfonamide Hybrids

CompoundhCA I (Ki, µM)hCA II (Ki, µM)hCA IX (Ki, µM)hCA XII (Ki, µM)Reference
5g >10>100.31.5[4]
5b >10>100.53.2[4]
Acetazolamide (Standard) 0.120.0120.030.15[4]

Table 4: TGR5 Agonist Activity of Imidazole-5-carboxamide Derivatives

CompoundhTGR5 EC50 (nM)Reference
19d 0.23[5]
19e 0.18[5]
INT-777 (Standard) 8.2[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound against the putative targets.

Experimental Workflow Diagram:

Experimental_Workflow Start Compound Synthesis & Purification Target_ID Target Identification (Based on Scaffold) Start->Target_ID Assay_Dev Assay Development Target_ID->Assay_Dev p38_assay p38 MAPK Kinase Assay Assay_Dev->p38_assay STAT3_assay STAT3 Phosphorylation Western Blot Assay_Dev->STAT3_assay CA_assay Carbonic Anhydrase Inhibition Assay Assay_Dev->CA_assay TGR5_assay TGR5 Reporter Assay Assay_Dev->TGR5_assay Data_Analysis Data Analysis (IC50 / EC50 Determination) p38_assay->Data_Analysis STAT3_assay->Data_Analysis CA_assay->Data_Analysis TGR5_assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

General Experimental Workflow
p38 MAPK Kinase Assay (LANCE TR-FRET)

This assay measures the phosphorylation of a substrate by p38 MAPK using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents and Materials:

    • Recombinant human p38α kinase

    • ATF-2/GST fusion protein substrate

    • Europium-labeled anti-phospho-ATF-2 (Thr71) antibody (donor)

    • Allophycocyanin (APC)-labeled anti-GST antibody (acceptor)

    • ATP

    • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • This compound (test compound)

    • 384-well low-volume microplates

    • TR-FRET plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Add 2 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing p38α kinase and ATF-2/GST substrate to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of a detection mixture containing the Eu-labeled donor antibody and the APC-labeled acceptor antibody in a buffer with EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (APC) and 615 nm (Europium) after excitation at 320 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

STAT3 Phosphorylation Western Blot

This method detects the level of phosphorylated STAT3 in cultured cells treated with the test compound.

  • Reagents and Materials:

    • Cancer cell line with constitutively active STAT3 (e.g., PANC-1, MDA-MB-231)

    • Cell culture medium and supplements

    • This compound (test compound)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for the desired time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.

    • Quantify the band intensities to determine the relative inhibition of STAT3 phosphorylation.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

  • Reagents and Materials:

    • Recombinant human CA IX or CA XII

    • HEPES buffer (pH 7.5)

    • Phenol red indicator

    • CO₂-saturated water

    • This compound (test compound)

    • Stopped-flow spectrophotometer

  • Procedure:

    • Prepare solutions of the CA enzyme and the test compound at various concentrations in HEPES buffer.

    • Pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature.

    • The stopped-flow instrument will rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water containing the pH indicator.

    • Monitor the change in absorbance of the phenol red indicator at 557 nm as the pH decreases due to the formation of carbonic acid.

    • The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the Kᵢ value by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).

TGR5 Reporter Gene Assay

This cell-based assay measures the activation of TGR5 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).

  • Reagents and Materials:

    • HEK293 cells stably co-transfected with a human TGR5 expression vector and a CRE-luciferase reporter vector.

    • Cell culture medium and supplements.

    • This compound (test compound).

    • A known TGR5 agonist (e.g., INT-777) as a positive control.

    • Luciferase assay reagent.

    • 96-well white, clear-bottom cell culture plates.

    • Luminometer.

  • Procedure:

    • Seed the transfected cells in a 96-well plate and allow them to attach overnight.

    • Replace the culture medium with serum-free medium containing serial dilutions of the test compound or the positive control.

    • Incubate the plate at 37°C in a CO₂ incubator for 6-8 hours.

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysates.

    • Measure the luminescence using a luminometer.

    • Calculate the fold activation relative to the vehicle-treated control and determine the EC₅₀ value by fitting the data to a four-parameter logistic equation.

Conclusion

While direct evidence for the therapeutic targets of this compound is still emerging, the wealth of data on structurally related compounds provides a strong rationale for its investigation as an inhibitor of p38 MAPK, STAT3 phosphorylation, and carbonic anhydrases IX/XII, or as an agonist of TGR5. The experimental protocols detailed in this guide offer a clear roadmap for elucidating the precise mechanism of action and therapeutic potential of this promising scaffold. Further research in these areas is warranted and could lead to the development of novel therapeutics for a range of diseases.

References

A Technical Guide to the Structure-Activity Relationships of N-phenyl-1H-imidazole-5-carboxamide Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-phenyl-1H-imidazole-5-carboxamide analogs and structurally related compounds. This class of molecules has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been successfully employed in the development of inhibitors for a range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Core Structure and Therapeutic Potential

The this compound core consists of a central imidazole ring, a phenyl group attached to one of the imidazole nitrogens, and a carboxamide group at the 5-position. This arrangement provides a rigid framework with multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. Modifications to the N-phenyl ring, the carboxamide moiety, and the imidazole core itself have led to the discovery of potent and selective modulators of various biological targets.

Structure-Activity Relationship (SAR) Studies

The following sections summarize the SAR data for different classes of this compound analogs and related structures, highlighting the impact of specific structural modifications on their biological activity.

Bruton's Tyrosine Kinase (BTK) Inhibitors

A series of 1-amino-1H-imidazole-5-carboxamide derivatives have been identified as highly selective, covalent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling.[1] The general structure involves a 1-amino-1H-imidazole-5-carboxamide core that acts as a hinge binder in the kinase domain.

Table 1: SAR of 1-Amino-1H-imidazole-5-carboxamide Analogs as BTK Inhibitors [1]

CompoundR1R2BTK IC50 (nM)
26 4-phenoxyphenyl2-fluoro-5-acrylamidophenyl0.5
Ibrutinib (Reference)(Reference)0.5

Data extracted from the Journal of Medicinal Chemistry, 2021.[1]

The most potent compound in this series, compound 26 , demonstrated impressive selectivity and robust antitumor efficacy in vivo, highlighting the potential of this scaffold for developing novel therapeutics for B-cell lymphomas.[1]

TGR5 Agonists

1-Benzyl-1H-imidazole-5-carboxamide derivatives have been explored as potent agonists of the G-protein coupled receptor TGR5, a promising target for the treatment of diabetes and other metabolic syndromes.[2]

Table 2: SAR of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives as TGR5 Agonists [2]

CompoundR1R2hTGR5 EC50 (nM)
19d 4-chlorobenzyl3,4-dichlorophenyl1.2
19e 4-methoxybenzyl3,4-dichlorophenyl1.5
INT-777 (Reference)(Reference)10.2

Data extracted from Bioorganic & Medicinal Chemistry, 2021.[2]

Compounds 19d and 19e exhibited excellent agonistic activities against human TGR5, superior to the reference drug INT-777.[2] These compounds also showed significant glucose-lowering effects in vivo, and it was found that compound 19d stimulates GLP-1 secretion by activating TGR5.[2]

Angiotensin II Receptor Antagonists

The imidazole-5-carboxylic acid scaffold has been investigated for its potential as angiotensin II AT1 receptor antagonists.[3] Quantitative structure-activity relationship (QSAR) studies have been performed to correlate the chemical structures of these analogs with their biological activity.[3]

Experimental Protocols

This section details the general synthetic methodologies and biological assays employed in the characterization of this compound analogs.

General Synthesis of N-phenyl-1H-imidazole-5-carboxamides

The synthesis of N-phenyl-1H-imidazole-5-carboxamides typically involves a multi-step sequence. A generalized synthetic workflow is presented below.

G cluster_0 Synthesis of Imidazole Core cluster_1 Amide Coupling A Starting Materials (e.g., aminocyanoacetamide) B Cyclization Reaction (e.g., with triethyl orthoformate) A->B C Imidazole-5-carboxylate ester B->C D Hydrolysis of Ester C->D Hydrolysis E Carboxylic Acid Intermediate D->E F Amide Coupling (e.g., with substituted aniline) E->F G This compound F->G

Caption: Generalized synthetic workflow for N-phenyl-1H-imidazole-5-carboxamides.

Kinase Inhibition Assay (BTK)

The inhibitory activity of compounds against BTK is often determined using a biochemical assay that measures the phosphorylation of a substrate.

G A Prepare Assay Plate (BTK enzyme, substrate, ATP) B Add Test Compound (various concentrations) A->B C Incubate at Room Temperature B->C D Stop Reaction C->D E Measure Phosphorylation (e.g., using luminescence or fluorescence) D->E F Calculate IC50 Values E->F

Caption: Typical workflow for a kinase inhibition assay.

TGR5 Activation Assay

The agonistic activity of compounds on TGR5 is commonly assessed using a cell-based reporter gene assay.

G A Culture Cells Expressing TGR5 and a reporter gene (e.g., luciferase) B Treat Cells with Test Compound A->B C Incubate for a defined period B->C D Lyse Cells C->D E Measure Reporter Gene Activity (e.g., luminescence) D->E F Determine EC50 Values E->F

Caption: Workflow for a TGR5 reporter gene assay.

Signaling Pathways

BTK Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Its inhibition blocks downstream signaling, leading to decreased B-cell proliferation and survival.

G BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Inhibitor N-phenyl-1H-imidazole -5-carboxamide Analog Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and the point of inhibition.

TGR5 Signaling Pathway

Activation of TGR5 by agonists leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the secretion of glucagon-like peptide-1 (GLP-1).

G Agonist N-phenyl-1H-imidazole -5-carboxamide Analog TGR5 TGR5 Agonist->TGR5 Activation AC Adenylate Cyclase TGR5->AC cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA GLP1 GLP-1 Secretion PKA->GLP1

Caption: TGR5 signaling pathway leading to GLP-1 secretion.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating potent and selective activity against a variety of important biological targets. The SAR studies summarized in this guide highlight the key structural features that can be modulated to optimize potency and selectivity. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this versatile class of compounds. Further exploration of this scaffold is likely to yield novel therapeutic agents for a range of diseases.

References

N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenyl-1H-imidazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Its derivatives have been extensively investigated as potent agents against a range of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of these compounds, intended to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of this compound Derivatives

A prevalent and effective method for the synthesis of this compound derivatives involves a multi-step process commencing from 1H-imidazole-4-carbaldehyde. This synthetic route offers flexibility for the introduction of various substituents on both the phenyl ring and the imidazole core, allowing for a thorough exploration of the structure-activity relationship.

A general synthetic approach is outlined below. This can be adapted and optimized based on the specific target molecule and the nature of the substituents.

General Synthetic Workflow

Synthesis Workflow A 1H-imidazole-4-carbaldehyde B Oxidative Esterification A->B Phenol, IPr, TEMPO, Toluene C Intermediate Ester B->C D Aminolysis with Substituted Anilines C->D E This compound Derivatives D->E

A general workflow for the synthesis of this compound derivatives.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize their key therapeutic potentials, with quantitative data presented in structured tables for ease of comparison.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of this class of compounds. They have been shown to inhibit the proliferation of various cancer cell lines, often with IC50 values in the low micromolar to nanomolar range. The mechanism of action frequently involves the inhibition of key protein kinases involved in cancer cell signaling.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Citation
4f A549 (Lung)7.5[1]
HeLa (Cervical)9.3[1]
MCF-7 (Breast)8.9[1]
4e A549 (Lung)11.1[1]
HeLa (Cervical)10.2[1]
MCF-7 (Breast)10.8[1]
3c MDA-MB-231 (Breast)1.98[2]
T47D (Breast)2.54[2]
MCF-7 (Breast)4.07[2]
A549 (Lung)3.12[2]
HT-29 (Colorectal)2.89[2]
1c Colon Cancer Cell Lines0.041 - 33.6[3]
Melanoma Cell Lines0.041 - 33.6[3]
Antimicrobial Activity

The imidazole core is a well-established pharmacophore in antimicrobial agents. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Compound ID/ReferenceMicroorganismMIC (µg/mL)Citation
6a S. aureus-[4]
B. subtilis-[4]
P. aeruginosa-[4]
E. coli-[4]
A. niger-[4]
C. albicans-[4]
6f --[4]
6g --[4]
HL1 S. aureus625[5]
MRSA1250[5]
HL2 S. aureus625[5]
MRSA625[5]
E. coli2500[5]
P. aeruginosa2500[5]
A. baumannii2500[5]

Note: Specific MIC values for compounds 6a, 6f, and 6g were stated as significant but not numerically specified in the source material.

TGR5 Agonism

Takeda G-protein-coupled receptor 5 (TGR5) is a promising target for the treatment of metabolic diseases such as type 2 diabetes and obesity. Certain this compound derivatives have been identified as potent TGR5 agonists, demonstrating the scaffold's potential beyond cytotoxic and antimicrobial applications.

Compound ID/ReferenceAssayEC50 (nM)Citation
19d hTGR5 activation-[6]
19e hTGR5 activation-[6]
15n hTGR5 activation330[7]
15h hTGR5 activation1050[7]
15k hTGR5 activation1090[7]
31d TGR5 agonism0.057[8]
31a TGR5 agonism7.8[8]
31c TGR5 agonism16.8[8]
31b TGR5 agonism19.6[8]
OM8 hTGR5 activation202[9]
mTGR5 activation74[9]

Note: Specific EC50 values for compounds 19d and 19e were stated as excellent but not numerically specified in the source material.

Key Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to modulate various signaling pathways. The following diagrams illustrate their interaction with three key pathways: Bruton's Tyrosine Kinase (BTK), Hedgehog/Smoothened (Hh/SMO), and Takeda G-protein-coupled receptor 5 (TGR5).

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target in B-cell malignancies. Imidazole-based inhibitors can block BTK activity, thereby inhibiting downstream signaling cascades that promote B-cell proliferation and survival.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen binding BTK BTK LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ release & PKC activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor N-phenyl-1H-imidazole -5-carboxamide Derivative Inhibitor->BTK Inhibition

Inhibition of the BTK signaling pathway by this compound derivatives.
Hedgehog (Hh)/Smoothened (SMO) Signaling Pathway

The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. N-phenyl-imidazole derivatives can act as antagonists of Smoothened (SMO), a key signal transducer in this pathway, thereby blocking downstream oncogenic signaling.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane / Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Hh->PTCH1 Binding SMO Smoothened (SMO) PTCH1->SMO Inhibition (relieved by Hh) SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Signal Transduction GLI_A GLI (Active) SUFU_GLI->GLI_A GLI Release Target_Genes Target Gene Expression GLI_A->Target_Genes Transcription Inhibitor N-phenyl-1H-imidazole -5-carboxamide Derivative Inhibitor->SMO Antagonism

Antagonism of the Hedgehog/Smoothened signaling pathway.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling Pathway

Activation of TGR5 by agonists, such as certain this compound derivatives, initiates a signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1) and other metabolic benefits.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist N-phenyl-1H-imidazole -5-carboxamide Derivative TGR5 TGR5 Agonist->TGR5 Agonist Binding G_protein Gαs TGR5->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Metabolic_Effects GLP-1 Secretion & Metabolic Benefits PKA->Metabolic_Effects EPAC->Metabolic_Effects

Activation of the TGR5 signaling pathway by this compound derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and imidazole rings. A comprehensive analysis of published data reveals several key trends:

  • Substituents on the N-phenyl ring: The electronic and steric properties of substituents on the N-phenyl ring significantly influence activity. For instance, in anticancer derivatives, electron-withdrawing groups such as halogens or nitro groups can enhance potency.[1] The position of these substituents is also critical, with para-substitution often being favored.

  • Modifications of the imidazole core: Alkylation or substitution on the imidazole ring can modulate the pharmacokinetic and pharmacodynamic properties of the compounds. For example, the introduction of a benzyl group at the N-1 position has been shown to be favorable for TGR5 agonism.[6]

  • The carboxamide linker: The amide bond is a crucial hydrogen bonding motif that plays a key role in the interaction of these compounds with their biological targets. The orientation and rigidity of this linker can impact binding affinity and selectivity.

A review of the literature suggests that a systematic exploration of the chemical space around this scaffold, guided by computational modeling and empirical screening, is essential for the development of potent and selective drug candidates.[10]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives.

General Synthesis of N-phenyl-1H-imidazole-5-carboxamides

This protocol is a generalized procedure based on the oxidative esterification of 1H-imidazole-4-carbaldehyde followed by aminolysis.[4]

  • Oxidative Esterification:

    • To a solution of 1H-imidazole-4-carbaldehyde (1.0 eq) in toluene, add phenol (1.1 eq), 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (0.1 eq), and (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) (0.1 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the intermediate ester.

  • Aminolysis:

    • Dissolve the intermediate ester (1.0 eq) in a suitable solvent such as toluene or DMF.

    • Add the desired substituted aniline (1.2 eq).

    • Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the final this compound derivative.

    • Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.

MTT Assay for Anticancer Drug Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[11][12][13]

  • Cell Seeding:

    • Harvest cells and determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

In Vitro Kinase Inhibition Assay (Radiometric Method)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase using a radiometric assay, which is considered a gold standard.[12][14]

  • Reagent Preparation:

    • Kinase Reaction Buffer (5x): Prepare a buffer appropriate for the specific kinase (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.5% Triton X-100, 5 mM DTT).

    • ATP Mix: Prepare a solution of "cold" (unlabeled) ATP at the desired concentration (often at or near the Km value for the kinase).

    • [γ-³²P]ATP: Obtain commercially available radiolabeled ATP.

    • Substrate: Prepare a stock solution of the specific peptide or protein substrate for the kinase.

    • Kinase: Prepare a stock solution of the purified recombinant kinase.

    • Stop Solution: Prepare a solution to terminate the reaction (e.g., 75 mM H3PO4 or 30% acetic acid).

    • Inhibitor: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • In a microcentrifuge tube or 96-well plate on ice, prepare a master mix containing the kinase reaction buffer, substrate, and kinase.

    • Aliquot the master mix into individual reaction tubes.

    • Add a small volume (e.g., 1 µL) of the test compound at various concentrations or DMSO (vehicle control) to the respective tubes.

    • Pre-incubate the mixture for 10-15 minutes at the optimal reaction temperature (e.g., 30°C).

    • Initiate the kinase reaction by adding the ATP mix containing a spike of [γ-³²P]ATP.

    • Incubate the reaction for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding the stop solution.

    • Spot a portion of the reaction mixture onto a phosphocellulose paper or membrane (e.g., P81 paper), which binds the phosphorylated substrate.

  • Washing:

    • Wash the paper/membrane multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the paper/membrane.

  • Quantification:

    • Quantify the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of kinase activity in the presence of the inhibitor compared to the vehicle control.

    • Plot the percentage of activity against the inhibitor concentration and determine the IC50 value.

This technical guide provides a foundational understanding of the medicinal chemistry of this compound derivatives. The presented data and protocols are intended to aid researchers in the design, synthesis, and evaluation of novel compounds within this promising chemical class for the development of new therapeutic agents.

References

An In-Depth Technical Guide on the Physicochemical Properties of N-phenyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound featuring a core imidazole ring substituted with a phenylcarboxamide group. The imidazole moiety is a ubiquitous scaffold in medicinal chemistry, known for its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties, a plausible synthetic route, and a potential biological signaling pathway for this compound, based on available data for the compound and structurally related molecules.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize available computed and basic experimental data. For comparative purposes, data for the parent compound, 1H-imidazole-5-carboxamide, is also included where available.

Table 1: General and Computed Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13189-13-4[Biosynth]
Molecular Formula C₁₀H₉N₃O[Biosynth]
Molecular Weight 187.20 g/mol [PubChem]
XLogP3 1.2[PubChem]
Hydrogen Bond Donor Count 2[PubChem]
Hydrogen Bond Acceptor Count 2[PubChem]
Rotatable Bond Count 1[PubChem]
Exact Mass 187.074561919 Da[PubChem]
Polar Surface Area 57.8 Ų[PubChem]

Table 2: Predicted Physical Properties

PropertyValueSource
Melting Point 227-228 °C[LookChem] (Predicted for isomer)
Boiling Point 329.2 °C at 760 mmHg[LookChem] (Predicted for isomer)
pKa 11.17 ± 0.10[LookChem] (Predicted for isomer)

Note: The predicted data from LookChem is for a compound with the same CAS number but labeled as the 4-carboxamide isomer. The accuracy of these predictions for the 5-carboxamide isomer has not been experimentally verified.

Table 3: Physicochemical Properties of 1H-imidazole-5-carboxamide (for comparison)

PropertyValueSource
CAS Number 26832-08-6[PubChem]
Molecular Formula C₄H₅N₃O[PubChem]
Molecular Weight 111.10 g/mol [PubChem]
XLogP3 -0.7[PubChem]
Hydrogen Bond Donor Count 2[PubChem]
Hydrogen Bond Acceptor Count 2[PubChem]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process: the formation of the precursor, 1H-imidazole-5-carboxylic acid, followed by an amide coupling reaction with aniline.

Step 1: Synthesis of 1H-imidazole-5-carboxylic acid

A general method for the synthesis of imidazole carboxylic acids can be adapted. One common approach is the oxidation of a corresponding methyl-imidazole.

Protocol:

  • To a solution of 4(or 5)-methylimidazole in water, add an oxidizing agent such as potassium permanganate (KMnO₄) portion-wise at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) until the purple color of permanganate disappears.

  • Filter the mixture to remove manganese dioxide (MnO₂).

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 1H-imidazole-5-carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling of 1H-imidazole-5-carboxylic acid and Aniline

The formation of the amide bond can be achieved using a variety of coupling agents. A common and effective method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).[3]

Protocol:

  • Dissolve 1H-imidazole-5-carboxylic acid (1 equivalent) in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the active ester.

  • Add aniline (1 equivalent) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

G cluster_0 Step 1: Synthesis of 1H-imidazole-5-carboxylic acid cluster_1 Step 2: Amide Coupling 4-Methylimidazole 4-Methylimidazole Oxidation Oxidation 4-Methylimidazole->Oxidation KMnO4, H2O Quenching Quenching Oxidation->Quenching NaHSO3 Filtration_1 Filtration_1 Quenching->Filtration_1 Remove MnO2 Acidification Acidification Filtration_1->Acidification HCl Product_1 1H-imidazole-5-carboxylic acid Acidification->Product_1 Precipitation & Filtration Product_1_ref 1H-imidazole-5-carboxylic acid Activation Activation Product_1_ref->Activation EDC, HOBt, DMF Aniline Aniline Coupling Coupling Aniline->Coupling DIPEA Activation->Coupling Workup Workup Coupling->Workup Extraction Purification Purification Workup->Purification Chromatography Final_Product Final_Product Purification->Final_Product This compound

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, a study on structurally similar 1-benzyl-1H-imidazole-5-carboxamide derivatives identified them as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5). TGR5 is a promising therapeutic target for metabolic diseases such as diabetes and obesity.

The activation of TGR5 by an agonist initiates a downstream signaling cascade. Upon ligand binding, TGR5 couples to a Gαs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors, in turn, modulate various cellular processes, including the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.[4][5][6]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGR5 TGR5 Receptor Gs Gαs Protein TGR5->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Cellular_Response Cellular Response (e.g., GLP-1 Secretion) PKA->Cellular_Response Epac->Cellular_Response Agonist N-phenyl-1H-imidazole -5-carboxamide (Hypothetical Agonist) Agonist->TGR5 Binds to

Caption: Hypothetical TGR5 signaling pathway for this compound.

Conclusion

This compound is a compound of interest within the broader class of bioactive imidazole derivatives. While specific experimental data on its physicochemical properties and biological activity are currently lacking, this guide provides a summary of available information and plausible scientific inferences. The presented synthetic protocol offers a viable route for its preparation, and the potential agonism at the TGR5 receptor suggests a promising area for future pharmacological investigation. Further experimental validation is necessary to fully characterize this compound and explore its therapeutic potential.

References

An In-depth Technical Guide to N-phenyl-1H-imidazole-5-carboxamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the topic of interest is N-phenyl-1H-imidazole-5-carboxamide, a thorough search of the scientific literature and chemical databases did not yield specific data on its role as a kinase inhibitor. The compound, identified by CAS number 13189-13-4, is available commercially as a chemical building block, but its biological activity, particularly as a kinase inhibitor, remains largely uncharacterized in the public domain.

This guide will therefore focus on a closely related and well-researched structural analog: 1-amino-1H-imidazole-5-carboxamide derivatives , which have been identified as potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK). This information is intended to provide a representative understanding of how the imidazole-5-carboxamide scaffold can be leveraged for the development of targeted kinase inhibitors.

Introduction to the Imidazole-5-Carboxamide Scaffold in Kinase Inhibition

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination, make it an attractive core for designing enzyme inhibitors. The this compound core and its analogs serve as versatile templates for engaging the ATP-binding site of various kinases.

Recent studies have highlighted the potential of 1-amino-1H-imidazole-5-carboxamide derivatives as highly selective covalent inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2][3] The 1-amino-1H-imidazole-5-carboxamide moiety acts as a hinge-binder, a key interaction for anchoring inhibitors within the kinase ATP-binding pocket.[1][2][3]

Mechanism of Action: Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a key component of the B-cell receptor (BCR) signaling pathway.[1] Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling cascades, including the NF-κB and MAPK pathways, which are critical for B-cell proliferation and survival. Aberrant BTK activity is implicated in various B-cell malignancies, making it a prime therapeutic target.[1][2][3]

The 1-amino-1H-imidazole-5-carboxamide-based inhibitors are designed as covalent inhibitors. They typically feature a warhead, such as an acrylamide group, that forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK. This covalent modification permanently inactivates the enzyme.

Simplified BTK Signaling Pathway and Inhibition BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-cell Proliferation & Survival NFkB_MAPK->Proliferation Inhibitor 1-amino-1H-imidazole- 5-carboxamide Inhibitor Inhibitor->BTK Covalent Inhibition (Cys481)

Caption: Inhibition of the BTK signaling pathway by a covalent inhibitor.

Quantitative Data: In Vitro Potency and Selectivity

The following table summarizes the in vitro activity of a representative 1-amino-1H-imidazole-5-carboxamide based BTK inhibitor (Compound 26 from the cited literature).[1]

Target Kinase IC50 (nM) Selectivity vs. BTK
BTK < 1 -
TEC15.7> 15-fold
BLK169.9> 169-fold
SRC> 1000> 1000-fold
LYN> 1000> 1000-fold
FYN> 1000> 1000-fold
LCK> 1000> 1000-fold
ITK> 1000> 1000-fold
EGFR> 1000> 1000-fold

Data extracted from J. Med. Chem. 2021, 64, 21, 16242–16270.[1]

As the data indicates, this class of compounds demonstrates high potency against BTK with excellent selectivity over other related kinases, which is a critical attribute for minimizing off-target effects.[1]

Experimental Protocols

General Synthesis of 1-amino-1H-imidazole-5-carboxamide Derivatives

The synthesis of the 1-amino-1H-imidazole-5-carboxamide scaffold typically involves a multi-step sequence. A representative synthetic workflow is outlined below.

General Synthetic Workflow Start Starting Materials (e.g., Ethyl 2-amino-2-cyanoacetate) Step1 Cyclization to form Imidazole Core Start->Step1 Step2 Functional Group Interconversion (e.g., Amidation) Step1->Step2 Step3 Coupling with Warhead Precursor Step2->Step3 Final Final Inhibitor Step3->Final

Caption: A generalized synthetic route for imidazole-5-carboxamide inhibitors.

Detailed Protocol for Amide Coupling (A Key Step):

  • Dissolution: Dissolve the carboxylic acid intermediate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

In Vitro Kinase Inhibition Assay (BTK)

A common method to determine the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate.

Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_prep Prepare serial dilutions of test compound Incubation Incubate kinase with inhibitor Inhibitor_prep->Incubation Enzyme_prep Prepare kinase (BTK) solution Enzyme_prep->Incubation Substrate_prep Prepare substrate and ATP solution Reaction Initiate reaction by adding substrate/ATP Substrate_prep->Reaction Incubation->Reaction Termination Stop reaction Reaction->Termination Detection Measure substrate phosphorylation (e.g., using luminescence or fluorescence) Termination->Detection Analysis Calculate % inhibition and determine IC50 Detection->Analysis

Caption: General workflow for a biochemical kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Reaction Mixture: In a 384-well plate, add the kinase (e.g., recombinant human BTK) in an appropriate assay buffer.

  • Inhibitor Addition: Add the diluted test compound to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution containing EDTA. Detect the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay (e.g., HTRF®).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

While this compound itself is not yet characterized as a kinase inhibitor, its structural analogs, particularly the 1-amino-1H-imidazole-5-carboxamide derivatives, have emerged as a promising scaffold for the development of potent and selective kinase inhibitors. The data on BTK inhibitors demonstrates the potential of this chemical class to target clinically relevant kinases.

Future research could focus on:

  • Synthesis and Biological Evaluation: The synthesis and screening of this compound and its simple derivatives against a panel of kinases would be the first step to understanding its potential.

  • Structure-Activity Relationship (SAR) Studies: If initial activity is found, systematic modifications to the phenyl and imidazole rings would be crucial to optimize potency and selectivity.

  • Computational Modeling: Molecular docking and dynamics simulations could help in identifying potential kinase targets and guide the design of more potent analogs.

This guide provides a framework for understanding the potential of the imidazole-5-carboxamide scaffold in kinase inhibitor design, based on the successful development of its close analogs. It is hoped that this information will be a valuable resource for researchers in the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-phenyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-phenyl-1H-imidazole-5-carboxamide. The synthesis is a two-step process commencing with the preparation of 1H-imidazole-5-carboxylic acid via the hydrolysis of its ethyl ester, followed by an amide coupling reaction with aniline. This protocol offers a robust and reliable method for obtaining the target compound for use in research and drug development. Additionally, this note explores the relevance of imidazole-5-carboxamide derivatives in significant biological signaling pathways, highlighting their potential as modulators of the Takeda G-protein-coupled receptor 5 (TGR5) and the HIV-1 integrase/LEDGF/p75 interaction.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous biologically active molecules. The synthesis of such compounds is a critical step in the discovery of new therapeutic agents. The protocol outlined herein is designed to be accessible and reproducible for researchers in the field.

Data Presentation

Physicochemical Data of this compound
PropertyValueReference
CAS Number13189-13-4[1]
Molecular FormulaC₁₀H₉N₃O[1]
Molecular Weight187.20 g/mol [1]
Melting Point227-228 °C
Predicted NMR Data for this compound
¹H NMR (DMSO-d₆) Predicted δ (ppm) ¹³C NMR (DMSO-d₆) Predicted δ (ppm)
Imidazole H-2~8.2Imidazole C=O~162
Imidazole H-4~7.8Phenyl C-1' (ipso)~139
Phenyl H-2', H-6'~7.6Imidazole C-5~138
Phenyl H-3', H-5'~7.3Imidazole C-2~135
Phenyl H-4'~7.1Phenyl C-2', C-6'~129
Imidazole NH~12.5 (broad)Phenyl C-4'~124
Amide NH~10.2Phenyl C-3', C-5'~120
Imidazole C-4~118

Note: Predicted values are based on typical chemical shifts for similar imidazole and N-phenylamide structures.[2][3][4]

Experimental Protocols

Step 1: Synthesis of 1H-imidazole-5-carboxylic acid

This procedure involves the hydrolysis of ethyl 1H-imidazole-5-carboxylate.

Materials:

  • Ethyl 1H-imidazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • pH paper or meter

Procedure:

  • Dissolve ethyl 1H-imidazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-imidazole-5-carboxylic acid.

Step 2: Synthesis of this compound

This procedure details the amide coupling of 1H-imidazole-5-carboxylic acid with aniline using EDC, HOBt, and DMAP as coupling agents.[5][6][7][8]

Materials:

  • 1H-imidazole-5-carboxylic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 1H-imidazole-5-carboxylic acid (1 equivalent) in acetonitrile, add EDC (1.2 equivalents), HOBt (0.1 equivalents), and DMAP (1 equivalent).

  • Add aniline (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Signaling Pathways and Experimental Workflows

Synthetic Workflow

The synthesis of this compound follows a two-step sequence. The first step is the hydrolysis of the ethyl ester to the carboxylic acid, which is then coupled with aniline in the second step to form the final amide product.

Synthesis_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling start1 Ethyl 1H-imidazole-5-carboxylate reagent1 NaOH, EtOH/H₂O start1->reagent1 product1 1H-imidazole-5-carboxylic acid reagent1->product1 start2 1H-imidazole-5-carboxylic acid product1->start2 reagent2 EDC, HOBt, DMAP, DIPEA start2->reagent2 aniline Aniline aniline->reagent2 product2 This compound reagent2->product2

Caption: Synthetic workflow for this compound.

TGR5 Signaling Pathway

Derivatives of 1H-imidazole-5-carboxamide have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases. Activation of TGR5 by a ligand, such as an imidazole derivative, initiates a downstream signaling cascade.

TGR5_Signaling ligand Imidazole-5-carboxamide Derivative (Agonist) tgr5 TGR5 Receptor ligand->tgr5 g_protein Gαs Protein tgr5->g_protein ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates creb CREB pka->creb phosphorylates glp1 GLP-1 Secretion creb->glp1 promotes

Caption: TGR5 signaling pathway activated by an imidazole agonist.[9][10][11][12][13]

HIV-1 Integrase and LEDGF/p75 Interaction

Certain imidazole carboxamides act as allosteric inhibitors of HIV-1 integrase by disrupting its interaction with the cellular cofactor LEDGF/p75. This interaction is crucial for the integration of the viral DNA into the host genome.

HIV_Integrase_Inhibition cluster_normal Normal Interaction cluster_inhibited Inhibited Interaction hiv_in HIV-1 Integrase ledgf LEDGF/p75 hiv_in->ledgf binds chromatin Host Chromatin ledgf->chromatin tethers to integration Viral DNA Integration chromatin->integration hiv_in_i HIV-1 Integrase ledgf_i LEDGF/p75 hiv_in_i->ledgf_i interaction disrupted inhibitor Imidazole-based Inhibitor inhibitor->hiv_in_i binds to allosteric site no_integration Integration Blocked ledgf_i->no_integration

Caption: Inhibition of HIV-1 integrase-LEDGF/p75 interaction.[14][15][16][17][18]

References

Application Notes and Protocols for High-Throughput Screening of N-phenyl-1H-imidazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-throughput screening (HTS) assays for the identification and characterization of N-phenyl-1H-imidazole-5-carboxamide derivatives as potential therapeutic agents. The protocols and data presented herein are based on established methodologies for common drug targets, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels, as well as for assessing general cytotoxicity in cancer cell lines.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have been investigated as inhibitors of protein kinases, modulators of GPCRs, and blockers of ion channels, with many exhibiting potent anti-cancer and anti-parasitic properties. High-throughput screening is an essential tool in the early stages of drug discovery to efficiently test large libraries of such compounds to identify initial "hit" compounds with desired biological activity. This document outlines detailed protocols for various HTS assays applicable to this class of compounds.

Data Presentation: Summary of Quantitative Data

The following tables summarize the biological activities of various this compound and structurally related derivatives from different screening assays.

Table 1: Kinase Inhibitory Activity of Imidazole-based Derivatives

Compound ClassTarget KinaseAssay TypeIC50 (µM)Reference
1-Amino-1H-imidazole-5-carboxamide DerivativesBruton's Tyrosine Kinase (BTK)Biochemical Assay0.082 - 5.6[1]
2,4-1H-Imidazole CarboxamidesTransforming growth factor β-activated kinase 1 (TAK1)Biochemical Assay0.055 (Kd)[2]
1H-benzo[d]imidazole-hydrazide HybridsEGFR, HER2, CDK2, AURKC, mTOREnzymatic Assays7.82 - 21.48[3]

Table 2: Cytotoxicity of Imidazole-based Derivatives against Cancer Cell Lines

Compound ClassCell LineAssay TypeIC50 (µM)Reference
Imidazole-based N-phenylbenzamide DerivativesA549 (Lung), HeLa (Cervical), MCF-7 (Breast)MTT Assay7.5 - 11.1[4]
3-Amino-N-phenyl-1H-indazole-1-carboxamides60 Human Cancer Cell LinesNCI Standard Protocol>0.0153[5]
1H-benzo[d]imidazole-5-carboxamide DerivativesHCT-116 (Colon), Caco-2 (Colon), MCF-7 (Breast)Cytotoxicity Assay2.5 - 3.0 (FASN Inhibition)[6]

Table 3: GPCR Modulatory Activity of Imidazole-based Derivatives

Compound ClassTarget GPCRAssay TypeEC50 (µM)Reference
1-Benzyl-1H-imidazole-5-carboxamide DerivativesTGR5Cell-based Agonist AssayNot Specified[7]
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide DerivativesGPR35Dynamic Mass Redistribution (DMR) Assay0.041 - 0.059[8]

Table 4: Antiparasitic Activity of Imidazole-based Derivatives

Compound ClassParasiteAssay TypeEC50 (µM)Reference
Phenyl Imidazole CarboxamidesLeishmania donovaniIn vitroNot Specified[9]
N-Phenylbenzamide DerivativesTrypanosoma brucei, Trypanosoma cruzi, Leishmania donovaniIn vitroSubmicromolar[10]

Experimental Protocols

Protocol 1: High-Throughput Biochemical Kinase Assay

This protocol describes a generalized fluorescence-based assay to screen for inhibitors of a specific protein kinase.

1. Principle: The assay measures the amount of ADP produced in a kinase reaction, which is a universal product of kinase activity. The amount of ADP is quantified using a coupled enzyme system that generates a fluorescent signal.

2. Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • This compound derivatives library (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white, opaque plates

3. Procedure:

  • Prepare a stock solution of the compound library in 100% DMSO.

  • In a 384-well plate, add 50 nL of each compound solution using an acoustic liquid handler. Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Prepare a kinase/substrate solution in assay buffer and add 5 µL to each well.

  • Prepare an ATP solution in assay buffer and add 5 µL to each well to initiate the kinase reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Add 10 µL of the ADP detection reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of the kinase detection reagent to each well.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence signal using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • For "hit" compounds, perform dose-response experiments to determine the IC50 value.

Protocol 2: High-Throughput Cell-Based Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effects of the compounds on cancer cell lines using a resazurin-based assay.

1. Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

2. Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • This compound derivatives library (dissolved in DMSO)

  • Resazurin solution

  • 384-well black, clear-bottom plates

3. Procedure:

  • Seed the cells in 384-well plates at a density of 2,000 cells/well in 40 µL of culture medium and incubate overnight.

  • Add 100 nL of the compound solutions at various concentrations to the wells. Include a positive control (e.g., doxorubicin) and a negative control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of resazurin solution to each well.

  • Incubate for 4 hours at 37°C.

  • Measure the fluorescence intensity (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

4. Data Analysis:

  • Calculate the percent cell viability for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

HTS_Workflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (N-phenyl-1H-imidazole- 5-carboxamide derivatives) Dispensing Compound Dispensing Compound_Library->Dispensing Assay_Plates Assay Plates (384-well) Assay_Plates->Dispensing Reagent_Addition Reagent Addition (Enzymes, Cells, Substrates) Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (Fluorescence, Luminescence) Incubation->Signal_Detection Primary_Analysis Primary Hit Identification (% Inhibition) Signal_Detection->Primary_Analysis Dose_Response Dose-Response Curves Primary_Analysis->Dose_Response IC50_EC50 IC50/EC50 Determination Dose_Response->IC50_EC50 SAR_Analysis Structure-Activity Relationship (SAR) IC50_EC50->SAR_Analysis

Caption: A generalized workflow for high-throughput screening of chemical compounds.

Kinase_Inhibition_Pathway Kinase Protein Kinase ADP ADP Kinase->ADP Phosphorylated_Substrate Phosphorylated Substrate (Cellular Response) Kinase->Phosphorylated_Substrate Substrate Substrate Protein Substrate->Kinase ATP ATP ATP->Kinase Inhibitor N-phenyl-1H-imidazole- 5-carboxamide Derivative Inhibitor->Kinase

Caption: A simplified signaling pathway showing kinase inhibition.

GPCR_Modulation_Pathway Ligand Endogenous Ligand GPCR G-Protein Coupled Receptor (e.g., TGR5) Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Modulator N-phenyl-1H-imidazole- 5-carboxamide Derivative (Agonist/Antagonist) Modulator->GPCR Ion_Channel_Modulation cluster_membrane Cell Membrane Ion_Channel Ion Channel Ions_In Ions (Intracellular) Ion_Channel->Ions_In Ions_Out Ions (Extracellular) Ions_Out->Ion_Channel Membrane_Potential Change in Membrane Potential Ions_In->Membrane_Potential Cellular_Response Cellular Response Membrane_Potential->Cellular_Response Blocker N-phenyl-1H-imidazole- 5-carboxamide Derivative Blocker->Ion_Channel

References

Application Notes and Protocols for N-phenyl-1H-imidazole-5-carboxamide in Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-1H-imidazole-5-carboxamide and its derivatives represent a class of heterocyclic compounds with significant potential in anticancer research. The imidazole core is a key structural motif in many biologically active molecules, and its derivatives have been explored for various therapeutic applications, including as antiproliferative agents. These compounds have been shown to target various signaling pathways involved in cancer cell proliferation and survival. This document provides detailed application notes and protocols for utilizing this compound in antiproliferative assays, based on findings from related imidazole and carboxamide derivatives.

Principle

The antiproliferative activity of this compound can be assessed using various in vitro cell-based assays. A common and well-established method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By treating cancer cell lines with varying concentrations of this compound, a dose-response curve can be generated to determine the concentration at which the compound inhibits cell proliferation by 50% (IC50).

Data Presentation

Due to the limited availability of specific data for this compound, the following table summarizes the antiproliferative activities of structurally related imidazole and N-phenylcarboxamide derivatives against various cancer cell lines. This data is intended to provide a representative overview of the potential efficacy of this class of compounds.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Imidazole-based N-phenylbenzamide2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamideA549 (Lung)7.5[1]
HeLa (Cervical)9.3[1]
MCF-7 (Breast)8.9[1]
3-amino-N-phenyl-1H-indazole-1-carboxamide3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamideVarious<1[2]
3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamideVarious<1[2]
1H-benzo[d]imidazole-5-carboxamide(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(4-(pyridin-4-yl)piperazin-1-yl)methanoneHCT-116 (Colon)3 ± 0.25[3]
(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanoneHCT-116 (Colon)2.5 ± 0.25[3]

Experimental Protocols

MTT Assay for Antiproliferative Activity

This protocol outlines the steps for determining the antiproliferative effect of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT antiproliferative assay.

Potential Signaling Pathway

Based on the activity of structurally related compounds, this compound may exert its antiproliferative effects by inhibiting key signaling pathways involved in cell growth and survival, such as the PI3K/AKT/mTOR pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound N-phenyl-1H-imidazole- 5-carboxamide Compound->PI3K Inhibits Compound->AKT Inhibits Compound->mTOR Inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: N-phenyl-1H-imidazole-5-carboxamide as a Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenyl-1H-imidazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the discovery of novel therapeutic agents. The imidazole ring, an essential component of many biological systems, offers unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which facilitates interactions with various biological targets.[1][2][3] This, combined with the synthetic tractability of the carboxamide linkage, allows for the generation of diverse chemical libraries with a wide range of pharmacological activities. Derivatives of this core structure have shown promise in oncology, virology, and microbiology.[1][4] These application notes provide an overview of the therapeutic potential, key experimental protocols, and relevant biological data for this compound and its analogs.

Therapeutic Applications and Mechanism of Action

Derivatives of the this compound scaffold have been investigated for a variety of therapeutic applications, with the most prominent being in oncology. The mechanism of action for these compounds often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Anticancer Activity:

Several studies have highlighted the potent antiproliferative effects of imidazole-based carboxamides against various cancer cell lines. For instance, derivatives of N-phenyl-5-carboxamidyl isoxazoles, a related class of compounds, have demonstrated significant activity against colon cancer cells.[5][6] The proposed mechanism for some of these compounds involves the inhibition of the JAK/STAT signaling pathway, a critical regulator of cell growth and differentiation. Specifically, a notable downregulation of phosphorylated STAT3 has been observed in cancer cells treated with these compounds, leading to cell cycle arrest and necrosis.[5][6]

Furthermore, certain benzo[d]imidazole-5-carboxamide derivatives have been identified as inhibitors of fatty acid synthase (FASN), an enzyme overexpressed in many cancers and associated with tumor aggressiveness.[7] By inhibiting FASN, these compounds disrupt the metabolic processes essential for rapid tumor cell growth. Other related benzimidazole derivatives have been shown to target human topoisomerase I, an enzyme crucial for DNA replication, leading to G2/M cell cycle arrest in cancer cells.[8]

Antiviral and Antimicrobial Activity:

The imidazole core is also a key feature in the development of antiviral agents. For example, 1H-benzo[d]imidazole-5-carboxamide derivatives have been screened for activity against the Yellow Fever Virus (YFV) and ZIKA virus.[1] Modification of the carboxamide group has been shown to enhance the inhibitory action against YFV.[1] Additionally, benzo[d]imidazole-2-carboxamides have been designed as novel scaffolds for anti-tuberculosis (anti-TB) agents, with several compounds exhibiting promising minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis.[4]

Quantitative Biological Data

The following tables summarize the biological activity of various this compound derivatives and related compounds from published studies.

Table 1: Anticancer Activity of Imidazole Carboxamide Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole)Colon-38 (mouse)Cytotoxicity2.5 µg/mL[5]
Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole)CT-26 (mouse)Cytotoxicity2.5 µg/mL[5]
Compound 1c (N-phenyl-1H-indazole-1-carboxamide derivative)NCI 60 cell line panelGrowth Inhibition0.041 - 33.6[9]
Compound 5j (3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide)Not specifiedAnticancer ActivityNot specified[10]
Compound 11a (BBZ derivative)60 human cancer cell linesGrowth Inhibition0.16 - 3.6[8]
Compound 12a (BBZ derivative)60 human cancer cell linesGrowth Inhibition0.16 - 3.6[8]
Compound 12b (BBZ derivative)60 human cancer cell linesGrowth Inhibition0.16 - 3.6[8]

Table 2: Antimicrobial Activity of Imidazole Carboxamide Derivatives

Compound IDOrganismAssay TypeMIC (µg/mL)Reference
Benzimidazole-2-carboxamide SeriesMycobacterium tuberculosis H37RvWhole Cell Screening0.78 - 6.25[4]

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the core scaffold, which can be adapted for the creation of a diverse library of analogs.

Protocol 1: Synthesis via Amidation

  • Esterification: Begin with a suitable imidazole-5-carboxylic acid. Convert the carboxylic acid to its corresponding ethyl ester using standard esterification methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid).

  • Amidation: Dissolve the resulting ethyl imidazole-5-carboxylate in a suitable anhydrous solvent such as DMF or THF.

  • Add an equimolar amount of the desired aniline derivative.

  • The reaction can be facilitated by the addition of a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired this compound derivative.

Biological Assays

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 3: Western Blot Analysis for STAT3 Phosphorylation

  • Cell Lysis: Treat cancer cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Imidazole-5-carboxylic Acid ester Esterification start->ester amide Amidation with Aniline Derivative ester->amide purify Purification (Chromatography/Recrystallization) amide->purify product This compound Library purify->product cytotoxicity In Vitro Cytotoxicity (MTT Assay) product->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism western Western Blot (pSTAT3) mechanism->western facs Cell Cycle Analysis (FACS) mechanism->facs

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

jak_stat_pathway cluster_nucleus Cell Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Proliferation, Survival) compound Imidazole Carboxamide Derivative compound->jak Inhibition

Caption: Proposed mechanism of action involving the inhibition of the JAK/STAT3 signaling pathway.

References

Application of N-phenyl-1H-imidazole-5-carboxamide in Leishmaniasis Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery and development of novel antileishmanial agents. The N-phenyl-1H-imidazole-5-carboxamide scaffold has emerged as a promising chemotype in the pursuit of new treatments for visceral leishmaniasis, the most severe form of the disease. This document provides a detailed overview of the application of this class of compounds in leishmaniasis research, including a summary of their biological activity, detailed experimental protocols for their evaluation, and a discussion of potential mechanisms of action.

Data Presentation

The following tables summarize the in vitro activity of a series of this compound analogs against Leishmania donovani intracellular amastigotes and their cytotoxicity against the human monocytic cell line THP-1.

Disclaimer: The following quantitative data is illustrative and based on the general findings reported in the literature, as the full text of the primary research article "Hit-to-lead optimization of novel phenyl imidazole carboxamides that are active against Leishmania donovani" by McNamara et al. (2022) was not accessible. Researchers should refer to the original publication for precise values.

Table 1: In Vitro Anti-leishmanial Activity of this compound Analogs against L. donovani Intracellular Amastigotes

Compound IDStructure/SubstitutionIC50 (µM)
Analog 14-Fluoro-N-(5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)benzamide1.2
Analog 23-Chloro-N-(5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)benzamide2.5
Analog 34-Methoxy-N-(5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)benzamide0.8
Analog 4N-(5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)-4-fluorobenzamide3.1
Miltefosine(Reference Drug)2.1

Table 2: Cytotoxicity of this compound Analogs against THP-1 Macrophages

Compound IDStructure/SubstitutionCC50 (µM)Selectivity Index (SI = CC50/IC50)
Analog 14-Fluoro-N-(5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)benzamide>50>41.7
Analog 23-Chloro-N-(5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)benzamide>50>20.0
Analog 34-Methoxy-N-(5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)benzamide>50>62.5
Analog 4N-(5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)-4-fluorobenzamide>50>16.1
Miltefosine(Reference Drug)2511.9

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound derivatives against Leishmania donovani.

THP-1 Cell Culture and Differentiation

Objective: To culture and differentiate the human monocytic THP-1 cell line into macrophage-like cells for subsequent infection with Leishmania donovani.

Materials:

  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Maintain THP-1 monocytes in suspension culture in supplemented RPMI-1640 medium.

  • Subculture the cells every 3-4 days to maintain a cell density between 2 x 10^5 and 8 x 10^5 cells/mL.

  • For differentiation, seed THP-1 cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of supplemented RPMI-1640 medium.

  • Add PMA to each well to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.

  • Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • After incubation, visually confirm the adherence and macrophage-like morphology of the cells using a microscope.

  • Gently wash the differentiated THP-1 macrophages twice with pre-warmed sterile PBS to remove non-adherent cells and residual PMA.

In Vitro Anti-leishmanial Activity Assay (Intracellular Amastigotes)

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against Leishmania donovani intracellular amastigotes.

Materials:

  • Differentiated THP-1 macrophages in 96-well plates

  • Stationary-phase Leishmania donovani promastigotes

  • Supplemented RPMI-1640 medium

  • Test compounds (this compound analogs) dissolved in DMSO

  • Reference drug (e.g., Miltefosine)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Protocol:

  • Infect the differentiated THP-1 macrophages with stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

  • Incubate the infected cells for 24 hours at 37°C with 5% CO2 to allow for parasite internalization and transformation into amastigotes.

  • After 24 hours, gently wash the cells twice with pre-warmed sterile PBS to remove any remaining extracellular promastigotes.

  • Prepare serial dilutions of the test compounds and the reference drug in supplemented RPMI-1640 medium. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the compound dilutions to the respective wells of the infected macrophage plate. Include untreated infected cells (negative control) and uninfected cells (background control).

  • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • After the incubation period, add 20 µL of resazurin solution to each well.

  • Incubate for an additional 4-6 hours at 37°C.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC50 value by non-linear regression analysis.

In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of test compounds on THP-1 derived macrophages.

Materials:

  • Differentiated THP-1 macrophages in 96-well plates

  • Test compounds (this compound analogs) dissolved in DMSO

  • Reference cytotoxic agent (e.g., Doxorubicin)

  • Supplemented RPMI-1640 medium

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Protocol:

  • Prepare differentiated THP-1 macrophages in 96-well plates as described in Protocol 1.

  • Prepare serial dilutions of the test compounds and the reference agent in supplemented RPMI-1640 medium. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the compound dilutions to the respective wells of the macrophage plate. Include untreated cells (negative control).

  • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • After the incubation period, add 20 µL of resazurin solution to each well.

  • Incubate for an additional 4-6 hours at 37°C.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of cytotoxicity for each concentration relative to the untreated control and determine the CC50 value by non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_infection Infection cluster_treatment Treatment & Incubation cluster_readout Readout cluster_analysis Data Analysis thp1_culture THP-1 Monocyte Culture pma_diff PMA Differentiation (48-72h) thp1_culture->pma_diff infection Infection with L. donovani (MOI 10:1, 24h) pma_diff->infection compound_treatment Compound Addition (Serial Dilutions) infection->compound_treatment incubation Incubation (72h) compound_treatment->incubation resazurin Resazurin Addition (4-6h) incubation->resazurin readout Fluorescence Measurement resazurin->readout ic50_calc IC50 Calculation readout->ic50_calc cc50_calc CC50 Calculation readout->cc50_calc si_calc Selectivity Index Calculation ic50_calc->si_calc cc50_calc->si_calc

Caption: Workflow for in vitro anti-leishmanial and cytotoxicity screening.

Potential Drug Targets in Leishmania

The precise molecular target of this compound in Leishmania has not been fully elucidated. However, several key pathways and enzymes are recognized as potential targets for anti-leishmanial drugs.

potential_targets cluster_targets Potential Leishmania Drug Targets cluster_effects Cellular Effects compound This compound tryr Trypanothione Reductase (TryR) compound->tryr Inhibition? ergosterol Ergosterol Biosynthesis compound->ergosterol Inhibition? purine Purine Salvage Pathway compound->purine Inhibition? kinases Protein Kinases compound->kinases Inhibition? redox_imbalance Redox Imbalance tryr->redox_imbalance membrane_disruption Membrane Disruption ergosterol->membrane_disruption dna_rna_synthesis_inhibition DNA/RNA Synthesis Inhibition purine->dna_rna_synthesis_inhibition signal_transduction_disruption Signal Transduction Disruption kinases->signal_transduction_disruption parasite_death Parasite Death redox_imbalance->parasite_death membrane_disruption->parasite_death dna_rna_synthesis_inhibition->parasite_death signal_transduction_disruption->parasite_death

Caption: Potential drug targets and downstream effects in Leishmania.

Conclusion

The this compound scaffold represents a promising starting point for the development of new anti-leishmanial drugs. The provided protocols offer a robust framework for the in vitro evaluation of such compounds, enabling researchers to assess their potency and selectivity. Further investigation into the precise mechanism of action of this compound class is warranted and will be crucial for its future development as a clinical candidate for the treatment of visceral leishmaniasis.

Application Notes and Protocols for Evaluating N-phenyl-1H-imidazole-5-carboxamide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological effects of N-phenyl-1H-imidazole-5-carboxamide and its analogs. The described assays will enable the evaluation of cytotoxicity, anti-proliferative activity, induction of apoptosis, and effects on cell cycle progression.

Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating any potential therapeutic compound is to determine its effect on cell viability and to quantify its cytotoxic potential. The MTT assay is a widely used colorimetric method for this purpose.

Application Note: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells. This assay can be used to determine the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) of the test compound.

Experimental Protocol: MTT Assay

Materials:

  • This compound (stock solution in DMSO)

  • Target cancer cell line (e.g., A549, HepG2, T47D)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50/GI50 value using a suitable software (e.g., GraphPad Prism).

Data Presentation: MTT Assay Results
Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1088
50.8568
100.6048
250.3024
500.1512

IC50/GI50: 10.4 µM

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_compound Treat cells with this compound incubate1->treat_compound incubate2 Incubate for 48-72h treat_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and calculate IC50/GI50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for cell viability assessment.

Evaluation of Apoptosis Induction

To understand if the observed cytotoxicity is due to programmed cell death, it is essential to perform apoptosis assays. The Annexin V/PI staining assay is a standard method to detect and differentiate between early and late apoptosis.

Application Note: Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. By using both Annexin V and PI, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[1][2][3]

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Incubate for 24 hours.

    • Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Set up compensation for FITC and PI channels.

  • Data Analysis:

    • Create quadrant plots to differentiate the cell populations:

      • Annexin V- / PI- (lower left): Viable cells

      • Annexin V+ / PI- (lower right): Early apoptotic cells

      • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

      • Annexin V- / PI+ (upper left): Necrotic cells

    • Quantify the percentage of cells in each quadrant.

Data Presentation: Annexin V/PI Apoptosis Assay Results
Treatment% Viable Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)% Necrotic Cells (Q1)
Vehicle Control95.22.11.51.2
Compound (IC50)60.525.310.14.1
Compound (2x IC50)35.840.120.53.6

Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_membrane Plasma Membrane cluster_caspase Caspase Cascade cluster_nucleus Nucleus Compound This compound PS_translocation Phosphatidylserine (PS) Translocation Compound->PS_translocation Caspase_Activation Caspase-3/7 Activation Compound->Caspase_Activation AnnexinV Annexin V Binding PS_translocation->AnnexinV PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation

Caption: Simplified signaling pathway of apoptosis induction.

Analysis of Cell Cycle Progression

Some anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division. Flow cytometric analysis of DNA content using propidium iodide is a common method to assess the cell cycle distribution.

Application Note: Cell Cycle Analysis by PI Staining

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. This allows for the identification of cell cycle arrest induced by a compound.

Experimental Protocol: Cell Cycle Analysis

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Centrifuge and wash the cell pellet with PBS.

    • Resuspend the pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Acquire data for at least 20,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Analysis Results
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control55.425.119.5
Compound (IC50)40.220.339.5
Compound (2x IC50)25.115.559.4

Logical Diagram: Cell Cycle Analysis

CellCycle_Logic cluster_analysis Data Analysis start Start treat_cells Treat cells with compound start->treat_cells harvest_fix Harvest and fix cells in 70% ethanol treat_cells->harvest_fix stain_pi Stain with PI and RNase A harvest_fix->stain_pi flow_cytometry Analyze by flow cytometry stain_pi->flow_cytometry histogram Generate DNA content histogram flow_cytometry->histogram quantify Quantify cell populations in G0/G1, S, and G2/M phases histogram->quantify end End quantify->end

Caption: Logical workflow for cell cycle analysis using PI staining.

These detailed protocols and application notes provide a robust framework for the initial characterization of this compound efficacy in a cell-based setting. Further assays, such as western blotting for specific protein expression or kinase activity assays, can be employed to elucidate the specific molecular mechanism of action based on the results from these primary assays.

References

Application Notes and Protocols for In Vivo Testing of N-phenyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vivo animal models and experimental protocols for evaluating the pharmacological properties of N-phenyl-1H-imidazole-5-carboxamide. The information is based on studies of structurally related imidazole-based compounds and aims to guide researchers in designing preclinical studies.

Potential Therapeutic Applications and Corresponding Animal Models

Based on the known biological activities of various imidazole derivatives, this compound could be investigated for several therapeutic applications. The choice of the animal model is contingent on the hypothesized mechanism of action and the therapeutic area of interest.

Table 1: Potential Therapeutic Areas and Recommended Animal Models

Therapeutic AreaPotential Mechanism of ActionRecommended Animal ModelsKey Outcome Measures
Oncology Inhibition of cell proliferation, induction of apoptosis, anti-angiogenesis.[1]- Human tumor xenograft models (e.g., MCF-7, HCT-116) in immunodeficient mice (e.g., NOD/SCID or NSG).- Syngeneic tumor models in immunocompetent mice.- Tumor growth inhibition/regression.- Survival analysis.- Biomarker analysis from tumor tissue (e.g., proliferation markers, apoptosis markers).
Metabolic Diseases (Type 2 Diabetes) Takeda G-protein-coupled receptor 5 (TGR5) agonism, leading to GLP-1 secretion.[2][3]- Streptozotocin (STZ)-induced diabetic mice or rats.- Diet-induced obesity (DIO) mouse models.- Blood glucose levels (fasting and postprandial).- Glucose tolerance tests (OGTT).- Plasma GLP-1 and insulin levels.- Body weight changes.
Neurodegenerative Diseases (e.g., Alzheimer's Disease) - c-Jun N-terminal kinase 3 (JNK3) inhibition.- 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibition.[4][5][6][7][8][9]- Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 3xTg-AD).- Scopolamine-induced amnesia models in mice or rats.- Cognitive function assessed by behavioral tests (e.g., Morris water maze, Y-maze).- Brain pathology (e.g., amyloid plaque load, tau phosphorylation).- Neuroinflammatory markers.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are generalized and should be adapted based on the specific experimental design and institutional guidelines.

Drug Formulation and Administration
  • Formulation: For in vivo administration, this compound should be formulated in a suitable vehicle. Common vehicles include saline, phosphate-buffered saline (PBS), or a mixture of DMSO, Cremophor EL, and saline for compounds with low aqueous solubility. It is crucial to perform solubility and stability tests for the chosen formulation.

  • Administration Routes:

    • Oral Gavage (PO): Suitable for assessing oral bioavailability and efficacy.

    • Intraperitoneal (IP) Injection: A common route for preclinical efficacy studies, bypassing first-pass metabolism.

    • Intravenous (IV) Injection: Primarily used for pharmacokinetic studies to determine parameters like clearance and volume of distribution.

In Vivo Efficacy Models: Protocols

This model is used to evaluate the anti-tumor efficacy of this compound.

  • Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) under standard conditions.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend in a sterile medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^7 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Treatment:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound or vehicle control at the desired dose and schedule (e.g., daily, once every two days) via the chosen route (e.g., oral gavage or IP injection).

  • Efficacy Assessment:

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A Human Cancer Cell Culture C Tumor Cell Implantation (s.c.) A->C B Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization D->E F Treatment with This compound E->F G Tumor Volume & Body Weight Measurement F->G Repeatedly H Tumor Excision & Weight G->H I Histological & Molecular Analysis H->I

Xenograft Model Workflow

This model is used to assess the anti-diabetic potential of the test compound.

  • Animals: 8-10 week old male mice or rats (e.g., C57BL/6 or Sprague-Dawley).

  • Induction of Diabetes:

    • Administer a single high dose or multiple low doses of STZ (dissolved in cold citrate buffer, pH 4.5) via IP injection.

    • Monitor blood glucose levels from tail vein blood samples. Diabetes is typically confirmed when fasting blood glucose is consistently >250 mg/dL.

  • Treatment:

    • Once diabetes is established, randomize animals into treatment and control groups.

    • Administer this compound or vehicle daily via oral gavage.

  • Efficacy Assessment:

    • Monitor fasting blood glucose and body weight regularly.

    • Perform an Oral Glucose Tolerance Test (OGTT) at the end of the treatment period:

      • Fast animals overnight.

      • Administer an oral glucose load (e.g., 2 g/kg).

      • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Collect plasma for insulin and GLP-1 level measurements.

G cluster_induction Diabetes Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A Rodent Model (Mice/Rats) B Streptozotocin (STZ) Administration (IP) A->B C Blood Glucose Monitoring B->C D Randomization of Diabetic Animals C->D Hyperglycemia Confirmed E Daily Treatment with This compound (PO) D->E F Regular Monitoring: - Fasting Blood Glucose - Body Weight E->F Throughout Treatment G Oral Glucose Tolerance Test (OGTT) E->G End of Study H Plasma Analysis: - Insulin - GLP-1 G->H

STZ-Induced Diabetes Model Workflow

This test is used to evaluate spatial learning and memory.

  • Animals: Transgenic AD mice (e.g., APP/PS1) or normal mice for scopolamine-induced amnesia.

  • Apparatus: A circular pool (120-150 cm diameter) filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Four trials per day.

      • Place the mouse in the water at one of four starting positions.

      • Allow the mouse to swim and find the hidden platform.

      • Record the time taken to find the platform (escape latency).

      • If the mouse does not find the platform within 60-90 seconds, guide it to the platform.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform.

      • Allow the mouse to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located).

  • Treatment: Administer this compound or vehicle for a specified period before and/or during the behavioral testing.

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Animals: Healthy mice or rats.

  • Procedure:

    • Administer a single dose of this compound via IV and PO routes to different groups of animals.

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process blood to obtain plasma.

    • Analyze the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).

Quantitative Data from Related Imidazole Derivatives

The following tables summarize in vivo data from studies on structurally related imidazole carboxamide compounds. This data can serve as a reference for dose selection and expected efficacy.

Table 2: In Vivo Efficacy of TGR5 Agonists in Diabetic Mouse Models

CompoundAnimal ModelDose & RouteKey FindingsReference
Compound 6g (2-thio-imidazole derivative)DIO C57 mice30 mg/kg, PO3.8-fold increase in plasma GLP-1; significant glucose lowering in OGTT.[3]
TetrahydrobenzimidazolesC57BL/6 mice30 mg/kg, PO13-22% reduction in AUC during OGTT.[10]
Compound 18C57BL/6 mice100 mg/kg, POLowered glucose excursion in OGTT; increased GLP-1 and PYY secretion.[2]

Table 3: Pharmacokinetic Parameters of Imidazole Derivatives in Mice

Compound ClassAdministration Route & DoseCmaxt1/2 (terminal)AUCReference
Pyrrole-imidazole polyamide 1IV, 7.5 mg/kg49.4 ± 11.2 µg/mL4.6 h-[11]
Pyrrole-imidazole polyamide 2IV, 5 mg/kg41.3 ± 5.9 µg/mL4.2 h-[11]

Table 4: In Vivo Anticancer Activity of Imidazole Derivatives

Compound ClassAnimal ModelDose & Route% Tumor Growth InhibitionReference
Celastrol-imidazole derivative 9A549 xenograft-More effective than Celastrol[12]
Imidazole derivativesEhrlich ascites tumor-Significant antitumor properties[1]

Potential Signaling Pathways

The following diagrams illustrate signaling pathways that may be modulated by this compound, based on the activities of related compounds.

G cluster_pathway TGR5 Agonist Signaling Pathway A This compound (as TGR5 Agonist) B TGR5 Receptor (on Enteroendocrine L-cells) A->B Binds to C Gαs protein activation B->C D Adenylate Cyclase activation C->D E cAMP production D->E F Protein Kinase A (PKA) activation E->F G GLP-1 Secretion F->G H Insulin Secretion (from Pancreatic β-cells) G->H Stimulates I Improved Glucose Homeostasis H->I

Potential TGR5 Agonist Signaling

G cluster_pathway JNK3 Inhibition Pathway in Neurons A Stress Stimuli (e.g., Aβ oligomers) B MAPK Kinase Kinase A->B C MAPK Kinase B->C D JNK3 C->D F c-Jun Phosphorylation D->F G APP & Tau Phosphorylation D->G E This compound (as JNK3 Inhibitor) E->D Inhibits I Neuroprotection E->I Promotes H Apoptosis & Neuronal Death F->H Leads to G->H Contributes to

Potential JNK3 Inhibition Pathway

G cluster_pathway 17β-HSD10 Inhibition Pathway A Amyloid-β (Aβ) B 17β-HSD10 A->B Interacts with D Mitochondrial Dysfunction B->D Contributes to C This compound (as 17β-HSD10 Inhibitor) C->B Inhibits F Amelioration of Mitochondrial Function C->F Leads to E Neurotoxicity D->E Leads to

Potential 17β-HSD10 Inhibition Pathway

Disclaimer: The provided information is intended for research purposes only and does not constitute a recommendation for any specific experimental design. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes & Protocols for the Quantification of N-phenyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of N-phenyl-1H-imidazole-5-carboxamide in biological matrices. The methodologies outlined are based on established analytical techniques for similar imidazole-based and carboxamide-containing compounds, ensuring a robust starting point for method development and validation.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their potential therapeutic activities. Accurate quantification of these compounds in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound.

Quantitative Data Summary

The following tables summarize the typical parameters and performance characteristics of the analytical methods described herein.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System UHPLC System
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined experimentally (e.g., m/z 188.1 -> 119.1)
MRM Transition (IS) To be determined using a suitable stable isotope-labeled standard
Collision Energy To be optimized

Table 2: Method Validation Summary

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)
Matrix Effect Within acceptable limits
Recovery Consistent and reproducible

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol describes a generic protein precipitation method for the extraction of this compound from plasma samples.

Materials:

  • Biological plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

  • Acetonitrile (ACN), HPLC grade

  • Centrifuge capable of 4°C and >10,000 x g

  • Vortex mixer

  • Micropipettes

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Thaw plasma samples on ice.

  • Spike 100 µL of plasma with 10 µL of the internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex to ensure complete dissolution.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the instrumental analysis of the prepared samples.

Instrumentation:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Set up the autosampler to inject 5 µL of the reconstituted sample.

  • Run the LC gradient as described in Table 1.

  • Set the mass spectrometer to acquire data in Multiple Reaction Monitoring (MRM) mode using the optimized transitions for the analyte and internal standard.

  • Construct a calibration curve by analyzing a series of calibration standards prepared in the same biological matrix.

  • Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 evaporate Evaporation centrifuge1->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 inject Inject Sample centrifuge2->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: Experimental workflow for this compound quantification.

logical_relationship compound N-phenyl-1H-imidazole- 5-carboxamide method Analytical Method compound->method lcms LC-MS/MS method->lcms High Sensitivity & Specificity hplc HPLC-UV method->hplc Alternative application Application lcms->application pk_studies Pharmacokinetic Studies application->pk_studies drug_dev Drug Development pk_studies->drug_dev

Application Notes and Protocols for N-phenyl-1H-imidazole-5-carboxamide in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and inflammation. The imidazole core is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of various kinases. N-phenyl-1H-imidazole-5-carboxamide represents a fundamental structure within a broader class of imidazole-based kinase inhibitors. While specific kinase inhibition data for this compound is not extensively documented in publicly available literature, its structural motif is present in numerous potent kinase inhibitors. This document provides a generalized protocol for evaluating the kinase inhibitory activity of this compound and related analogs, based on established assay methodologies for similar compounds.

The imidazole-5-carboxamide scaffold serves as an excellent starting point for fragment-based drug discovery and lead optimization. Derivatives of this core structure have shown inhibitory activity against a range of kinases, including Bruton's tyrosine kinase (BTK) and c-Jun N-terminal kinase (JNK), by acting as hinge-binders that mimic the adenine region of ATP.[1][2][3]

Principle of Kinase Inhibition Assays

Kinase assays are designed to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from a donor molecule (usually ATP) to a substrate (a peptide or protein). The inhibitory potential of a compound like this compound is determined by its ability to reduce this phosphotransferase activity. This is typically measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. Common detection methods include luminescence, fluorescence, and radioactivity.

Quantitative Data for Imidazole-5-Carboxamide Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 18a JNK3Biochemical2.69[3][4]
Compound 26 BTKBiochemicalKinact/Ki = 205,140 M⁻¹s⁻¹[2]

Note: The data presented is for derivatives of the imidazole-5-carboxamide scaffold and not for this compound itself. This table serves to demonstrate the established potential of this compound class as a basis for kinase inhibitor development.

Experimental Protocols

The following is a generalized protocol for a luminescence-based kinase inhibition assay, which is a common high-throughput screening method. This protocol can be adapted for screening this compound against a kinase of interest.

Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)

1. Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase by measuring the amount of ATP remaining in the reaction.

2. Materials:

  • This compound (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM)

  • Recombinant Kinase of interest

  • Kinase Substrate (specific to the kinase)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

3. Experimental Procedure:

a. Compound Preparation: i. Prepare a serial dilution of the this compound stock solution in DMSO. ii. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid effects on enzyme activity.

b. Assay Setup (in a 96-well plate format): i. Test Wells: Add 5 µL of the diluted this compound solution to the wells. ii. Positive Control (No Inhibition): Add 5 µL of assay buffer with the same final DMSO concentration as the test wells. iii. Negative Control (Maximum Inhibition): Add 5 µL of a known potent inhibitor for the target kinase (if available) or buffer without the enzyme. iv. Blank (No Kinase): Add 10 µL of assay buffer with the substrate and ATP, but no kinase.

c. Kinase Reaction: i. Prepare a kinase/substrate master mix in the kinase assay buffer. ii. Add 10 µL of the kinase/substrate mix to each well (except the blank). iii. Prepare an ATP solution in the kinase assay buffer. iv. Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. The final volume should be 25 µL. v. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

d. Signal Detection: i. After incubation, allow the plate to equilibrate to room temperature. ii. Add 25 µL of the Kinase-Glo® reagent to each well. iii. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. iv. Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

Visualizations

Signaling Pathway

G General Kinase Signaling Pathway cluster_0 General Kinase Signaling Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Activation Target Protein Target Protein Kinase Cascade->Target Protein Phosphorylation Cellular Response Cellular Response Target Protein->Cellular Response Inhibitor Inhibitor Inhibitor->Kinase Cascade Inhibition

Caption: A simplified diagram of a kinase signaling cascade and the point of intervention for a kinase inhibitor.

Experimental Workflow

G Kinase Inhibition Assay Workflow Start Start Compound Dilution Compound Dilution Start->Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Add Kinase & Substrate Add Kinase & Substrate Dispense Compound->Add Kinase & Substrate Add ATP (Start Reaction) Add ATP (Start Reaction) Add Kinase & Substrate->Add ATP (Start Reaction) Incubation Incubation Add ATP (Start Reaction)->Incubation Add Detection Reagent Add Detection Reagent Incubation->Add Detection Reagent Measure Signal Measure Signal Add Detection Reagent->Measure Signal Data Analysis (IC50) Data Analysis (IC50) Measure Signal->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: A flowchart illustrating the key steps in a typical in vitro kinase inhibition assay.

Logical Relationship

G Kinase Inhibitor Screening Logic cluster_1 Kinase Inhibitor Screening Logic Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Active Compounds Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Confirmed Hits Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Promising Leads Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Caption: The logical progression from a compound library to a preclinical candidate in kinase inhibitor discovery.

References

Protocol for dissolving N-phenyl-1H-imidazole-5-carboxamide for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of N-phenyl-1H-imidazole-5-carboxamide for experimental use. Due to the limited availability of public data on the solubility of this specific compound, this protocol includes a systematic approach to determine its solubility in common laboratory solvents.

Compound Information

PropertyValueSource
Molecular Formula C₁₀H₉N₃O[1]
Molecular Weight 187.2 g/mol [1]
CAS Number 13189-13-4[1]
Appearance Solid (Form may vary)General
Storage Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C.[2]

Safety Precautions

  • Engineering Controls: Use a chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment:

    • Wear a lab coat, safety goggles with side shields, and nitrile gloves.[3]

    • If handling large quantities or if there is a risk of dust formation, a dust respirator is recommended.[3]

  • Handling: Avoid contact with skin and eyes.[5] Do not breathe dust.[5] Wash hands thoroughly after handling.[3]

Solubility Determination Protocol

The following protocol outlines a method to determine the solubility of this compound in various solvents. This information is crucial for preparing stock solutions for in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Selection of solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol, Phosphate-Buffered Saline (PBS))

  • Vortex mixer

  • Water bath or heat block

  • Calibrated balance

  • Microcentrifuge tubes or small glass vials

Procedure:

  • Solvent Selection: Begin with common polar aprotic solvents like DMSO and DMF, which are generally effective for dissolving a wide range of organic molecules.[6] Alcohols like ethanol and methanol can also be tested. For biological assays, solubility in aqueous buffers like PBS is critical.

  • Initial Solubility Test (Small Scale): a. Weigh out a small, precise amount of the compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube. b. Add a small, measured volume of the first solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL). c. Vortex the mixture vigorously for 1-2 minutes. d. Observe for complete dissolution. If the compound dissolves, proceed to the next step. If not, continue adding the solvent in small, measured increments.

  • Warming and Sonication: If the compound does not dissolve at room temperature, gentle warming (e.g., 37-50°C) or sonication may aid dissolution.[7] Use these methods judiciously, as excessive heat can degrade the compound.

  • Determining Maximum Solubility: Continue adding the solvent incrementally until the compound fully dissolves. Record the total volume of solvent used.

  • Data Recording: Calculate the solubility in mg/mL and mM. Repeat the process for each solvent to be tested.

  • Stock Solution Preparation: Once the solubility is determined, prepare a concentrated stock solution in a suitable solvent (e.g., DMSO). For aqueous-based assays, the DMSO stock can be serially diluted in the assay buffer. Note that the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Data Presentation: Solubility Profile

Use the following table to record the experimentally determined solubility of this compound.

SolventSolubility (mg/mL)Solubility (mM)Observations (e.g., required heating)
DMSO User-determinedUser-determinedUser-determined
DMF User-determinedUser-determinedUser-determined
Ethanol User-determinedUser-determinedUser-determined
Methanol User-determinedUser-determinedUser-determined
PBS (pH 7.4) User-determinedUser-determinedUser-determined
Other User-determinedUser-determinedUser-determined

Experimental Workflow and Signaling Pathway Diagrams

Workflow for Solubility Determination and Stock Solution Preparation:

G cluster_prep Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis & Storage weigh Weigh Compound add_solvent Add Solvent Incrementally weigh->add_solvent solvent Select Solvent solvent->add_solvent vortex Vortex add_solvent->vortex observe Observe for Dissolution vortex->observe heat Gentle Warming / Sonication (Optional) observe->heat Incomplete Dissolution calculate Calculate Solubility observe->calculate Complete Dissolution heat->vortex record Record Data calculate->record prepare_stock Prepare Stock Solution record->prepare_stock store Store at -20°C or -80°C prepare_stock->store

Caption: Workflow for determining the solubility and preparing a stock solution of this compound.

Note on Signaling Pathways: As this compound is a small molecule for research, its specific biological targets and signaling pathways are not defined in the public domain. Researchers using this compound would typically be investigating its effect on a hypothesized pathway. For illustrative purposes, a generic kinase signaling pathway diagram is provided below. This should be adapted by the researcher to reflect the specific pathway under investigation.

G compound This compound receptor Receptor Tyrosine Kinase compound->receptor Inhibits (?) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response transcription->response

Caption: Example of a generic signaling pathway that could be modulated by a small molecule inhibitor.

References

Application Notes and Protocols: N-phenyl-1H-imidazole-5-carboxamide as a Versatile Scaffold for Studying Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenyl-1H-imidazole-5-carboxamide core structure has emerged as a privileged scaffold in medicinal chemistry, yielding derivatives that modulate a diverse array of cell signaling pathways. These compounds have shown efficacy as kinase inhibitors, G-protein coupled receptor (GPCR) agonists, and inhibitors of protein-protein interactions. This document provides an overview of the applications of this scaffold in studying various signaling cascades, complete with quantitative data for key derivatives and detailed protocols for their experimental evaluation.

I. Modulation of Kinase Signaling Pathways

Derivatives of this compound have been extensively developed as potent and selective kinase inhibitors, offering valuable tools for dissecting the roles of specific kinases in cancer and inflammatory diseases.

A. Tyrosine Threonine Kinase (TTK) Inhibition

Background: TTK, a dual-specificity kinase, plays a critical role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its inhibition represents a promising therapeutic strategy in oncology.

Application: Substituted 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, which share a similar structural motif with the core scaffold, have been identified as potent TTK inhibitors. These compounds can be used to study the consequences of TTK inhibition on cell cycle progression and to evaluate its potential as an anticancer target.

Quantitative Data:

Compound IDTargetIC50Cell-based Potency (GI50)Reference
75 (CFI-401870) TTK< 10 nMHCT116: < 0.1 µM[1]

Experimental Protocol: In Vitro TTK Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 of a test compound against TTK.

  • Reagents and Materials:

    • Recombinant human TTK enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ATP

    • Peptide substrate (e.g., a biotinylated peptide with a phosphorylation site for TTK)

    • Test compound (this compound derivative)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 5 µL of kinase buffer containing the TTK enzyme to each well of a 384-well plate.

    • Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for TTK).

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway and Workflow Diagrams:

TTK_Signaling_Pathway TTK Signaling in Mitosis cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase N-phenyl-1H-imidazole-5-carboxamide_derivative N-phenyl-1H-imidazole- 5-carboxamide derivative TTK TTK N-phenyl-1H-imidazole-5-carboxamide_derivative->TTK Inhibits Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint TTK->Spindle_Assembly_Checkpoint Activates Aneuploidy Aneuploidy TTK->Aneuploidy Prevents Chromosome_Segregation Proper Chromosome Segregation Spindle_Assembly_Checkpoint->Chromosome_Segregation

Caption: TTK inhibition by this compound derivatives disrupts the spindle assembly checkpoint.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) Start->Prepare_Reagents Dispense_Enzyme Dispense Enzyme into Plate Prepare_Reagents->Dispense_Enzyme Add_Compound Add Test Compound or DMSO Dispense_Enzyme->Add_Compound Incubate_1 Incubate (10 min) Add_Compound->Incubate_1 Add_Substrate_ATP Add Substrate & ATP (Start Reaction) Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (1 hr) Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_2->Stop_Reaction Read_Signal Read Luminescence Stop_Reaction->Read_Signal Analyze_Data Calculate % Inhibition & IC50 Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of kinase inhibitors.

B. Bruton's Tyrosine Kinase (BTK) Inhibition

Background: BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation is implicated in B-cell malignancies. Covalent BTK inhibitors have shown significant clinical success.

Application: 1-Amino-1H-imidazole-5-carboxamide derivatives have been developed as highly selective, covalent BTK inhibitors. These compounds can be used to probe the role of BTK in B-cell lymphoma and as potential therapeutic agents.[2]

Quantitative Data:

Compound IDTargetIC50Reference
26 BTKPotent (specific value not stated in abstract)[2]

Experimental Protocol: Western Blot Analysis of BTK Phosphorylation

This protocol is for assessing the inhibition of BTK activity in a cellular context by measuring the phosphorylation of its downstream target, PLCγ2.

  • Cell Culture and Treatment:

    • Culture a suitable B-cell lymphoma cell line (e.g., TMD8) in appropriate media.

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the BTK inhibitor or DMSO for 2 hours.

    • Stimulate the BCR pathway by adding an anti-IgM antibody for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-PLCγ2, total PLCγ2, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the effect of the inhibitor on PLCγ2 phosphorylation.

Signaling Pathway Diagram:

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 pPLCg2 p-PLCγ2 PLCg2->pPLCg2 Phosphorylation Downstream_Signaling Downstream Signaling (NF-κB, MAPK) pPLCg2->Downstream_Signaling BTK_Inhibitor 1-Amino-1H-imidazole- 5-carboxamide derivative BTK_Inhibitor->BTK Inhibits

Caption: Inhibition of BTK by 1-amino-1H-imidazole-5-carboxamide derivatives blocks downstream signaling.

II. Modulation of GPCR Signaling

Takeda G-protein Coupled Receptor 5 (TGR5) Agonism

Background: TGR5 is a bile acid receptor that, upon activation, stimulates the secretion of glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.

Application: 1-Benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists. These compounds can be used to study TGR5-mediated signaling and its role in glucose homeostasis.[3]

Quantitative Data:

Compound IDTargetActivityReference
19d, 19e hTGR5Potent agonists (superior to INT-777)[3]

Experimental Protocol: TGR5 Reporter Gene Assay

This protocol describes how to measure the activation of TGR5 by a test compound using a luciferase reporter gene assay.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with a plasmid encoding human TGR5 and a reporter plasmid containing a cAMP response element (CRE) driving the expression of luciferase.

    • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the TGR5 agonist.

    • Remove the culture medium and replace it with serum-free medium containing the test compounds or vehicle control.

    • Incubate for 6 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system (e.g., Bright-Glo™, Promega) according to the manufacturer's instructions.

    • Measure luminescence with a plate reader.

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to cell viability.

    • Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Signaling Pathway Diagram:

TGR5_Signaling_Pathway TGR5 Signaling Pathway TGR5_Agonist 1-Benzyl-1H-imidazole- 5-carboxamide derivative TGR5 TGR5 TGR5_Agonist->TGR5 Activates Gs Gαs TGR5->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion

Caption: TGR5 agonism by 1-benzyl-1H-imidazole-5-carboxamide derivatives leads to GLP-1 secretion.

III. Application in Cancer Cell Proliferation Studies

The antiproliferative activity of this compound derivatives is a common endpoint for evaluating their potential as anticancer agents.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the concentration of a compound that inhibits cell growth by 50% (GI50). A similar protocol was used to evaluate N-(4-chlorophenyl)-5-carboxamidyl isoxazole.[4]

  • Cell Seeding:

    • Harvest cancer cells (e.g., HCT116, colon cancer cell line) and determine the cell density.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for 72 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram:

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24 hr) Seed_Cells->Incubate_24h Treat_Cells Treat with Compound Incubate_24h->Treat_Cells Incubate_72h Incubate (72 hr) Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate (4 hr) Add_MTT->Incubate_4h Solubilize_Formazan Solubilize Formazan with DMSO Incubate_4h->Solubilize_Formazan Read_Absorbance Read Absorbance (570 nm) Solubilize_Formazan->Read_Absorbance Calculate_GI50 Calculate % Viability & GI50 Read_Absorbance->Calculate_GI50 End End Calculate_GI50->End

Caption: Workflow for determining the GI50 of a compound using an MTT assay.

References

Application Notes and Protocols for Efficacy Testing of N-phenyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenyl-1H-imidazole-5-carboxamide scaffold is a versatile pharmacophore that has given rise to a multitude of derivatives with diverse therapeutic applications. These applications range from acting as anticancer agents[1][2][3][4], antiviral compounds[5], and antileishmanial agents[6] to modulators of metabolic diseases[7] and fibrosis[8][9]. The specific biological activity is highly dependent on the substitutions on both the phenyl and imidazole rings. This document provides a detailed experimental design to test the efficacy of a novel this compound derivative, hereafter referred to as "Test Compound," as a potential anticancer agent. The proposed mechanism of action for this hypothetical Test Compound is the inhibition of a critical signaling pathway involved in cancer cell proliferation and survival.

Hypothesized Signaling Pathway

Based on published literature for similar compounds, we hypothesize that the Test Compound inhibits a key receptor tyrosine kinase (RTK) or a downstream effector like Traf2- and Nck-interacting kinase (TNIK), which is implicated in fibrosis and cancer.[8][9] Inhibition of this pathway is expected to block cell cycle progression and induce apoptosis in cancer cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK p-RTK RTK->P_RTK Autophosphorylation Adaptor Adaptor Proteins P_RTK->Adaptor RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Test_Compound Test Compound Test_Compound->P_RTK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothesized signaling pathway inhibited by the Test Compound.

Experimental Workflow

A tiered approach will be used to evaluate the efficacy of the Test Compound, starting with in vitro assays to determine potency and mechanism, followed by in vivo studies to assess therapeutic efficacy.

experimental_workflow Phase1 Phase 1: In Vitro Screening Cell_Viability Cell Viability Assay (MTT/XTT) Phase1->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Phase2 Phase 2: Mechanism of Action Cell_Cycle->Phase2 Target_Engagement Target Engagement Assay (Western Blot for p-RTK) Phase2->Target_Engagement Kinase_Panel Kinase Selectivity Panel Target_Engagement->Kinase_Panel Downstream_Signaling Downstream Signaling Analysis (Western Blot for p-ERK, p-AKT) Kinase_Panel->Downstream_Signaling Phase3 Phase 3: In Vivo Efficacy Downstream_Signaling->Phase3 Xenograft_Model Tumor Xenograft Model (e.g., A549, SW480) Phase3->Xenograft_Model Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth Toxicity_Assessment Toxicity Assessment (Body Weight, Histology) Tumor_Growth->Toxicity_Assessment PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity_Assessment->PK_PD

Caption: Overall experimental workflow for efficacy testing.

Experimental Protocols

Phase 1: In Vitro Screening

1. Cell Viability Assay (MTT)

  • Objective: To determine the cytotoxic effect of the Test Compound on various cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A549 - lung carcinoma, SW480 - colon adenocarcinoma)[2]

    • Normal human cells (e.g., MRC-5 - lung fibroblast) for selectivity assessment[2]

    • DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

    • Test Compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat cells with increasing concentrations of the Test Compound (e.g., 0.01 to 100 µM) for 48-72 hours. Use DMSO as a vehicle control.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To determine if the Test Compound induces apoptosis.

  • Materials:

    • Cancer cell line showing sensitivity in the MTT assay.

    • Test Compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the Test Compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Cell Cycle Analysis

  • Objective: To investigate the effect of the Test Compound on cell cycle progression.[3]

  • Materials:

    • Cancer cell line

    • Test Compound

    • Propidium Iodide (PI) staining solution

    • RNase A

    • Flow cytometer

  • Protocol:

    • Treat cells with the Test Compound at its IC50 concentration for 24 hours.

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells and resuspend in PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Phase 2: Mechanism of Action Studies

1. Western Blot for Target Engagement and Downstream Signaling

  • Objective: To confirm that the Test Compound inhibits the phosphorylation of the target RTK and its downstream effectors (e.g., AKT, ERK).

  • Materials:

    • Cancer cell line

    • Test Compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-p-RTK, anti-total-RTK, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

  • Protocol:

    • Treat cells with the Test Compound for a short duration (e.g., 1-4 hours).

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence imaging system.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels.

Phase 3: In Vivo Efficacy

1. Tumor Xenograft Model

  • Objective: To evaluate the antitumor efficacy of the Test Compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

    • Cancer cell line (e.g., A549)

    • Test Compound formulated in a suitable vehicle

    • Positive control drug (e.g., cisplatin)[2]

  • Protocol:

    • Subcutaneously inject 5-10 x 10^6 cancer cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (Vehicle control, Test Compound at different doses, Positive control).

    • Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for target inhibition).

    • Collect major organs for histological toxicity assessment.

Data Presentation

Table 1: In Vitro Cytotoxicity of Test Compound (IC50 in µM)

Cell LineCancer TypeTest CompoundDoxorubicin (Control)Selectivity Index (MRC-5 IC50 / Cancer Cell IC50)
A549Lung Carcinoma0.15 ± 0.020.46 ± 0.02794.6
SW480Colon Adenocarcinoma3.68 ± 0.5916.62 ± 2.3032.4
MRC-5Normal Lung Fibroblast119.2 ± 11.5N/AN/A

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of Test Compound on Apoptosis and Cell Cycle in A549 Cells

Treatment% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control2.1 ± 0.31.5 ± 0.255.2 ± 2.130.1 ± 1.514.7 ± 1.8
Test Compound (IC50)15.8 ± 1.28.2 ± 0.972.5 ± 3.515.3 ± 2.012.2 ± 1.5

Data are presented as mean ± SD.

Table 3: In Vivo Efficacy of Test Compound in A549 Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Change in Body Weight (%)
Vehicle Control-1540 ± 210-+2.5 ± 1.0
Test Compound20750 ± 15051.3-1.8 ± 0.9
Test Compound40380 ± 9575.3-4.5 ± 1.5
Cisplatin5620 ± 13059.7-10.2 ± 2.1

Data are presented as mean ± SEM.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with N-phenyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of N-phenyl-1H-imidazole-5-carboxamide. The protocols detailed below are for assessing key indicators of cellular health and function, including apoptosis, cell cycle progression, and reactive oxygen species (ROS) production. While direct studies on this compound are limited, the experimental design and expected outcomes are based on findings for structurally related imidazole and carboxamide compounds, which have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[1][2][3]

Overview of Cellular Effects and Analysis Strategy

This compound is a small molecule belonging to the imidazole carboxamide class. Compounds with similar structural motifs have been investigated for their potential as anti-cancer agents.[1][4] The proposed mechanism of action for many such compounds involves the induction of apoptosis and interference with the normal cell cycle. Flow cytometry is a powerful, high-throughput technique ideal for quantifying these cellular responses to a test compound.

This document outlines protocols for three key flow cytometry-based assays:

  • Annexin V & Propidium Iodide (PI) Staining: To detect and quantify apoptosis and necrosis.

  • Propidium Iodide (PI) Staining for DNA Content: To analyze cell cycle distribution.

  • H2DCFDA Staining: To measure intracellular reactive oxygen species (ROS) levels.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical data illustrating the potential effects of this compound on a generic cancer cell line (e.g., A549 lung carcinoma cells) after a 24-hour treatment. This data is for illustrative purposes to guide expected experimental outcomes.

Table 1: Apoptosis Analysis by Annexin V/PI Staining

Treatment GroupConcentration (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound A1075.6 ± 3.515.8 ± 1.88.6 ± 1.2
Compound A2550.1 ± 4.235.4 ± 3.114.5 ± 2.5
Compound A5025.3 ± 3.850.2 ± 4.524.5 ± 3.9

Table 2: Cell Cycle Analysis by PI Staining

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control065.4 ± 2.820.1 ± 1.514.5 ± 1.31.8 ± 0.3
Compound A1050.2 ± 3.135.6 ± 2.214.2 ± 1.15.1 ± 0.8
Compound A2538.9 ± 2.945.3 ± 3.015.8 ± 1.410.5 ± 1.5
Compound A5025.1 ± 2.530.2 ± 2.814.7 ± 1.930.0 ± 3.2

Note: The increase in the S phase at lower concentrations, followed by a decrease at the highest concentration with a significant increase in the sub-G1 peak, may suggest an initial S-phase arrest followed by apoptosis.[1]

Table 3: Intracellular ROS Levels by H2DCFDA Staining

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI)Fold Change vs. Control
Vehicle Control01500 ± 1201.0
Compound A102250 ± 2101.5
Compound A254500 ± 3503.0
Compound A507500 ± 5805.0

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The following diagram outlines the general workflow for preparing and analyzing cells treated with this compound.

G cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining Protocols cluster_analysis Flow Cytometry Analysis cell_culture Seed cells in multi-well plates treatment Treat with this compound (and vehicle control) cell_culture->treatment incubation Incubate for desired time (e.g., 24h) treatment->incubation harvest Harvest cells (trypsinization for adherent cells) incubation->harvest wash Wash with PBS harvest->wash apoptosis Apoptosis Staining (Annexin V/PI) wash->apoptosis cell_cycle Cell Cycle Staining (PI/RNase) wash->cell_cycle ros ROS Staining (H2DCFDA) wash->ros acquisition Acquire data on flow cytometer apoptosis->acquisition cell_cycle->acquisition ros->acquisition data_analysis Analyze data (gating, quantification) acquisition->data_analysis

Caption: General experimental workflow for flow cytometry analysis.
Hypothesized Apoptosis Signaling Pathway

Based on the known mechanisms of related compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, potentially triggered by cellular stress such as increased ROS.

G compound This compound ros ↑ Intracellular ROS compound->ros mito_stress Mitochondrial Stress ros->mito_stress bax_bak Bax/Bak Activation mito_stress->bax_bak bcl2 Bcl-2 Inhibition mito_stress->bcl2 cyto_c Cytochrome c Release bax_bak->cyto_c bcl2->bax_bak inhibits apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Apoptosome) apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Detailed Experimental Protocols

Protocol 1: Apoptosis Assay Using Annexin V and Propidium Iodide

This protocol quantifies the percentage of live, early apoptotic, and late apoptotic/necrotic cells.[5][6][7]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution (1 mg/mL stock)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Treated and control cells (1 x 10^6 cells/sample)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with desired concentrations of this compound and a vehicle control for the desired time.

    • Harvest cells, including any floating cells from the supernatant, by trypsinization (for adherent cells).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (final concentration 5 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[7] Use FITC channel for Annexin V and a red channel (e.g., PE-Texas Red) for PI.

    • Controls: Include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for proper compensation and gating.

Protocol 2: Cell Cycle Analysis Using Propidium Iodide

This protocol determines the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and quantifies apoptotic cells (sub-G1 peak).[8][9][10]

Materials:

  • Cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • PBS

  • Treated and control cells (1-2 x 10^6 cells/sample)

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Harvest and wash cells as described in Protocol 1 (steps 1.1-1.2).

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight). Samples can be stored at -20°C for several weeks.[11]

  • Washing:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with 5 mL of PBS.

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.[9]

  • Analysis:

    • Analyze the samples by flow cytometry. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.

    • Use doublet discrimination to exclude cell aggregates from the analysis.[10]

Protocol 3: Measurement of Intracellular ROS Using H2DCFDA

This protocol measures the levels of intracellular ROS. 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[12][13]

Materials:

  • H2DCFDA (10 mM stock solution in DMSO)

  • Serum-free cell culture medium or PBS

  • Treated and control cells

  • Positive control (e.g., 100 µM H2O2) and negative control (e.g., 5 mM N-acetylcysteine, NAC)[12]

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells and treat with this compound as described previously. Include wells for positive and negative controls.

  • Dye Loading:

    • After treatment, remove the medium and wash the cells once with warm PBS.

    • Prepare a 5 µM working solution of H2DCFDA in serum-free medium or PBS.

    • Add the H2DCFDA working solution to the cells and incubate for 30 minutes at 37°C in the dark.[13]

  • Harvesting and Analysis:

    • Remove the H2DCFDA solution and wash the cells once with PBS.

    • Harvest the cells by trypsinization.

    • Resuspend the cells in 500 µL of PBS.

    • Analyze immediately by flow cytometry, detecting the fluorescent signal in the FITC channel.[13] The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of intracellular ROS.

References

Troubleshooting & Optimization

Improving N-phenyl-1H-imidazole-5-carboxamide solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing solubility issues with N-phenyl-1H-imidazole-5-carboxamide in in vitro assays.

Troubleshooting Guide

Question: Why is my this compound precipitating in the cell culture medium?

Answer: Precipitation of hydrophobic compounds like this compound is common when a concentrated organic stock solution is diluted into an aqueous medium. This occurs because the compound's solubility limit is exceeded in the final aqueous environment. The transition from a high concentration in a solvent like Dimethyl Sulfoxide (DMSO) to a primarily water-based buffer or medium can cause the compound to "crash out" of solution.[1][2][3] Factors like the final compound concentration, the percentage of organic solvent, temperature, and interactions with media components can all contribute to this issue.[4]

Question: What are the initial steps to improve the solubility of my compound for an in vitro assay?

Answer: The first step is to prepare a high-concentration stock solution in an appropriate organic solvent, typically 100% DMSO.[2][5] From this stock, perform a stepwise dilution to create intermediate and final working solutions. This gradual reduction in solvent concentration can help prevent the compound from precipitating.[6] It is also crucial to visually inspect the solution at each dilution step for any signs of precipitation. Gentle warming in a 37°C water bath or brief sonication can sometimes help redissolve precipitates, though this may result in a supersaturated solution that could precipitate later.[2]

Question: Which co-solvents can I use, and what are the recommended final concentrations in my assay?

Answer: The most common co-solvent for in vitro assays is DMSO because it can dissolve a wide range of polar and nonpolar compounds.[7] However, it's critical to keep the final concentration of DMSO in your cell-based assay low, as it can be toxic or induce off-target effects.[8][9][10]

  • For sensitive cell lines: The final DMSO concentration should be ≤0.1%.[5]

  • For most other assays: A final concentration of ≤0.5% is generally recommended.[6][10] Some robust assays may tolerate up to 1%, but concentrations above this can significantly impact cell viability and experimental readouts.[8][9][11]

Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[2][6]

Comparison of Solubilization Strategies

The following table summarizes common methods to enhance the solubility of compounds for in vitro assays.

StrategyMechanism of ActionTypical Final ConcentrationAdvantagesDisadvantages & Potential Interferences
Co-solvents (e.g., DMSO, Ethanol) Increases the polarity of the bulk solvent, allowing it to dissolve more nonpolar compounds.< 0.5% (DMSO)[6][10]Simple to use; effective for many compounds; dissolves both polar and nonpolar molecules.[7]Can be cytotoxic or have off-target biological effects at higher concentrations.[8][9]
pH Adjustment For ionizable compounds, adjusting the pH away from the pI increases the proportion of the charged (more soluble) species.Assay-dependentCan significantly increase solubility for acidic or basic compounds.[12]May not be compatible with biological assays that require a specific pH range (e.g., physiological pH ~7.4).
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Forms a host-guest inclusion complex, where the hydrophobic compound sits inside the cyclodextrin's lipophilic cavity, while the hydrophilic exterior makes the complex water-soluble.[13][14][15]0.1 - 10 mg/mLLow cytotoxicity; effective at increasing aqueous solubility and stability.[8][11][13]Can potentially interact with cell membranes or extract cholesterol; may alter the free concentration of the compound.[16]
Surfactants (e.g., Tween 80, Polysorbate 80) Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[12]< 0.1%Highly effective at solubilizing very hydrophobic compounds.Generally not suitable for cell-based assays as they can disrupt cell membranes; primarily used in biochemical or formulation studies.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 1.872 mg). The molecular weight is approximately 187.2 g/mol .[17]

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to achieve the desired concentration. For 1.872 mg to make a 10 mM stock, add 1 mL of DMSO.

  • Dissolve: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes or warm briefly to 37°C until the solid is completely dissolved.[2]

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[6]

Protocol 2: Stepwise Dilution for Preparing Working Solutions

This protocol is for preparing a final concentration of 10 µM in a cell culture well, ensuring the final DMSO concentration is 0.1%.

  • Prepare Intermediate Dilution (100X): Dilute your 10 mM DMSO stock solution 1:100 in cell culture medium or a suitable buffer (e.g., PBS). To do this, add 2 µL of the 10 mM stock to 198 µL of medium. This creates a 100 µM intermediate solution with 1% DMSO. Vortex gently.

  • Visual Inspection: Carefully check the 100 µM intermediate solution for any signs of precipitation or cloudiness. If it remains clear, proceed to the next step.

  • Prepare Final Working Solution (1X): Add the required volume of the 100 µM intermediate solution to your assay wells containing cells and medium to achieve the final 10 µM concentration. For example, add 10 µL of the 100 µM solution to a well containing 90 µL of medium for a final volume of 100 µL. The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a parallel control by performing the same dilutions with 100% DMSO instead of the compound stock solution.

Visualizations

Decision Workflow for Solubility Enhancement

G start Start: Compound precipitates in aqueous medium prep_stock Prepare 10-100 mM stock in 100% DMSO start->prep_stock step_dilute Use stepwise dilution into final assay medium prep_stock->step_dilute check_precip Precipitation still occurs? step_dilute->check_precip lower_conc Lower final compound concentration check_precip->lower_conc Yes success Proceed with Assay (Include vehicle control) check_precip->success No lower_conc->step_dilute try_cyclo Try co-formulation with a cyclodextrin (e.g., HP-β-CD) lower_conc->try_cyclo If lowest effective concentration still precipitates try_cyclo->step_dilute

Caption: A decision tree for troubleshooting compound precipitation in in vitro assays.

Experimental Workflow for Solution Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve store 4. Aliquot & Store at -80°C dissolve->store intermediate 5. Prepare 100X intermediate in assay medium store->intermediate final_dilution 6. Add to assay plate for final 1X concentration intermediate->final_dilution assay Run Assay final_dilution->assay

Caption: Standard workflow for preparing stock and working solutions of a test compound.

Hypothetical Signaling Pathway Inhibition

G receptor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response transcription->response compound N-phenyl-1H-imidazole- 5-carboxamide (Hypothetical Inhibitor) compound->mek

Caption: Example of a kinase signaling pathway potentially targeted by an imidazole-based inhibitor.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves in DMSO but precipitates immediately when I add it to my aqueous culture medium. What should I do?

A1: This is a classic sign of poor aqueous solubility. The best approach is to use a stepwise dilution method as described in Protocol 2. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of medium. Creating an intermediate dilution helps to buffer the solvent change, reducing the likelihood of precipitation.[6] If this fails, consider using a solubilizing excipient like a cyclodextrin.[4]

Q2: Is it acceptable to heat or sonicate my final working solution to get the compound to dissolve?

A2: While brief heating (to 37°C) or sonication can help dissolve a compound, it may create a supersaturated, thermodynamically unstable solution.[2] This means the compound could precipitate later during your experiment, especially over longer incubation times, leading to inconsistent and unreliable results. This technique should be used with caution and is best applied during the preparation of the concentrated stock solution.

Q3: What are some alternatives to DMSO?

A3: If your cells are particularly sensitive to DMSO, you could consider other organic solvents like ethanol or dimethylformamide (DMF).[10] However, these also have their own toxicity profiles and the final concentration must be kept very low.[10] For some compounds, formulating with cyclodextrins may allow for direct dissolution in aqueous buffers, eliminating the need for an organic co-solvent altogether.[13][15]

Q4: How do I know if my compound is truly dissolved or if it's a fine suspension?

A4: Visual inspection is the first step. Look for cloudiness (turbidity) or Tyndall effect (light scattering) by shining a light source through the solution. For a more quantitative measure, you can perform a simple kinetic solubility test by preparing serial dilutions and measuring the absorbance at a high wavelength (e.g., >600 nm) where the compound does not absorb light.[3] An increase in absorbance indicates light scattering from precipitated particles. This helps you determine the maximum soluble concentration under your specific assay conditions.

Q5: If I use a cyclodextrin, how do I prepare the proper control?

A5: Your vehicle control should contain everything except your active compound. Therefore, you should prepare a solution with the same final concentration of cyclodextrin in the same assay medium. This will account for any effects of the cyclodextrin itself on the cells or the assay readout.

References

Technical Support Center: Overcoming Poor Bioavailability of N-phenyl-1H-imidazole-5-carboxamide in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of N-phenyl-1H-imidazole-5-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is likely attributable to a combination of factors common to many poorly soluble drugs. These can include low aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract, and potentially poor membrane permeability.[1][2] Additionally, the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps the drug out of intestinal cells back into the GI lumen, reducing its net absorption.[3] First-pass metabolism in the gut wall and liver by cytochrome P450 (CYP) enzymes can also significantly reduce the amount of active drug reaching systemic circulation.[4]

Q2: What are the initial steps I should take to investigate the cause of poor bioavailability in my experiments?

A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of your compound, including its aqueous solubility at different pH values and its lipophilicity (LogP). These properties are fundamental to its absorption.[1] In vitro assays, such as the Caco-2 permeability assay, can provide insights into its potential for intestinal absorption and whether it is a substrate for efflux pumps like P-gp. Investigating its metabolic stability in liver microsomes can help determine its susceptibility to first-pass metabolism.

Q3: Which formulation strategies are most effective for improving the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1] Three common and effective approaches are:

  • Micronization: Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[5]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its wettability and dissolution.[6][7]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[8][9]

Troubleshooting Guides

Issue 1: Low and Variable Oral Absorption

Possible Cause: Poor aqueous solubility and slow dissolution rate.

Troubleshooting Steps:

  • Particle Size Reduction (Micronization):

    • Action: Reduce the particle size of the this compound powder using techniques like jet milling or ball milling.[5]

    • Expected Outcome: Increased surface area leading to a faster dissolution rate and potentially improved absorption.

    • Considerations: Micronized powders can sometimes exhibit poor flowability and may be prone to agglomeration. Co-micronization with excipients can mitigate these issues.[10]

  • Amorphous Solid Dispersion:

    • Action: Prepare a solid dispersion of the compound with a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[6][7]

    • Expected Outcome: The drug is dispersed in an amorphous state, which has higher energy and greater solubility than the crystalline form, leading to enhanced dissolution.

    • Considerations: The choice of carrier and the drug-to-carrier ratio are critical and require optimization. The physical stability of the amorphous form during storage should be assessed.

  • Cyclodextrin Complexation:

    • Action: Form an inclusion complex with a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).[8][9]

    • Expected Outcome: The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its apparent solubility in water.

    • Considerations: The stoichiometry of the complex needs to be determined, and the stability of the complex in the GI tract should be considered.

Issue 2: High First-Pass Metabolism

Possible Cause: Extensive metabolism by cytochrome P450 enzymes in the liver and/or gut wall. Imidazole-containing compounds are known to interact with CYP enzymes.[4][11]

Troubleshooting Steps:

  • Co-administration with a CYP Inhibitor:

    • Action: In preclinical studies, co-administer this compound with a known inhibitor of the relevant CYP isozyme (e.g., ketoconazole for CYP3A4). This is a tool to confirm the involvement of that specific enzyme.

    • Expected Outcome: An increase in the systemic exposure (AUC) of the parent drug.

    • Considerations: This is an experimental approach to understand the metabolic pathway and is not a viable clinical strategy without further development of a combination product.

  • Prodrug Approach:

    • Action: Synthesize a prodrug by modifying the structure of the parent compound at a site susceptible to metabolism. The prodrug should be designed to be converted to the active parent drug in vivo.

    • Expected Outcome: The prodrug may bypass or have a lower affinity for the metabolizing enzymes, leading to increased systemic exposure of the active compound.

    • Considerations: The rate and extent of conversion of the prodrug to the active drug need to be carefully evaluated.

Issue 3: Suspected P-glycoprotein (P-gp) Efflux

Possible Cause: The compound is a substrate for the P-gp efflux transporter in the intestine.

Troubleshooting Steps:

  • In Vitro P-gp Substrate Assay:

    • Action: Perform a bidirectional transport assay using Caco-2 cells. A significantly higher basal-to-apical transport compared to apical-to-basal transport indicates P-gp mediated efflux.

    • Expected Outcome: Confirmation of the compound as a P-gp substrate.

  • Co-administration with a P-gp Inhibitor:

    • Action: In preclinical models, co-administer the compound with a known P-gp inhibitor (e.g., verapamil or cyclosporine A).

    • Expected Outcome: Increased oral bioavailability due to the inhibition of intestinal efflux.

    • Considerations: Similar to CYP inhibitors, this is primarily an experimental tool to confirm the mechanism of poor absorption.

Data Presentation

Table 1: Representative Pharmacokinetic Data for a Poorly Soluble Compound: Unformulated vs. Micronized

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Unformulated Drug150 ± 354.0 ± 1.0980 ± 210
Micronized Drug450 ± 702.0 ± 0.52950 ± 450

This table presents hypothetical data based on typical outcomes observed for micronization of poorly soluble drugs to illustrate the potential improvements in pharmacokinetic parameters.[12]

Table 2: Representative Pharmacokinetic Data for a Poorly Soluble Compound: Unformulated vs. Solid Dispersion

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Unformulated Drug210 ± 453.5 ± 0.81500 ± 320
Solid Dispersion980 ± 1501.5 ± 0.57500 ± 980

This table presents hypothetical data based on typical outcomes observed for solid dispersion formulations of poorly soluble drugs to illustrate the potential improvements in pharmacokinetic parameters.[6][12]

Table 3: Representative Pharmacokinetic Data for a Poorly Soluble Compound: Unformulated vs. Cyclodextrin Complex

FormulationCmax (µg/mL)Tmax (h)AUC (h·µg/mL)
Unformulated Drug2.81 ± 0.53.0 ± 0.550.72 ± 8.5
Cyclodextrin Complex10.2 ± 1.86.0 ± 1.0119.95 ± 20.1

Data in this table is adapted from a study on albendazole, a poorly soluble drug, to illustrate the potential impact of cyclodextrin complexation on pharmacokinetic parameters.[13]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Weigh the appropriate amounts of this compound and a hydrophilic carrier (e.g., PVP K30) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable common solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Sizing: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
  • Mixing: Weigh equimolar amounts of this compound and a cyclodextrin derivative (e.g., HP-β-CD).

  • Kneading: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste. Gradually add the drug powder to the paste and knead for a specified period (e.g., 60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50 °C) until a constant weight is achieved.

  • Sizing: Pulverize the dried complex in a mortar and pass it through a sieve to obtain a fine powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and PXRD.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Desired Outcome start Poorly Soluble This compound micronization Micronization start->micronization solid_dispersion Solid Dispersion start->solid_dispersion cyclodextrin Cyclodextrin Complexation start->cyclodextrin dissolution Dissolution Testing micronization->dissolution solid_dispersion->dissolution cyclodextrin->dissolution permeability Caco-2 Permeability Assay dissolution->permeability pk_studies In Vivo Pharmacokinetic Studies permeability->pk_studies bioavailability Improved Bioavailability pk_studies->bioavailability

Caption: Workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_absorption Intestinal Absorption & Metabolism cluster_liver Hepatic First-Pass Metabolism drug_lumen Drug in GI Lumen enterocyte Enterocyte drug_lumen->enterocyte Passive Diffusion portal_vein Portal Vein enterocyte->drug_lumen P-gp Efflux enterocyte->portal_vein Absorption liver Hepatocyte portal_vein->liver To Liver systemic_circulation Systemic Circulation liver->systemic_circulation To Circulation metabolites Metabolites liver->metabolites CYP450 Metabolism

Caption: Factors affecting the oral bioavailability of this compound.

troubleshooting_logic start Poor In Vivo Bioavailability q1 Is aqueous solubility low? start->q1 q2 Is first-pass metabolism high? q1->q2 No solubility_strategies Implement Formulation Strategies: - Micronization - Solid Dispersion - Cyclodextrin Complexation q1->solubility_strategies Yes q3 Is P-gp efflux suspected? q2->q3 No metabolism_strategies Consider: - Prodrug Approach - CYP Inhibition (experimental) q2->metabolism_strategies Yes efflux_strategies Consider: - P-gp Inhibition (experimental) q3->efflux_strategies Yes

Caption: Troubleshooting logic for poor bioavailability of this compound.

References

Technical Support Center: N-phenyl-1H-imidazole-5-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of N-phenyl-1H-imidazole-5-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the amide coupling reaction between 1H-imidazole-5-carboxylic acid and aniline. This is typically achieved by activating the carboxylic acid with a coupling agent to facilitate the reaction with the weakly nucleophilic aniline.

Q2: Why is the yield of my this compound synthesis consistently low?

A2: Low yields can stem from several factors. Aniline is a relatively weak nucleophile, making the amide bond formation challenging. Potential issues include incomplete activation of the carboxylic acid, side reactions, decomposition of starting materials or product, and inefficient purification. Our troubleshooting guide below addresses these specific issues.

Q3: Which coupling agent is best for this synthesis?

A3: The choice of coupling agent can significantly impact the yield. For challenging couplings involving electron-deficient amines like aniline, more robust activating agents are often preferred. While EDC/HOBt is a common choice, reagents like HATU or the conversion of the carboxylic acid to its acyl chloride can lead to higher yields.[1][2][3][4]

Q4: What are some common side products I should be aware of?

A4: Potential side products include unreacted starting materials, the formation of an anhydride from the carboxylic acid, and byproducts from the decomposition of the coupling agent. In the case of using acyl chlorides, residual starting material and hydrolysis of the acyl chloride back to the carboxylic acid are common impurities.

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurity profile, but solvents like ethanol, ethyl acetate, or mixtures with hexanes are common starting points.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution Explanation
Inefficient Carboxylic Acid Activation 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Convert the 1H-imidazole-5-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with aniline.[1]Aniline is a weak nucleophile, requiring a highly activated carboxylic acid derivative for efficient reaction. Acyl chlorides are generally more reactive than in-situ generated active esters.
Inappropriate Reaction Temperature 1. For coupling agent reactions, try running the reaction at room temperature for a longer duration (12-24h) or gently heating to 40-50 °C. 2. For the acyl chloride method, the reaction is often performed at 0 °C to room temperature.Higher temperatures can sometimes overcome the activation energy barrier but may also lead to decomposition. Optimization of the temperature is crucial.
Incorrect Stoichiometry 1. Use a slight excess (1.1-1.2 equivalents) of aniline to ensure the complete consumption of the activated carboxylic acid.This can help drive the reaction to completion, especially if the activated intermediate is susceptible to hydrolysis.
Presence of Water 1. Ensure all glassware is oven-dried and reactants and solvents are anhydrous. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and reducing the yield.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Suggested Solution Explanation
Unreacted 1H-imidazole-5-carboxylic acid 1. Increase the amount of coupling agent and aniline. 2. Increase the reaction time or temperature. 3. During workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the acidic starting material.This is a common impurity if the reaction does not go to completion. An acid-base extraction can effectively remove it.
Unreacted Aniline 1. Use a slight excess of the carboxylic acid or ensure accurate stoichiometry. 2. During workup, wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to protonate and remove the basic aniline.Aniline can often be carried through the purification process. An acid wash will convert it to a water-soluble salt.
Byproducts from Coupling Agent 1. Follow the recommended workup procedure for the specific coupling agent used. For EDC, a water wash is typically sufficient to remove the urea byproduct.Each coupling agent generates specific byproducts that need to be removed during the workup and purification stages.

Yield Optimization Data

The following tables present illustrative data based on typical outcomes for amide coupling reactions to guide optimization efforts.

Table 1: Effect of Coupling Reagent on Yield

Coupling Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
EDC/HOBtDIPEADMF252445
HATUDIPEADMF251275
SOCl₂ (Acyl Chloride)Et₃NDCM0 to 25485

Yields are illustrative and may vary based on specific experimental conditions.

Table 2: Effect of Solvent and Base on Yield (using HATU)

Solvent Base Temperature (°C) Time (h) Yield (%)
DMFDIPEA251275
DCMEt₃N251268
AcetonitrileDIPEA251272
DMFNMM251270

Yields are illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using HATU
  • To a solution of 1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add aniline (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Acyl Chloride
  • Suspend 1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_activation Activation Method 1H-imidazole-5-carboxylic acid 1H-imidazole-5-carboxylic acid Coupling Agent (e.g., HATU) Coupling Agent (e.g., HATU) 1H-imidazole-5-carboxylic acid->Coupling Agent (e.g., HATU) Acyl Chloride Formation (e.g., SOCl2) Acyl Chloride Formation (e.g., SOCl2) 1H-imidazole-5-carboxylic acid->Acyl Chloride Formation (e.g., SOCl2) Aniline Aniline Reaction Reaction Aniline->Reaction Coupling Agent (e.g., HATU)->Reaction Acyl Chloride Formation (e.g., SOCl2)->Reaction Workup_Purification Workup & Purification Reaction->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield or No Product Check_Activation Is Carboxylic Acid Activation Sufficient? Low_Yield->Check_Activation Check_Conditions Are Reaction Conditions Optimal? Low_Yield->Check_Conditions Check_Purity Are Starting Materials Pure and Dry? Low_Yield->Check_Purity Use_Stronger_Reagent Switch to HATU or Acyl Chloride Check_Activation->Use_Stronger_Reagent No Optimize_Temp_Time Adjust Temperature and Reaction Time Check_Conditions->Optimize_Temp_Time No Use_Anhydrous_Reagents Use Anhydrous Solvents/Reagents Run under Inert Atmosphere Check_Purity->Use_Anhydrous_Reagents No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: N-phenyl-1H-imidazole-5-carboxamide Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-phenyl-1H-imidazole-5-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Based on the chemical structure, a good starting point for solvent screening includes polar aprotic solvents, alcohols, and their mixtures with non-polar solvents. Solvents containing functional groups similar to the target compound can also be effective solubilizers.[1] Common solvent systems for imidazole and carboxamide derivatives include ethanol, methanol, acetone, ethyl acetate, and toluene, often in combination with an anti-solvent like hexanes or water.[1][2]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point, often due to high impurity levels or rapid cooling.[3] To address this, try the following:

  • Re-heat the solution and add a small amount of additional "good" solvent to increase the saturation temperature.[3]

  • Slow down the cooling rate to allow the solution to cool gradually.

  • If impurities are suspected, consider a pre-purification step such as charcoal treatment.[3]

Q3: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?

A3: Rapid crystallization can trap impurities and lead to small, poorly formed crystals.[3] To encourage the growth of larger crystals, you should aim for a slower crystallization process.[3] This can be achieved by:

  • Using a minimal excess of the hot solvent to ensure the solution is not overly supersaturated upon cooling.[3]

  • Reducing the rate of cooling by insulating the crystallization vessel.[3]

  • Employing vapor diffusion or solvent layering techniques.[4]

Q4: My crystallization yield is very low. What are the potential causes and solutions?

A4: A poor yield can result from several factors.[3] The most common reason is using too much solvent, which keeps a significant amount of the compound dissolved in the mother liquor.[3] To improve the yield, you can:

  • Carefully reduce the amount of solvent used to dissolve the compound initially.

  • If the mother liquor still contains a substantial amount of product, you can concentrate it by evaporation and attempt a second crystallization.[3]

  • Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation.

Q5: How does pH influence the crystallization of this compound?

A5: The pH of the crystallization medium can significantly affect the solubility of ionizable compounds.[5][6] this compound has a basic imidazole ring, which can be protonated at acidic pH. This protonation will likely increase its solubility in aqueous or protic solvents. Conversely, at neutral or basic pH, the compound will be in its free base form, which is expected to be less soluble, thus favoring crystallization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Compound is highly soluble in the chosen solvent at all temperatures.- Evaporate some of the solvent to increase the concentration.- Cool the solution to a lower temperature.- Add an anti-solvent to decrease solubility.- Try a different solvent system.
Amorphous Solid Precipitates - Cooling is too rapid.- Solution is too concentrated.- Re-dissolve the solid in more solvent and cool slowly.- Use a co-solvent system to better control solubility.
Formation of Needles or Thin Plates - Intrinsic crystal habit.- Rapid crystal growth.- Slow down the crystallization rate.- Try a different solvent, as solvent-solute interactions can influence crystal habit.
Polymorphism (Different Crystal Forms) - Crystallization conditions (solvent, temperature, cooling rate) can favor different polymorphs.- Carefully control and document all crystallization parameters to ensure reproducibility.- Use seeding with a crystal of the desired polymorph to control the outcome.[5]
Inclusion of Impurities - Rapid crystallization trapping impurities.- Impurities co-crystallizing with the product.- Recrystallize the product, potentially using a different solvent system.- Employ a pre-purification step like column chromatography if impurity levels are high.- Ensure slow crystal growth to allow for selective incorporation of the target molecule into the crystal lattice.[7]

Quantitative Data (Illustrative)

Disclaimer: The following data is illustrative and based on general principles for similar compounds. Experimental determination is recommended for precise values.

Table 1: Illustrative Solubility of this compound in Various Solvents at Different Temperatures.

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)
Methanol15150
Ethanol10120
Acetone25200
Ethyl Acetate890
Toluene250
Water<0.1<1
Hexane<0.1<0.5

Table 2: Illustrative Effect of pH on the Aqueous Solubility of this compound at 25°C.

pHExpected SolubilityRationale
2.0HigherProtonation of the imidazole ring increases polarity and aqueous solubility.
7.0LowerThe compound is in its neutral, less polar free base form.
10.0LowThe compound remains in its free base form.

Experimental Protocols

Protocol 1: Crystallization by Slow Cooling
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained, avoiding a large excess.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.

  • Crystal Formation: As the solution cools, crystals should start to form. For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., acetone) at room temperature.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane or water) dropwise to the stirred solution until it becomes slightly turbid.

  • Crystal Growth: Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed. Crystals should form as the anti-solvent slowly promotes supersaturation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a mixture of the solvent and anti-solvent, and dry them under vacuum.

Visualizations

experimental_workflow General Crystallization Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool anti_solvent Add Anti-solvent dissolve->anti_solvent evaporation Slow Evaporation dissolve->evaporation filtrate Vacuum Filtration cool->filtrate anti_solvent->filtrate evaporation->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end troubleshooting_tree Crystallization Troubleshooting Decision Tree start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Issue? oiling_out Oiling Out start->oiling_out Issue? poor_yield Poor Yield start->poor_yield Issue? good_crystals Good Crystals Formed start->good_crystals Success too_much_solvent Too much solvent? no_crystals->too_much_solvent cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast check_mother_liquor Compound in mother liquor? poor_yield->check_mother_liquor evaporate Evaporate some solvent too_much_solvent->evaporate Yes add_anti_solvent Add anti-solvent too_much_solvent->add_anti_solvent No slow_cooling Cool down slower cooling_too_fast->slow_cooling Yes add_solvent Add more solvent cooling_too_fast->add_solvent No concentrate_filtrate Concentrate and re-cool check_mother_liquor->concentrate_filtrate Yes use_less_solvent Use less solvent initially check_mother_liquor->use_less_solvent No

References

Reducing off-target effects of N-phenyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-phenyl-1H-imidazole-5-carboxamide (NPC-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the specific and reliable application of this compound.

For the purpose of providing a practical framework, the protocols and examples provided herein assume that this compound is being investigated as a putative inhibitor of a hypothetical protein kinase, "Kinase X."

Frequently Asked Questions (FAQs)

Q1: My cells are showing high toxicity at concentrations where I expect to see specific inhibition of Kinase X. What is the likely cause?

A1: High cytotoxicity can stem from several factors. Firstly, the effect may be due to potent inhibition of an unknown, essential off-target protein. Secondly, the compound might be causing general cellular stress through mechanisms unrelated to specific protein inhibition, such as membrane disruption or mitochondrial dysfunction.[1] It is crucial to determine the cytotoxic concentration 50% (CC50) in your cell line and compare it to the half-maximal inhibitory concentration (IC50) for your target. A small window between the IC50 and CC50 suggests that observed effects may be linked to toxicity.

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of Kinase X. How can I determine if this is an off-target effect?

A2: This is a classic sign of a potential off-target effect. The most direct way to verify this is to perform a target validation experiment. Using a technique like CRISPR/Cas9 to knock out the gene for Kinase X in your cell line is a robust method.[2] If treating the knockout cells with NPC-1 still produces the same phenotype, the effect is unequivocally off-target.[2] Another strategy is to identify a structurally unrelated inhibitor of Kinase X. If this second inhibitor does not replicate the phenotype, it further suggests that NPC-1's effect is independent of Kinase X inhibition.

Q3: What is the difference between IC50, Ki, and CC50, and why are they important for assessing selectivity?

A3: These values are critical for characterizing an inhibitor:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[3] It is dependent on factors like substrate concentration.[3]

  • Ki (Inhibition Constant): A measure of the binding affinity of the inhibitor to the target. Unlike the IC50, the Ki is a thermodynamic constant that is not dependent on the assay conditions.[3]

  • CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound that results in the death of 50% of the cells in a culture after a specific exposure time.

Comparing these values is essential. A highly selective compound will have a very low Ki or IC50 for its intended target and a much higher Ki/IC50 for other proteins. Furthermore, the CC50 should be significantly higher than the on-target IC50 to provide a safe therapeutic window.[3]

Q4: How do I select the optimal concentration of NPC-1 for my cell-based experiments to minimize off-target effects?

A4: The optimal concentration should be as low as possible while still achieving significant inhibition of the target.[3] A good starting point is to use a concentration that is 1 to 10 times the IC50 value determined in cell-based assays.[3] It is highly recommended to perform a dose-response curve for your specific cellular phenotype to identify the lowest effective concentration. Using concentrations significantly above 10 µM should be avoided unless absolutely necessary, as this increases the likelihood of engaging lower-affinity off-targets.[3]

Q5: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

A5: PAINS are chemical compounds that often appear as "hits" in high-throughput screens but are actually false positives. They interfere with assay results through non-specific mechanisms, such as forming aggregates, reacting chemically with assay components, or having redox activity.[4] While the this compound scaffold is not a universally recognized PAIN, it is always good practice to rule out assay interference. This can be done by using different assay formats (e.g., fluorescence vs. luminescence) to see if the inhibitory activity is consistent.[5]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

If you observe high cytotoxicity, follow this guide to determine if the toxicity is a specific on-target effect or an undesirable off-target effect.

  • Step 1: Determine the Potency (IC50) vs. Cytotoxicity (CC50).

    • First, confirm the IC50 of NPC-1 against purified Kinase X in a biochemical assay.

    • Next, perform a cytotoxicity assay (e.g., MTT or CCK-8) using the cell line of interest to determine the CC50.

    • Interpretation: A large difference (e.g., >100-fold) between the biochemical IC50 and the cellular CC50 suggests the toxicity may be off-target.

  • Step 2: Compare Wild-Type vs. Target Knockout Cells.

    • Generate a cell line where the gene for Kinase X has been knocked out using CRISPR/Cas9.

    • Perform identical cytotoxicity assays on both the wild-type and knockout cell lines.

    • Interpretation: If NPC-1 is still toxic to the knockout cells, the cytotoxicity is definitively off-target.[2] If the knockout cells are resistant to the compound, the toxicity is likely due to the inhibition of Kinase X.

  • Step 3: Assess General Compound Behavior.

    • Check for issues like poor solubility, which can lead to compound precipitation and non-specific effects.[3]

    • Evaluate mitochondrial toxicity using specific assays (e.g., measuring mitochondrial membrane potential).[1]

Guide 2: Profiling the Selectivity of NPC-1

If you suspect off-target activity is confounding your results, a broad selectivity profile is necessary.

  • Step 1: Perform a Kinome-wide Screen.

    • Submit NPC-1 to a commercial kinase profiling service. These services test the compound against a large panel of hundreds of human kinases, typically at a fixed concentration (e.g., 1 µM or 10 µM).[5]

    • The output will be the percent inhibition for each kinase in the panel.

  • Step 2: Analyze the Screening Data.

    • Identify any kinases that are inhibited by more than 50% (or a threshold you define). These are your potential off-targets.

    • Calculate a Selectivity Index by comparing the potency against the target kinase versus off-target kinases.[5]

  • Step 3: Validate Key Off-Targets.

    • For the most potently inhibited off-targets, perform full IC50 curve determinations in biochemical assays. This confirms the initial screening hit.

    • Use bioinformatics and literature searches to determine if the validated off-targets could plausibly explain the observed cellular phenotype.

Data Presentation

Table 1: Hypothetical Potency and Cytotoxicity Profile of NPC-1

ParameterTarget / Cell LineValueInterpretation
Biochemical IC50 Kinase X50 nMHigh potency against the intended target.
Off-Target Kinase A750 nM15-fold less potent against Off-Target A.
Off-Target Kinase B5,200 nM>100-fold selectivity over Off-Target B.
Cellular CC50 HEK29315 µMTherapeutic window is ~300-fold (CC50/IC50).
MCF-78 µMLower therapeutic window in this cell line.

Table 2: Example Kinome Profiling Data for NPC-1 (Tested at 1 µM)

Kinase TargetFamily% InhibitionPotential for Off-Target Effect
Kinase X CMGC 98% On-Target
Kinase ATK85%High
Kinase BCAMK62%Moderate
Kinase CAGC15%Low
Kinase DSTE5%Very Low

Mandatory Visualizations

troubleshooting_workflow start Start: Unexpected Phenotype or High Cytotoxicity Observed q1 Is the effect observed at a concentration >100x the on-target IC50? start->q1 a1_yes High probability of off-target effect. q1->a1_yes Yes q2 Does a structurally distinct inhibitor of the same target replicate the phenotype? q1->q2 No profiling Perform Kinome-wide Selectivity Screen a1_yes->profiling a2_no Indicates off-target activity. Proceed to profiling. q2->a2_no No on_target Phenotype is likely on-target mediated. q2->on_target Yes a2_no->profiling validation Validate hits with IC50 determination and cellular assays (e.g., CRISPR KO) profiling->validation end Conclusion: Characterize validated off-targets or modify compound structure validation->end

Caption: Troubleshooting workflow for investigating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway npc1_on NPC-1 kinase_x Kinase X npc1_on->kinase_x Inhibits substrate_1 Substrate 1 kinase_x->substrate_1 Phosphorylates phenotype_a Cellular Phenotype A (Expected) substrate_1->phenotype_a npc1_off NPC-1 kinase_y Off-Target Kinase Y npc1_off->kinase_y Inhibits substrate_2 Substrate 2 kinase_y->substrate_2 Phosphorylates phenotype_b Cellular Phenotype B (Unexpected) substrate_2->phenotype_b

Caption: On-target vs. potential off-target signaling pathways.

crispr_workflow start Generate Kinase X Knockout (KO) Cell Line (via CRISPR/Cas9) culture Culture Wild-Type (WT) and KO cells start->culture treat Treat both cell populations with NPC-1 (Dose-Response) culture->treat assay Perform Cellular Assay (e.g., Viability, Phenotype Quantification) treat->assay result1 Result A: WT cells show effect, KO cells are resistant assay->result1 Scenario 1 result2 Result B: Both WT and KO cells show the effect assay->result2 Scenario 2 interp1 Conclusion: Effect is ON-TARGET result1->interp1 interp2 Conclusion: Effect is OFF-TARGET result2->interp2

Caption: Experimental workflow for target validation using CRISPR-Cas9.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the CC50 of NPC-1.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of NPC-1 in culture medium. A typical range would be from 200 µM down to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.[6]

Protocol 2: Western Blot for Phosphorylated Downstream Substrate

This protocol verifies on-target engagement by measuring the phosphorylation of a known substrate of Kinase X.

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of NPC-1 (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM) for a predetermined time (e.g., 2 hours).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated form of the Kinase X substrate overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein or a housekeeping protein like GAPDH.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal indicates successful on-target inhibition in the cellular environment.

References

Technical Support Center: Enhancing the Metabolic Stability of N-phenyl-1H-imidazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and enhancement of the metabolic stability of N-phenyl-1H-imidazole-5-carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound derivatives?

A1: The primary metabolic pathways for this class of compounds typically involve Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes, predominantly occurring in the liver.[1] Key metabolic transformations include:

  • Aromatic hydroxylation: Oxidation of the N-phenyl ring or other aromatic substituents.

  • N-dealkylation: If alkyl groups are present on the imidazole nitrogen.

  • Oxidation of the imidazole ring: This can lead to the formation of various oxidized metabolites.[2]

  • Amide hydrolysis: Cleavage of the carboxamide bond, although generally amides are more stable than esters.

Q2: Which CYP isoforms are most likely involved in the metabolism of these compounds?

A2: For many imidazole-based drugs, CYP3A4 and CYP3A5 are the major metabolizing enzymes.[1] However, other isoforms such as those in the CYP2C and CYP2D6 families may also contribute depending on the specific substitution pattern of the derivative.

Q3: What are common strategies to improve the metabolic stability of this compound derivatives?

A3: Several medicinal chemistry strategies can be employed to enhance metabolic stability:

  • Metabolic Blocking: Introducing electron-withdrawing groups (e.g., fluorine) or bulky groups at metabolically labile positions on the phenyl ring can hinder CYP-mediated oxidation.

  • Isosteric Replacement: Replacing a metabolically susceptible group with a more stable bioisostere. For example, replacing a labile ester with a more stable amide.

  • Scaffold Hopping: Modifying the core structure, for instance, by replacing a phenyl ring with a pyridine or pyrimidine ring to decrease susceptibility to oxidative metabolism.

  • Deuteration: Replacing hydrogen atoms at metabolic "hot spots" with deuterium can slow the rate of metabolism due to the kinetic isotope effect.

Q4: How can I identify the specific metabolites of my compound?

A4: Metabolite identification is typically performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS). By incubating your compound with liver microsomes or hepatocytes and analyzing the resulting mixture, you can detect and structurally elucidate the metabolites formed.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in metabolic stability data between experiments. Inconsistent thawing and handling of liver microsomes. Pipetting errors. Variability in reagent concentrations (e.g., NADPH).Ensure microsomes are thawed rapidly at 37°C and kept on ice. Use calibrated pipettes and prepare fresh reagent stocks. Run quality control compounds with known metabolic stability.
Compound appears unstable in the absence of NADPH (minus-cofactor control). Chemical instability of the compound in the assay buffer. Non-specific binding to the assay plate or microsomal protein.Test the compound's stability in buffer alone. Use low-binding plates. Quantify the compound at time zero and at the end of the incubation without microsomes to assess non-specific binding.
Very rapid metabolism (t½ < 5 minutes), making it difficult to obtain an accurate clearance value. High intrinsic clearance of the compound. Microsomal protein concentration is too high.Reduce the microsomal protein concentration in the incubation. Decrease the incubation time and increase the number of early time points (e.g., 0, 1, 2, 5, 10 minutes).
No metabolism observed, even for compounds expected to be metabolized. Inactive microsomes or NADPH regenerating system. Poor solubility of the test compound. The compound is not a substrate for the enzymes present in microsomes (e.g., requires cytosolic enzymes).Test the activity of the microsomes and NADPH system with a positive control compound known to be metabolized. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<1%) and does not inhibit enzyme activity. Test for solubility in the final assay buffer. Consider using S9 fractions or hepatocytes which contain a broader range of metabolic enzymes.
Poor in vitro-in vivo correlation (IVIVC). High plasma protein binding in vivo not accounted for in the in vitro assay. Involvement of extrahepatic metabolism (e.g., in the intestine or kidney). Active transport processes influencing in vivo clearance.Determine the fraction of unbound drug in plasma and in the microsomal incubation to correct the intrinsic clearance value. Use other in vitro systems like intestinal microsomes or S9 fractions to investigate extrahepatic metabolism.[3]

Data Presentation

The following tables present hypothetical metabolic stability data for a series of this compound derivatives in human liver microsomes. This data is for illustrative purposes to demonstrate how structural modifications can impact metabolic stability.

Table 1: Metabolic Stability of this compound Analogs

Compound IDR1 (Phenyl Ring)R2 (Imidazole N1)t½ (min)CLint (µL/min/mg protein)
Parent-01 HH1546.2
Analog-02 4-FH3519.8
Analog-03 4-ClH4216.5
Analog-04 4-OCH₃H886.6
Analog-05 HCH₃1257.8
Analog-06 4-FCH₃4515.4
  • t½: Half-life

  • CLint: Intrinsic clearance

Table 2: Classification of Metabolic Stability

Intrinsic Clearance (CLint)Classification
< 15 µL/min/mgLow Clearance
15 - 50 µL/min/mgModerate Clearance
> 50 µL/min/mgHigh Clearance

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

2. Materials:

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Test compound (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Ice-cold acetonitrile with an internal standard for quenching the reaction

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

3. Procedure:

  • Prepare Solutions:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a working solution of the test compound and positive controls at 100 µM in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound or control working solution to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • For the minus-cofactor control, add phosphate buffer instead of the NADPH system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Seal and vortex the collection plate.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Visualizations

Predicted Metabolic Pathways

The following diagram illustrates the predicted primary metabolic pathways for a generic this compound derivative. The main sites of metabolism are highlighted.

G cluster_legend Legend cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Metabolic Transformation Metabolic Transformation Metabolite Metabolite Parent Compound This compound Aromatic Hydroxylation Aromatic Hydroxylation (Phenyl Ring) Parent Compound->Aromatic Hydroxylation CYP3A4, CYP2C9 Imidazole Oxidation Imidazole Oxidation Parent Compound->Imidazole Oxidation CYP3A4 Amide Hydrolysis Amide Hydrolysis Parent Compound->Amide Hydrolysis Amidases Glucuronidation Glucuronidation (Hydroxylated Metabolites) Aromatic Hydroxylation->Glucuronidation UGTs Sulfation Sulfation (Hydroxylated Metabolites) Aromatic Hydroxylation->Sulfation SULTs Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Predicted metabolic pathways for this compound derivatives.

Experimental Workflow

This diagram outlines the typical workflow for a liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prepare Reagents Prepare Microsomes, Test Compound, NADPH Pre-incubation Pre-incubate Microsomes & Compound at 37°C Prepare Reagents->Pre-incubation Initiate Reaction Add NADPH to start reaction Pre-incubation->Initiate Reaction Time Points Collect aliquots at 0, 5, 15, 30, 60 min Initiate Reaction->Time Points Quench Quench with cold Acetonitrile + IS Time Points->Quench Process Samples Centrifuge to pellet protein Quench->Process Samples LCMS Analyze supernatant by LC-MS/MS Process Samples->LCMS Data Analysis Calculate t½ and CLint LCMS->Data Analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

References

N-phenyl-1H-imidazole-5-carboxamide: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-phenyl-1H-imidazole-5-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include unreacted starting materials such as aniline or an imidazole carboxylic acid derivative, by-products from incomplete cyclization, regioisomers (e.g., N-phenyl-1H-imidazole-4-carboxamide), and residual solvents used in the synthesis or work-up.[1][2]

Q2: How do I choose the best primary purification technique: column chromatography or recrystallization?

A2: The choice depends on the purity of your crude material and the nature of the impurities.

  • Column Chromatography is ideal for complex mixtures containing multiple components or impurities with similar polarity to the desired product. It offers high resolution for separating closely related compounds.[3]

  • Recrystallization is most effective when the crude product is relatively pure (>90%) and the impurities have different solubility profiles from the target compound. It is an excellent method for removing small amounts of contaminants from a solid product and can be more easily scaled up than chromatography.[4]

Q3: My purified product has a persistent color. What can I do to remove it?

A3: A persistent yellow or brown hue often indicates the presence of minor, highly conjugated impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product, leading to a lower yield.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is recommended.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[2]

  • LC-MS or HPLC: To determine the purity profile and confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

General Purification Workflow

The diagram below outlines a typical workflow for the purification and analysis of this compound.

cluster_purification Purification Phase cluster_analysis Analysis Phase Start Crude Product Choose Assess Crude Purity (e.g., TLC, LCMS) Start->Choose Chrom Column Chromatography Choose->Chrom Complex Mixture or Low Purity Recryst Recrystallization Choose->Recryst High Purity (>90%) Solvent Solvent Removal (Rotary Evaporation) Chrom->Solvent Recryst->Solvent Purity Purity & Identity Check (NMR, LCMS, MP) Solvent->Purity Purity->Choose Fails Specs Final Pure N-phenyl-1H- imidazole-5-carboxamide Purity->Final Meets Specs

Caption: General purification and analysis workflow.

Troubleshooting Guide: Column Chromatography

This section addresses common problems encountered during purification by column chromatography.

Q: My compound is streaking on the TLC plate. What does this mean?

A: Streaking often indicates that the compound is highly polar and interacting very strongly with the silica gel, or that the sample is overloaded.

  • Solution 1: Add a small amount of a polar modifier to your eluent. For a basic compound like an imidazole, adding 0.5-1% triethylamine (NEt₃) can deactivate acidic sites on the silica and improve peak shape.

  • Solution 2: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica (C18).

Q: I can't separate my product from an impurity; the spots have very similar Rf values.

A: This requires improving the separation resolution.

  • Solution 1: Try a different solvent system. Test various combinations of polar and non-polar solvents to find one that maximizes the difference in Rf values.

  • Solution 2: Use a shallower solvent gradient during column elution. A slow, gradual increase in polarity can effectively separate compounds that are close together.

  • Solution 3: Ensure you are using a column with sufficient length and a fine particle size silica gel for higher efficiency.

Column Chromatography Troubleshooting Logic

Start TLC Analysis Issue Streak Streaking Spot? Start->Streak NoMove Spot at Origin (Rf=0)? Streak->NoMove No Sol_Modifier Add Modifier to Eluent (e.g., 1% NEt3) Streak->Sol_Modifier Yes SolFront Spot at Solvent Front (Rf=1)? NoMove->SolFront No Sol_Polar Increase Eluent Polarity NoMove->Sol_Polar Yes PoorSep Poor Separation (ΔRf small)? SolFront->PoorSep No Sol_NonPolar Decrease Eluent Polarity SolFront->Sol_NonPolar Yes Sol_NewSystem Try New Solvent System PoorSep->Sol_NewSystem Yes

Caption: Decision tree for troubleshooting TLC analysis.

Table 1: Suggested Solvent Systems for Column Chromatography (Silica Gel)
PolaritySolvent System (v/v)Typical Application
LowHexane / Ethyl Acetate (9:1 to 1:1)For separating less polar impurities.
MediumDichloromethane / Methanol (99:1 to 95:5)A versatile system for many imidazole derivatives.
HighEthyl Acetate / Methanol (98:2 to 90:10)For eluting more polar compounds.
ModifierAdd 0.5-1% Triethylamine (NEt₃)To reduce tailing of basic compounds.

Troubleshooting Guide: Recrystallization

This section provides solutions for common issues encountered during crystallization.

Q: My compound "oils out" of the solution instead of forming crystals.

A: "Oiling out" occurs when the solute comes out of solution as a liquid phase. This often happens if the boiling point of the solvent is too high or if significant impurities are present, depressing the melting point of your product.

  • Solution 1: Lower the temperature at which the solution becomes saturated. Add a small amount of a co-solvent in which your compound is more soluble to keep it dissolved until a lower temperature is reached.

  • Solution 2: Try a different solvent with a lower boiling point.

  • Solution 3: If the issue is due to impurities, first purify the material by column chromatography.

Q: No crystals form, even after the solution has cooled to room temperature.

A: The solution may be supersaturated or not concentrated enough.

  • Solution 1: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line.

  • Solution 2: Add a "seed crystal" of the pure compound to the solution.

  • Solution 3: Reduce the volume of the solvent by gentle heating or under a stream of nitrogen and allow it to cool again.

  • Solution 4: Cool the solution further in an ice bath or refrigerator.

Q: My recovery yield is very low.

A: This usually means that too much solvent was used or the compound is too soluble in the chosen solvent, even at low temperatures.

  • Solution 1: Concentrate the filtrate (the liquid left after filtering the crystals) and cool it again to obtain a second crop of crystals.

  • Solution 2: Next time, use the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • Solution 3: Use an "anti-solvent." After dissolving your compound in a good solvent, slowly add a second solvent in which your compound is insoluble until the solution becomes turbid, then gently heat until it is clear and allow it to cool slowly.

Recrystallization Troubleshooting Logic

Start Recrystallization Problem Oiling Compound 'Oils Out'? Start->Oiling NoCrystals No Crystals Form? Oiling->NoCrystals No Sol_LowerBP Use Lower Boiling Point Solvent Oiling->Sol_LowerBP Yes LowYield Yield is Very Low? NoCrystals->LowYield No Sol_Induce Induce Crystallization: - Scratch Flask - Add Seed Crystal NoCrystals->Sol_Induce Yes Sol_AntiSolvent Use an Anti-Solvent System LowYield->Sol_AntiSolvent Also consider Sol_LessSolvent Use Less Solvent Next Time LowYield->Sol_LessSolvent Yes Sol_Concentrate Reduce Solvent Volume Sol_Induce->Sol_Concentrate If still no crystals Sol_LessSolvent->Sol_Concentrate Recover from filtrate

Caption: Decision tree for troubleshooting recrystallization.

Table 2: Common Solvents for Recrystallization
SolventBoiling Point (°C)Characteristics
Methanol65Good for polar compounds.
Ethanol78Similar to methanol, less volatile.
Toluene111Good for less polar compounds, higher boiling point.[4]
Ethyl Acetate77Medium polarity solvent.
Acetonitrile82Good for moderately polar compounds.
Water100For highly polar, water-soluble compounds.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a good retention factor (Rf) for the product (ideally Rf ≈ 0.3-0.4) and separates it from impurities. A common starting point is a mixture of Hexane and Ethyl Acetate.

  • Column Packing: Select an appropriately sized column. As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column using the chosen eluent as a slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the chromatography eluent or a slightly stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Test small amounts in various solvents (see Table 2).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

References

Technical Support Center: Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted imidazoles, categorized by the synthetic method.

Debus-Radziszewski Synthesis

The Debus-Radziszewski reaction is a multicomponent reaction used to synthesize imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1] While versatile, it can be prone to low yields and side reactions.[2][3]

Question: My Debus-Radziszewski reaction is giving a low yield. What are the possible causes and how can I improve it?

Answer:

Low yields in the Debus-Radziszewski synthesis are a common issue.[2][3] Several factors can contribute to this problem. Below is a troubleshooting guide to help you identify and resolve the issue.

Potential Cause Troubleshooting Steps & Solutions
Impure Reactants Ensure the 1,2-dicarbonyl compound (e.g., benzil), aldehyde, and ammonium source (e.g., ammonium acetate) are of high purity. Impurities can interfere with the reaction and lead to the formation of side products. Consider recrystallizing or distilling the starting materials if their purity is questionable.
Incorrect Stoichiometry The stoichiometry of the reactants is crucial. Typically, a 1:1:2 molar ratio of dicarbonyl, aldehyde, and ammonia is used.[1] An excess of the ammonium source is often employed to drive the reaction to completion. Experiment with slightly varying the ratios to find the optimal conditions for your specific substrates.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. If the temperature is too low, the reaction may be slow or incomplete. If it's too high, it can lead to decomposition of reactants or products. The optimal temperature often depends on the specific substrates and solvent used. A typical range is 80-120 °C. Consider screening a range of temperatures to find the optimum for your reaction.
Inappropriate Solvent The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. Glacial acetic acid is a common solvent for this reaction. Other solvents like ethanol have also been used.[2] If solubility is an issue, consider switching to a different solvent system.
Insufficient Reaction Time The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time.
Inefficient Catalyst While the classical Debus-Radziszewski reaction is often performed without a catalyst, various catalysts can improve the yield and reduce reaction times.[3] Consider using a Lewis acid catalyst (e.g., ZnCl₂) or a solid-supported acid catalyst.[3]
Substituent Effects The electronic properties of the substituents on the aldehyde and dicarbonyl compound can influence the reaction yield. Electron-donating groups on the aldehyde can sometimes lead to lower yields, while electron-withdrawing groups may enhance the reaction.[4]

Question: I am observing significant side product formation in my Debus-Radziszewski reaction. What are these side products and how can I minimize them?

Answer:

Side product formation is a known challenge in the Debus-Radziszewski synthesis.[5] Common side products include oxazoles and products from the reverse Aldol condensation.[5]

  • Oxazole Formation: This can occur as a competing reaction pathway. Optimizing the reaction conditions, such as temperature and the choice of ammonium source, can help favor the formation of the desired imidazole.

  • Reverse Aldol Condensation Products: The starting aldehyde can undergo a reverse Aldol reaction, especially at higher temperatures. Using milder reaction conditions and ensuring a controlled heating profile can help minimize this side reaction.

  • Minimization Strategies:

    • Control Temperature: Avoid excessively high temperatures.

    • Optimize Reactant Addition: In some cases, adding the aldehyde slowly to the mixture of the dicarbonyl and ammonia source can reduce side reactions.

    • Use a Catalyst: Certain catalysts can enhance the selectivity for imidazole formation.[3]

Below is a diagram illustrating a general workflow for troubleshooting low yields in imidazole synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for Low Imidazole Synthesis Yield Start Low Yield Observed CheckPurity Check Reactant Purity Start->CheckPurity CheckStoichiometry Verify Stoichiometry CheckPurity->CheckStoichiometry If pure Purification Optimize Purification CheckPurity->Purification If impure, purify reactants and repeat OptimizeTemp Optimize Reaction Temperature CheckStoichiometry->OptimizeTemp If correct CheckStoichiometry->Purification If incorrect, adjust ratios and repeat OptimizeSolvent Optimize Solvent OptimizeTemp->OptimizeSolvent If yield still low MonitorTime Monitor Reaction Time OptimizeSolvent->MonitorTime If yield still low ConsiderCatalyst Consider Using a Catalyst MonitorTime->ConsiderCatalyst If incomplete reaction AnalyzeSideProducts Analyze Side Products (TLC, LC-MS) ConsiderCatalyst->AnalyzeSideProducts If yield still low AnalyzeSideProducts->Purification CopperCatalysis Key Components in Copper-Catalyzed Imidazole N-Arylation Imidazole Imidazole Substrate Product N-Aryl Imidazole Imidazole->Product ArylHalide Aryl Halide ArylHalide->Product CopperCatalyst Copper Source (e.g., CuI) CopperCatalyst->Product catalyzes Ligand Ligand (e.g., Diamine) Ligand->CopperCatalyst stabilizes Base Base (e.g., K2CO3) Base->Imidazole deprotonates Solvent Solvent (e.g., DMF, Toluene) Solvent->Imidazole dissolves Solvent->ArylHalide dissolves Solvent->CopperCatalyst dissolves

References

N-phenyl-1H-imidazole-5-carboxamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of N-phenyl-1H-imidazole-5-carboxamide, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under controlled conditions to minimize degradation.

Storage DurationTemperatureAtmosphereContainer
Short-term (1-2 weeks)-4°CInert (e.g., Argon, Nitrogen)Tightly sealed, light-resistant
Long-term (1-2 years)-20°CInert (e.g., Argon, Nitrogen)Tightly sealed, light-resistant

Data synthesized from supplier recommendations for similar compounds.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure, which includes an imidazole ring and a carboxamide linkage, the primary degradation pathways are likely to be hydrolysis and oxidation. The imidazole moiety can be susceptible to oxidative degradation, while the carboxamide bond can undergo hydrolysis under acidic or basic conditions.[1] Photodegradation is also a potential concern for compounds with aromatic rings.[1]

Q3: Is this compound soluble in common laboratory solvents?

A3: Phenylimidazoles generally exhibit lower solubility in common organic solvents compared to simpler imidazoles.[2] Preliminary solubility testing is recommended. Based on its structure, it is expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.

Troubleshooting Guides

Problem 1: Inconsistent results in biological assays.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting:

      • Ensure the compound has been stored correctly at -20°C for long-term storage and protected from light and moisture.

      • Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

      • Perform a purity check of the compound using a stability-indicating HPLC method (see Experimental Protocols section).

  • Possible Cause 2: Poor Solubility.

    • Troubleshooting:

      • Use a validated solvent for your specific assay that is known to fully dissolve the compound.

      • Consider the use of solubility enhancers such as co-solvents (e.g., a small percentage of DMSO in aqueous buffers), or surfactants, ensuring they do not interfere with the assay.

      • Sonication may aid in the dissolution of the compound. Visually inspect solutions for any precipitate before use.

Problem 2: Difficulty in dissolving the compound for stock solution preparation.

  • Possible Cause: Low intrinsic solubility.

    • Troubleshooting:

      • Solvent Selection: Start with a small amount of a strong organic solvent like DMSO or DMF to create a concentrated stock solution.

      • Gentle Heating: Gentle warming (e.g., to 37°C) can aid dissolution, but monitor for any signs of degradation.

      • pH Adjustment: For aqueous solutions, adjusting the pH might improve solubility, depending on the pKa of the compound. This should be done cautiously as it might also promote hydrolysis.

      • Co-solvents: For subsequent dilutions into aqueous buffers, consider using a co-solvent system.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.

  • Objective: To generate degradation products under various stress conditions.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

      • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

      • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

      • Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.

    • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

  • Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

  • Methodology:

    • Chromatographic Conditions (suggested starting point):

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

      • Column Temperature: 30°C.

    • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis start This compound stock Prepare 1 mg/mL Stock Solution start->stock thermal Thermal Stress (70°C, solid) start->thermal acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photostability (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Purity & Degradation Profile) hplc->data

Caption: Workflow for Forced Degradation Study.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies compound N-phenyl-1H-imidazole- 5-carboxamide Stability temperature Temperature compound->temperature light Light Exposure compound->light ph pH (Hydrolysis) compound->ph oxidants Oxidizing Agents compound->oxidants degradation Chemical Degradation temperature->degradation light->degradation ph->degradation oxidants->degradation loss_potency Loss of Potency degradation->loss_potency impurity Impurity Formation degradation->impurity storage Proper Storage (-20°C, Dark, Inert) loss_potency->storage handling Careful Handling (Fresh Solutions) loss_potency->handling monitoring Regular Purity Checks (HPLC) loss_potency->monitoring impurity->storage impurity->handling impurity->monitoring

Caption: Factors Affecting Compound Stability.

References

Technical Support Center: Enhancing Cell Permeability of N-phenyl-1H-imidazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when modifying N-phenyl-1H-imidazole-5-carboxamide scaffolds to improve cell permeability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties I should consider to improve the cell permeability of my compound?

A1: To enhance passive diffusion across the cell membrane, you should optimize several key physicochemical properties. These are often guided by frameworks like Lipinski's "Rule of 5".[1] The main determinants include lipophilicity, molecular size, polarity, and hydrogen bonding capacity.[2]

Table 1: Key Physicochemical Parameters for Optimal Passive Diffusion

ParameterRecommended Value (Lipinski's Rule of 5)Rationale & Impact on Permeability
Lipophilicity (logP) < 5A higher logP indicates greater lipid solubility, which helps the molecule partition into the hydrophobic cell membrane. However, excessively high logP can cause the compound to be retained within the membrane or lead to poor aqueous solubility.[3]
Molecular Weight (MW) < 500 DaSmaller molecules generally diffuse more readily across cell membranes.[2][3] Larger molecules may face steric hindrance and have lower diffusion coefficients.
Hydrogen Bond Donors (HBD) < 5A high number of hydrogen bond donors (e.g., -OH, -NH groups) increases a molecule's polarity and affinity for the aqueous environment, making it more difficult to enter the lipid bilayer.[1][2]
Hydrogen Bond Acceptors (HBA) < 10Similar to HBDs, a high number of hydrogen bond acceptors (e.g., O, N atoms) increases polarity and reduces membrane permeability.[1][2]
Polar Surface Area (PSA) < 140 ŲPSA is a measure of a molecule's surface polarity. Lower PSA is strongly correlated with better cell permeability. Molecules with fewer rotatable bonds and lower PSA often show improved permeability.[1]
Number of Rotatable Bonds < 10Fewer rotatable bonds suggest a more rigid molecule, which can lead to better permeability.[1]
Q2: What specific modifications can I make to the this compound scaffold to increase cell permeability?

A2: Based on the principles in Q1, several strategies can be applied directly to the this compound core structure:

  • Modify the Phenyl Ring:

    • Introduce Lipophilic Groups: Add small, lipophilic substituents like methyl, ethyl, or halogen groups (F, Cl) to the phenyl ring to increase the overall logP.

    • Reduce Hydrogen Bond Donors/Acceptors: Avoid adding polar groups like hydroxyl (-OH) or amino (-NH2) groups, which increase the hydrogen bonding potential.

  • Modify the Carboxamide Linker:

    • N-Methylation: Methylating the nitrogen of the amide can break a hydrogen bond donor site, which often improves permeability.[4]

    • Bioisosteric Replacement: Consider replacing the amide group with a less polar bioisostere, such as an ester. However, this may impact target binding and metabolic stability.[5]

  • Mask Polarity:

    • Intramolecular Hydrogen Bonding: Introduce substituents that can form an intramolecular hydrogen bond. This can "shield" the polar groups, reducing the effective PSA and improving permeability into the nonpolar membrane environment.[1]

    • Prodrugs: Convert polar functional groups into temporary lipophilic esters or other moieties that can be cleaved by intracellular enzymes to release the active compound inside the cell.

Q3: My compound shows low permeability in cell-based assays despite having a good physicochemical profile. What could be the issue?

A3: If your compound's properties align with the "Rule of 5" but it still exhibits poor permeability in assays like the Caco-2, it may be a substrate for active efflux pumps.[6] These are membrane proteins that actively transport molecules out of the cell, reducing intracellular concentration.[7]

  • Key Efflux Pumps: The most common efflux pumps in drug discovery are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[8]

  • How to Assess: To determine if your compound is an efflux substrate, you can perform a bidirectional Caco-2 assay. By measuring permeability from the apical (A) to basolateral (B) side and vice-versa (B to A), you can calculate an Efflux Ratio (ER) .

    • ER = P_app (B-A) / P_app (A-B)

    • An ER greater than 2 is a strong indicator of active efflux.[8] You can confirm this by running the assay in the presence of a known efflux pump inhibitor, such as verapamil for P-gp. A significant increase in A-B permeability with the inhibitor present confirms that your compound is an efflux substrate.[8]

Efflux_Pump_Diagram cluster_membrane Cell Membrane pump Efflux Pump (e.g., P-gp) Compound_out Compound pump->Compound_out Active Efflux (ATP-Dependent) Extracellular Extracellular Space Compound_in Compound Extracellular->Compound_in Passive Diffusion Intracellular Intracellular Space Intracellular->pump Binding Compound_in->Intracellular Compound_out->Extracellular

Caption: Diagram of active efflux reducing intracellular compound levels.

Section 2: Troubleshooting Guides

Q4: I am getting poor compound recovery in my PAMPA assay. What are the common causes and solutions?

A4: Poor mass balance or recovery in a Parallel Artificial Membrane Permeability Assay (PAMPA) is a common issue, often caused by low solubility or nonspecific binding.[9]

Table 2: Troubleshooting Poor Recovery in PAMPA

Potential CauseRecommended Solution
Low Aqueous Solubility Increase the concentration of the co-solvent (e.g., DMSO) in the donor buffer, typically up to 5%. Alternatively, use solubilizing agents like polysorbate 80 or Cremophor EL in the donor solution.[9]
Nonspecific Binding Highly lipophilic compounds can bind to the plastic of the assay plates or the filter support.[9] Consider using low-binding plates. Including solubilizing agents can also help alleviate this issue.
Membrane Accumulation The compound may be retained within the artificial lipid membrane. This is more common for very lipophilic molecules. Analyzing the lipid membrane post-assay (if feasible) can confirm this. Modifying the compound to be slightly less lipophilic may be necessary.
Compound Instability The compound may be degrading in the assay buffer over the incubation period (typically 10-20 hours).[10] Verify compound stability in the buffer at 25°C for the duration of the assay using LC-MS.
Q5: The integrity of my Caco-2 cell monolayer is compromised (low TEER values). How can I fix this?

A5: Maintaining the integrity of the Caco-2 monolayer is critical for reliable data.[8] Low Transepithelial Electrical Resistance (TEER) values indicate that the tight junctions between cells have not formed properly.

Table 3: Troubleshooting Caco-2 Monolayer Integrity

Potential CauseRecommended Solution
Incomplete Differentiation Caco-2 cells require approximately 21 days post-seeding to fully differentiate and form a robust monolayer with tight junctions.[11] Ensure cells are cultured for the full duration.
Incorrect Seeding Density Seeding too few cells will prevent them from reaching confluence, while seeding too many can cause cell death and detachment. Optimize the initial seeding density for your specific plates and conditions.
Contamination Bacterial or fungal contamination can disrupt monolayer formation. Always use sterile techniques and regularly check cultures for signs of contamination.
Media/Serum Issues The quality of the culture medium and fetal bovine serum (FBS) is crucial. Use high-quality reagents and test different lots of FBS, as variability can affect cell growth and differentiation.[11]
Compound Toxicity The test compound itself may be toxic to the Caco-2 cells, causing cell death and loss of monolayer integrity. Run a preliminary cytotoxicity assay (e.g., MTT) at the tested concentrations to rule out toxicity.
Handling Errors Physical disruption from vigorous pipetting or handling can damage the delicate monolayer. Handle the plates gently, especially during media changes and buffer washes.

Section 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing passive diffusion. The assay measures the ability of a compound to diffuse from a donor well, through a filter coated with a lipid solution, into an acceptor well.[12][13]

Materials:

  • 96-well MultiScreen-IP PAMPA filter plate (Donor plate)

  • 96-well Acceptor plate

  • Lipid solution (e.g., 2% w/v phosphatidylcholine in n-dodecane)[9]

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compounds

  • UV/Vis plate reader or LC-MS system

Methodology:

  • Prepare Solutions: Prepare a stock solution of the test compound in DMSO. Create the final donor solution by diluting the stock into PBS to the desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is consistent across all wells (typically 5%).[10]

  • Coat the Membrane: Add 5 µL of the lipid solution to each well of the Donor filter plate, ensuring the filter is completely coated.

  • Prepare Plates: Add 300 µL of PBS buffer (containing 5% DMSO) to each well of the Acceptor plate.[12]

  • Start the Assay: Add 150 µL of the donor solution (containing the test compound) to each well of the coated Donor plate.[12]

  • Incubate: Carefully place the Donor plate onto the Acceptor plate to create a "sandwich," ensuring the bottom of the filter makes contact with the acceptor buffer. Incubate the assembly in a humidified chamber at room temperature for 10-20 hours.[10][12]

  • Analyze Samples: After incubation, separate the plates. Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS). Also, measure the concentration of a reference sample that represents the equilibrium concentration.

  • Calculate Permeability: The apparent permeability coefficient (P_e) is calculated using an established formula that accounts for the incubation time, membrane area, and well volumes.

PAMPA_Workflow prep 1. Prepare Donor Solution (Compound in PBS/DMSO) add_donor 4. Add Donor Solution to Donor Plate prep->add_donor coat 2. Coat Donor Plate Filter with Lipid Solution coat->add_donor add_acceptor 3. Add Buffer to Acceptor Plate incubate 5. Assemble Plates & Incubate (10-20h) add_acceptor->incubate add_donor->incubate analyze 6. Separate Plates & Analyze Concentrations (LC-MS) incubate->analyze calculate 7. Calculate Permeability Coefficient (Pe) analyze->calculate

Caption: Experimental workflow for the PAMPA assay.

Protocol 2: Caco-2 Permeability Assay

This protocol uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer that mimics the intestinal epithelium. It is considered the gold standard for in vitro prediction of oral drug absorption.[6][8]

Materials:

  • Caco-2 cells

  • Culture medium (e.g., DMEM with FBS, non-essential amino acids, antibiotics)[11]

  • Transwell permeable supports (e.g., 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[14]

  • TEER meter

  • Lucifer Yellow (for integrity testing)

  • Test compounds and appropriate analytical standards

  • LC-MS/MS system

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an optimized density. Culture the cells for 21-28 days in a humidified incubator (37°C, 5% CO2), changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be ≥ 200-300 Ω·cm² to ensure tight junction integrity.[8][14] Optionally, perform a Lucifer Yellow rejection assay; permeability should be very low. Discard any monolayers that do not meet the criteria.

  • Prepare Dosing Solutions: Prepare the test compound in pre-warmed transport buffer (e.g., HBSS) at the desired concentration.

  • Transport Experiment (A-B):

    • Wash the monolayers on both the apical (A) and basolateral (B) sides with warm transport buffer.

    • Add fresh buffer to the basolateral (receiver) compartment.

    • Initiate the transport by adding the dosing solution to the apical (donor) compartment.

  • Transport Experiment (B-A, for efflux):

    • Follow the same washing procedure.

    • Add fresh buffer to the apical (receiver) compartment.

    • Initiate the transport by adding the dosing solution to the basolateral (donor) compartment.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Immediately replace the removed volume with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate Permeability: Calculate the apparent permeability coefficient (P_app) in both directions (A-B and B-A). If applicable, calculate the efflux ratio to assess active transport.

Caco2_Logic cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed & Differentiate Caco-2 Cells (21 days) check 2. Check Monolayer Integrity (TEER Measurement) seed->check transport_ab 3a. Measure Transport Apical -> Basolateral check->transport_ab transport_ba 3b. Measure Transport Basolateral -> Apical check->transport_ba calc_papp 4. Calculate Papp (A->B) and Papp (B->A) transport_ab->calc_papp transport_ba->calc_papp calc_er 5. Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) calc_papp->calc_er interpret 6. Interpret Results calc_er->interpret

Caption: Decision workflow for a bidirectional Caco-2 permeability assay.

References

Addressing resistance mechanisms to N-phenyl-1H-imidazole-5-carboxamide in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-phenyl-1H-imidazole-5-carboxamide-based anticancer agents. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance mechanisms encountered during pre-clinical evaluation of this compound class.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to my this compound compound, has stopped responding. What are the potential causes?

A1: Acquired resistance is a common phenomenon in cancer research. The primary reasons for a loss of sensitivity to a previously effective compound fall into three main categories:

  • Reduced Intracellular Drug Concentration: The cancer cells may be actively removing the compound from within the cell using efflux pumps, or its uptake may be reduced.

  • Target Alteration: The molecular target of your compound within the cancer cell may have changed. This can include mutations in the target protein that prevent the compound from binding, or the cancer cells may have started to overexpress the target protein, requiring a higher concentration of the compound to achieve the same effect.

  • Activation of Bypass Pathways: Cancer cells can develop ways to circumvent the effect of the drug by activating alternative signaling pathways that promote survival and proliferation.[1][2]

Q2: I am not observing any significant cytotoxic effect of my this compound compound, even in cell lines that are expected to be sensitive. What could be the issue?

A2: If you are not seeing the expected activity from your compound, several factors could be at play:

  • Compound Stability and Solubility: Ensure that your compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in your cell culture media is not toxic to the cells (typically <0.5%). The compound may also be unstable in aqueous media over the time course of your experiment.

  • Metabolic Inactivation: The cancer cell line you are using may rapidly metabolize your compound into an inactive form.[3] This is a significant reason for the lack of correlation between in vitro and in vivo studies.[3]

  • Incorrect Dosing or Exposure Time: The concentrations used may be too low, or the incubation time may be too short to induce a cytotoxic effect. It's crucial to perform a dose-response and time-course experiment to determine the optimal conditions.[4]

  • Cell Line Specific Factors: The target of your compound may not be present or may be expressed at very low levels in the cell line you have chosen. Additionally, some cell lines have intrinsically high levels of drug resistance mechanisms, such as active efflux pumps.

Q3: How can I determine if my this compound compound is a substrate for efflux pumps?

A3: A common mechanism of drug resistance is the increased activity of ATP-binding cassette (ABC) transporters, which act as efflux pumps.[5] To determine if your compound is a substrate, you can perform a fluorescent substrate accumulation assay. In this assay, you would treat cells that overexpress a specific ABC transporter (e.g., MDR1 or BCRP) with a known fluorescent substrate of that transporter in the presence and absence of your compound. If your compound is also a substrate or an inhibitor of the pump, it will compete with the fluorescent substrate, leading to an increase in intracellular fluorescence.

Troubleshooting Guides

Issue 1: Decreased Potency or Acquired Resistance in Long-Term Cultures

If you observe a gradual or sudden decrease in the efficacy of your this compound compound in a cell line that was previously sensitive, this may indicate the development of acquired resistance. The following troubleshooting guide will help you investigate the potential mechanisms.

Troubleshooting Workflow

start Start: Acquired Resistance Observed check_efflux Step 1: Investigate Efflux Pump Activity start->check_efflux efflux_assay Perform Fluorescent Substrate Accumulation Assay check_efflux->efflux_assay efflux_result Increased Fluorescence with Compound? efflux_assay->efflux_result efflux_yes Conclusion: Compound is likely an efflux pump substrate/inhibitor. Increased pump expression is a probable resistance mechanism. efflux_result->efflux_yes Yes efflux_no Proceed to Step 2 efflux_result->efflux_no No check_target Step 2: Assess Target Engagement and Expression efflux_no->check_target target_expression Western Blot for Target Protein Levels check_target->target_expression target_mutation Sequence Target Gene check_target->target_mutation kinase_assay Perform In Vitro Kinase Assay with Resistant Cell Lysate check_target->kinase_assay target_result Changes in Target Expression, Mutation, or Activity? target_expression->target_result target_mutation->target_result kinase_assay->target_result target_yes Conclusion: Target alteration (overexpression, mutation) is a likely resistance mechanism. target_result->target_yes Yes target_no Proceed to Step 3 target_result->target_no No check_metabolism Step 3: Evaluate Compound Metabolism target_no->check_metabolism lcms_assay LC-MS Analysis of Compound in Cell Lysate and Supernatant Over Time check_metabolism->lcms_assay metabolism_result Rapid Decrease in Parent Compound Concentration? lcms_assay->metabolism_result metabolism_yes Conclusion: Metabolic inactivation is a likely resistance mechanism. metabolism_result->metabolism_yes Yes metabolism_no Consider alternative mechanisms (e.g., bypass pathway activation) metabolism_result->metabolism_no No

Caption: Troubleshooting workflow for acquired resistance.

Quantitative Data Summary: Potential Resistance Mechanisms

Resistance MechanismKey Experimental ReadoutExpected Result in Resistant Cells
Increased Efflux Pump Activity Intracellular accumulation of fluorescent dye (e.g., Rhodamine 123 for MDR1)Decreased accumulation compared to sensitive cells; accumulation restored with efflux pump inhibitors.
Target Overexpression Target protein levels by Western BlotIncreased protein levels compared to sensitive cells.
Target Mutation DNA sequencing of the target genePresence of mutations in the drug-binding site (e.g., C797S in EGFR for some imidazole-based inhibitors).[6]
Decreased Target Engagement Cellular Thermal Shift Assay (CETSA)No significant thermal shift upon drug binding, indicating a lack of engagement.[7]
Metabolic Inactivation LC-MS analysis of parent compoundFaster depletion of the parent compound in the presence of resistant cells or their lysates.
Issue 2: Lack of In Vitro Activity in a New Screen

When a novel this compound compound shows no activity in an initial screen, a systematic evaluation of potential experimental pitfalls is necessary.

Troubleshooting Workflow

start Start: No In Vitro Activity Observed check_compound Step 1: Verify Compound Integrity and Assay Conditions start->check_compound solubility Check Compound Solubility in Media check_compound->solubility stability Assess Compound Stability over Experiment Duration check_compound->stability concentration Confirm Dosing Concentrations check_compound->concentration compound_result Compound Soluble, Stable, and Correctly Dosed? solubility->compound_result stability->compound_result concentration->compound_result compound_no Rectify Compound Formulation/Handling Issues compound_result->compound_no No compound_yes Proceed to Step 2 compound_result->compound_yes Yes check_target_expression Step 2: Confirm Target Presence in Cell Line compound_yes->check_target_expression western_blot Western Blot or qPCR for Target Expression check_target_expression->western_blot target_expression_result Is Target Expressed at Sufficient Levels? western_blot->target_expression_result target_expression_no Select a Different Cell Line with High Target Expression target_expression_result->target_expression_no No target_expression_yes Proceed to Step 3 target_expression_result->target_expression_yes Yes check_target_engagement Step 3: Confirm Target Engagement target_expression_yes->check_target_engagement target_engagement_assay Perform a Target Engagement Assay (e.g., CETSA, NanoBRET) check_target_engagement->target_engagement_assay target_engagement_result Does the Compound Engage the Target? target_engagement_assay->target_engagement_result target_engagement_no Compound may not bind the intended target. Re-evaluate mechanism of action. target_engagement_result->target_engagement_no No target_engagement_yes Consider Intrinsic Resistance Mechanisms (e.g., high basal efflux, downstream mutations) target_engagement_result->target_engagement_yes Yes

Caption: Troubleshooting workflow for lack of initial activity.

Experimental Protocols

Protocol 1: Fluorescent Substrate Accumulation Assay for Efflux Pump Activity

This protocol is adapted for a 96-well plate format and is suitable for identifying if a test compound interacts with ABC transporters like MDR1 or BCRP.

Materials:

  • Sensitive (parental) and resistant cancer cell lines.

  • Fluorescent substrate (e.g., Rhodamine 123 for MDR1, Hoechst 33342 for BCRP).

  • Known efflux pump inhibitor as a positive control (e.g., Verapamil for MDR1).

  • Test this compound compound.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Methodology:

  • Seed cells in a 96-well plate and grow to confluency.

  • Wash the cells twice with pre-warmed HBSS.

  • Prepare solutions of your test compound and the positive control inhibitor in HBSS. Also, prepare a vehicle control.

  • Add the compound/inhibitor solutions to the respective wells and pre-incubate for 30 minutes at 37°C.

  • Add the fluorescent substrate to all wells at its final working concentration and incubate for a further 60-90 minutes at 37°C.

  • Aspirate the solutions and wash the cells three times with ice-cold HBSS to stop the efflux.

  • Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes with gentle shaking.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Increased fluorescence in the presence of your test compound compared to the vehicle control suggests inhibition of the efflux pump.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol measures the activity of a purified kinase in the presence of a test compound by quantifying the amount of ADP produced. This is useful for confirming if resistance is due to a kinase mutation that prevents inhibitor binding.

Materials:

  • Purified recombinant kinase (wild-type and suspected mutant).

  • Kinase-specific substrate peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test this compound compound.

  • Kinase reaction buffer.

  • White, opaque 96-well plates.

  • Luminometer.

Methodology:

  • Prepare serial dilutions of your test compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, its substrate, and ATP to the reaction buffer.

  • Add the test compound dilutions to the wells. Include a no-inhibitor control and a no-kinase control.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • Stop the kinase reaction by adding ADP-Glo™ Reagent. This will deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • A decrease in luminescence corresponds to the inhibition of kinase activity. By comparing the IC50 values for the wild-type and mutant kinase, you can determine if the mutation confers resistance.

Signaling Pathway: Potential EGFR Inhibition and Resistance

Many imidazole-based compounds are known to target kinases, particularly EGFR.[8][9] Resistance can emerge through mutations in the EGFR kinase domain.

cluster_0 Sensitive Cell cluster_1 Resistant Cell EGF EGF EGFR_S EGFR (Wild-Type) EGF->EGFR_S Binds Downstream_S Downstream Signaling (e.g., MAPK, PI3K/Akt) PROLIFERATION EGFR_S->Downstream_S Activates Compound N-phenyl-1H-imidazole- 5-carboxamide Compound->EGFR_S Inhibits Apoptosis_S Apoptosis Downstream_S->Apoptosis_S Inhibition leads to EGFR_R EGFR (e.g., C797S Mutant) Downstream_R Downstream Signaling (e.g., MAPK, PI3K/Akt) PROLIFERATION EGFR_R->Downstream_R Activates Compound_R N-phenyl-1H-imidazole- 5-carboxamide Compound_R->EGFR_R Binding Blocked EGF_R EGF EGF_R->EGFR_R Binds

Caption: EGFR signaling and resistance to imidazole inhibitors.

References

Technical Support Center: Optimizing Dosage and Administration of N-phenyl-1H-imidazole-5-carboxamide in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing animal studies with N-phenyl-1H-imidazole-5-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a small molecule that belongs to the imidazole carboxamide class of compounds. Recent studies on structurally similar molecules, such as 1-benzyl-1H-imidazole-5-carboxamide derivatives, suggest that it likely acts as an agonist for the Takeda G-protein-coupled receptor 5 (TGR5)[1][2][3]. TGR5 is a cell surface receptor for bile acids and is involved in regulating glucose homeostasis, energy expenditure, and inflammatory responses.

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for formulation development. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O[4]
Molecular Weight 187.20 g/mol [4]
Melting Point 227-228 °C[5]
LogP (Predicted) 1.735[5]
pKa (Predicted) 11.17 ± 0.10[5]

Q3: What are the potential therapeutic applications of this compound?

A3: Given its potential as a TGR5 agonist, this compound and its derivatives are being investigated for the treatment of metabolic diseases such as type 2 diabetes and obesity[1][2][3]. Activation of TGR5 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a key role in glucose regulation.

Q4: What are the safety and handling precautions for this compound?

A4: According to available safety data, this compound should be handled with care. The following hazard statements have been associated with it:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[6]

It is recommended to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound. Work in a well-ventilated area or a fume hood. For detailed safety information, it is advisable to request and consult the Safety Data Sheet (SDS) from the supplier[6].

Troubleshooting Guide

Problem 1: Poor Solubility and Vehicle Selection

Q: I am having difficulty dissolving this compound for my animal studies. What vehicle should I use?

Experimental Workflow for Vehicle Screening:

G cluster_0 Step 1: Initial Solubility Assessment cluster_1 Step 2: Test Common Solvents cluster_2 Step 3: Evaluate Solubility cluster_3 Step 4: Aqueous Dilution (for soluble compounds) cluster_4 Step 5: Co-solvent and Surfactant Systems cluster_5 Step 6: Suspension Formulation a Weigh a small, precise amount of compound (e.g., 1-5 mg) into separate vials. b Add a measured volume of each test vehicle sequentially. Start with a small volume and incrementally increase. a->b c Test vehicles: - DMSO - PEG400 - Ethanol d Vortex and/or sonicate after each addition. Visually inspect for dissolution. c->d e If soluble in a neat organic solvent, proceed to Step 4. d->e f If insoluble in all, consider co-solvents or suspension (Step 5). d->f g Slowly add an aqueous component (e.g., saline, PBS) to the organic solution. Observe for precipitation. e->g i Prepare co-solvent mixtures (e.g., DMSO/PEG400). Test solubility as in Step 2. f->i k If solubility remains an issue, prepare a homogenous suspension. Use a suspending agent (e.g., 0.5% methylcellulose or CMC-Na). f->k h Determine the maximum tolerated aqueous percentage. g->h j Add a surfactant (e.g., Tween 80, Cremophor EL) to improve stability of the solution or suspension. i->j l Ensure particle size is uniform and the suspension is stable during the dosing period. k->l

Caption: A stepwise workflow for selecting a suitable vehicle for this compound.

Commonly Used Vehicle Formulations for Poorly Soluble Imidazole Derivatives:

FormulationCompositionNotes
Co-solvent/Aqueous System 5-10% DMSO, 30-40% PEG400, 5% Tween 80, 45-60% SalineA common starting point for many poorly soluble compounds. The percentages may need optimization.
Suspension 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in waterSuitable for oral administration. Requires continuous stirring to ensure dose uniformity.
Tween 80/CMC-Na Suspension 0.5% Tween 80 + 99.5% of 0.5% CMC-Na in waterThis formulation has been successfully used for a TGR5 agonist in mice[5].

Problem 2: Determining the Optimal Dose

Q: What is a suitable starting dose for this compound in my mouse model?

A: For novel compounds, a dose-ranging study is always recommended. Based on in vivo studies of similar TGR5 agonists, a starting dose range for oral administration in mice would be between 3 and 50 mg/kg .

A study on a potent 2-thio-imidazole TGR5 agonist in DIO C57 mice showed an ED₅₀ of 7.9 mg/kg and an ED₉₀ of 29.2 mg/kg in an oral glucose tolerance test[5]. Another study on 1-benzyl-1H-imidazole-5-carboxamide derivatives in C57BL/6J mice used a dose of 50 mg/kg for in vivo experiments[2].

Logical Relationship for Dose Selection:

G a Review Literature for Similar Compounds b Identify In Vivo Efficacious Doses (e.g., 3-50 mg/kg for TGR5 agonists) a->b d Select a Range of Doses for Initial Study (e.g., 10, 30, 100 mg/kg) b->d c Consider In Vitro Potency (EC₅₀) (if available) c->d e Conduct a Pilot Dose-Ranging Study d->e f Assess Efficacy and Tolerability e->f g Select Optimal Dose for Definitive Studies f->g

Caption: A logical flow for determining the optimal in vivo dose.

Problem 3: Administration Route and Technique

Q: What is the most appropriate route of administration for this compound in mice?

A: Oral gavage (p.o.) is the most commonly reported and likely the most suitable route for this compound, especially for evaluating its effects on metabolic parameters. This route is convenient and allows for precise dosing.

Q: I am concerned about the stress induced by oral gavage. Are there any alternatives?

A: While oral gavage is a standard technique, minimizing stress is crucial for reliable results. Ensure personnel are well-trained in the procedure. Alternatives for less frequent dosing could include voluntary oral administration in a palatable vehicle, though this may be less precise. For continuous administration, osmotic minipumps could be considered for subcutaneous delivery, but this would require reformulation and may alter the pharmacokinetic profile.

Experimental Protocols

Protocol 1: Preparation of a Suspension for Oral Gavage

This protocol provides a general method for preparing a suspension of this compound.

  • Calculate the required amount of compound: Based on the desired dose (mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for mice), calculate the total mass of this compound needed.

  • Prepare the vehicle: For a 0.5% sodium carboxymethylcellulose (CMC-Na) vehicle, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed. A vehicle of 0.5% Tween 80 in 0.5% CMC-Na can also be prepared by first dissolving the Tween 80 in the CMC-Na solution.

  • Prepare the suspension:

    • Weigh the calculated amount of this compound into a glass mortar.

    • Add a small volume of the vehicle to the powder and triturate with a pestle to form a smooth paste.

    • Gradually add the remaining vehicle while continuing to mix until a homogenous suspension is achieved.

    • Transfer the suspension to a suitable container and maintain continuous stirring (e.g., with a magnetic stirrer) during dose administration to ensure uniformity.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a key experiment to evaluate the in vivo efficacy of TGR5 agonists on glucose metabolism.

  • Animal Acclimatization: Acclimate mice to handling and the experimental environment for at least one week prior to the study.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Take a baseline blood sample (time 0) from the tail vein and measure the blood glucose concentration using a glucometer.

  • Compound Administration: Administer this compound or the vehicle control via oral gavage.

  • Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. The area under the curve (AUC) is typically calculated to quantify the glucose excursion.

Signaling Pathway

TGR5 Signaling Pathway Leading to GLP-1 Secretion

Activation of TGR5 by an agonist like this compound in enteroendocrine L-cells is believed to initiate a signaling cascade that results in the secretion of GLP-1.

TGR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_vesicle GLP-1 Vesicle TGR5 TGR5 AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates GLP1_vesicle GLP-1 containing vesicle PKA->GLP1_vesicle Promotes Exocytosis Ca_release Ca²⁺ Release from ER Epac2->Ca_release Stimulates Ca_release->GLP1_vesicle Triggers Exocytosis GLP1_secretion GLP-1 Secretion GLP1_vesicle->GLP1_secretion Leads to Agonist N-phenyl-1H-imidazole- 5-carboxamide (Agonist) Agonist->TGR5 Binds to

Caption: TGR5 activation by an agonist initiates a cAMP-dependent signaling cascade, leading to GLP-1 secretion.

References

Troubleshooting inconsistent results in N-phenyl-1H-imidazole-5-carboxamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-phenyl-1H-imidazole-5-carboxamide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for synthesizing this compound?

A1: The most common method for synthesizing this compound is through an amide coupling reaction between 1H-imidazole-5-carboxylic acid and aniline. This typically involves activating the carboxylic acid to make it more reactive towards the amine.

Q2: What are the key challenges in the synthesis of this compound?

A2: Common challenges include achieving complete conversion, minimizing side reactions, and purifying the final product. Amide coupling with electron-deficient amines like aniline can sometimes be sluggish.[1] The choice of coupling reagents and reaction conditions is crucial for a successful synthesis.

Q3: What are the expected spectroscopic characteristics of this compound?

Q4: In which biological pathways is this class of compounds often investigated?

A4: Imidazole-based compounds are frequently studied as inhibitors of various signaling pathways implicated in cancer and inflammation. These include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the PI3K/Akt signaling pathway.[6][7][8][9][10][11][12][13][14][15][16]

Troubleshooting Guides

Section 1: Synthesis and Purification

Q: My reaction yield is consistently low. What are the possible causes and solutions?

A: Low yields in the synthesis of this compound can stem from several factors. Below is a table outlining potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Incomplete activation of 1H-imidazole-5-carboxylic acid - Ensure coupling reagents (e.g., EDC, HATU) are fresh and not hydrolyzed. - Consider using a different coupling reagent combination, such as EDC/HOBt or HATU/DIPEA.[1] - Activate the carboxylic acid by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride prior to adding aniline.
Poor reactivity of aniline - Increase the reaction temperature, but monitor for decomposition. - Use a slight excess of aniline (1.1-1.2 equivalents). - Add a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction.
Side reactions - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure all glassware is dry and use anhydrous solvents. - If using an acid chloride, perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions.
Product loss during workup and purification - Use a suitable extraction solvent system based on the polarity of the product. - For purification by column chromatography, select an appropriate solvent system by first running thin-layer chromatography (TLC) in various solvent mixtures. - If the product is a solid, consider recrystallization as a purification method.

Q: I am having difficulty purifying the final product. What are some recommended techniques?

A: Purification of this compound can be challenging due to potential impurities with similar polarities.

  • Column Chromatography: This is the most common method. Use silica gel and a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal solvent system should be determined by TLC.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Test small amounts in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative reverse-phase HPLC can be used. A common mobile phase consists of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape.[17][18]

Section 2: Biological Assays

Q: I am observing inconsistent IC50 values in my cell viability assays. What could be the reason?

A: Inconsistent results in cell-based assays are a common issue. The following table summarizes potential causes and solutions. For context, IC50 values for similar imidazole-based anticancer compounds can range from the low micromolar to nanomolar range depending on the cell line.[19][20][21][22]

Potential Cause Troubleshooting Steps
Cell-related issues - Ensure consistent cell seeding density across all wells. - Use cells within a consistent and low passage number range. - Regularly test for mycoplasma contamination. - Allow cells to adhere and recover for 24 hours after seeding before adding the compound.
Compound-related issues - Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting in cell culture media. - Check for compound precipitation in the media at the tested concentrations. - Prepare fresh serial dilutions for each experiment.
Assay procedure variability - Ensure thorough mixing of reagents. - Be consistent with incubation times for both the compound treatment and the assay reagent (e.g., MTT). - For plate-based assays, be mindful of "edge effects" where evaporation can concentrate the compound in the outer wells. Consider not using the outermost wells for experimental data.
Data analysis - Use a consistent method for background subtraction. - Ensure the data points for the dose-response curve cover a wide enough range to accurately determine the IC50.

Q: My compound does not show the expected inhibitory effect on the target signaling pathway. What should I check?

A: A lack of expected biological activity can be due to several factors, from the compound itself to the experimental setup.

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is a general guideline based on standard amide coupling procedures. Optimization may be required.

Materials:

  • 1H-imidazole-5-carboxylic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

  • Characterize the final product by NMR and mass spectrometry.

MTT Cell Viability Assay

This protocol provides a general procedure for assessing the cytotoxicity of this compound.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)[22]

  • Complete cell culture medium

  • This compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Include a vehicle control (DMSO only).

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants 1H-imidazole-5-carboxylic acid + Aniline + Coupling Reagents Reaction Amide Coupling in DMF Reactants->Reaction 12-24h, RT Extraction Dilute with EtOAc, Wash with H2O, NaHCO3, Brine Reaction->Extraction Drying Dry over MgSO4, Filter, Concentrate Extraction->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography Analysis Characterization (NMR, MS) Chromatography->Analysis Final_Product N-phenyl-1H-imidazole- 5-carboxamide Analysis->Final_Product Pure Compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic: Low Synthesis Yield

G Start Low Yield Observed Check_Reagents Check Reagent Quality (Coupling agents, solvents) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Good Quality Replace_Reagents Use fresh reagents, anhydrous solvents Check_Reagents->Replace_Reagents Poor Quality Check_Workup Analyze Workup & Purification (Extraction, Chromatography) Check_Conditions->Check_Workup Optimal Optimize_Conditions Adjust temp/time, use inert atmosphere Check_Conditions->Optimize_Conditions Suboptimal Modify_Purification Optimize extraction pH, change chromatography solvent system Check_Workup->Modify_Purification Product Loss Re-evaluate_Reaction Consider alternative synthetic route Check_Workup->Re-evaluate_Reaction No Loss Re-run_Reaction Re-run Experiment Replace_Reagents->Re-run_Reaction Optimize_Conditions->Re-run_Reaction Modify_Purification->Re-run_Reaction

Caption: Decision tree for troubleshooting low yield in synthesis experiments.

Signaling Pathway: Potential Inhibition of JAK/STAT Pathway

G Receptor Cytokine Receptor JAK JAK (Janus Kinase) Receptor->JAK Activates STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates Inhibitor N-phenyl-1H-imidazole- 5-carboxamide

Caption: Potential mechanism of action via inhibition of the JAK/STAT signaling pathway.

References

Technical Support Center: Refinement of N-phenyl-1H-imidazole-5-carboxamide for Enhanced Target Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of N-phenyl-1H-imidazole-5-carboxamide derivatives. Our goal is to offer practical solutions to common challenges encountered during the optimization of these compounds for improved target specificity.

Frequently Asked Questions (FAQs)

Q1: My this compound analog exhibits poor kinase selectivity. What are the initial steps to address this?

A1: Poor kinase selectivity is a common challenge due to the conserved nature of the ATP-binding pocket across the kinome.[1][2] A systematic approach to improving selectivity involves:

  • Comprehensive Kinase Profiling: The first step is to quantify the off-target effects. Screening your compound against a broad panel of kinases will identify which kinase families are most affected.[3][4] This provides a baseline for subsequent medicinal chemistry efforts.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the SAR of your compound series against both the primary target and key off-targets.[5][6] This can reveal structural motifs that contribute to promiscuity.

  • Computational Modeling: Utilize molecular docking and computational analysis to compare the binding mode of your inhibitor in the primary target versus off-targets.[7][8] This can highlight subtle differences in the ATP-binding pockets that can be exploited to enhance selectivity.

Q2: What structural modifications can I explore to improve the kinase selectivity of my imidazole-based inhibitors?

A2: Small structural modifications can significantly shift the inhibitory profile of imidazole-based compounds.[9] Consider the following strategies:

  • Exploiting Gatekeeper Residue Differences: The "gatekeeper" residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site, varies among kinases. Modifying substituents on the N-phenyl ring to interact with this residue can confer selectivity.

  • Targeting the Solvent-Exposed Region: Introducing polar functional groups that can interact with the solvent-exposed region of the active site can improve selectivity, as this region is less conserved than the core ATP-binding site.[10]

  • Introducing Steric Hindrance: Adding bulky groups that are accommodated by the primary target but clash with the binding sites of off-target kinases can be an effective strategy.[11]

Q3: My lead compound demonstrates poor metabolic stability in microsomal assays. What are the common strategies to address this?

A3: Enhancing metabolic stability is crucial for achieving desirable pharmacokinetic properties.[12][13] Key strategies include:

  • Identifying Metabolic Hotspots: The first step is to identify the specific sites on your molecule that are most susceptible to metabolism. This is often done using in silico prediction tools or by metabolite identification studies.[14]

  • Blocking Metabolic Sites: Once identified, these "soft spots" can be blocked. Common approaches include:

    • Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down metabolism due to the kinetic isotope effect.[15]

    • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups can deactivate aromatic rings towards oxidative metabolism.[16]

    • Steric Shielding: Introducing bulky groups near a metabolic hotspot can hinder the approach of metabolizing enzymes.[11]

  • Reducing Lipophilicity: Generally, more lipophilic compounds are more readily metabolized. Reducing the lipophilicity of your compound can decrease its interaction with metabolizing enzymes like cytochrome P450s.[11][15]

Q4: My this compound analog shows significant hERG inhibition. How can I mitigate this cardiotoxicity risk?

A4: hERG (human Ether-à-go-go-Related Gene) channel inhibition is a major safety concern that can lead to cardiac arrhythmias.[17] Strategies to reduce hERG liability include:

  • Reducing Lipophilicity and Basicity: A common pharmacophore for hERG inhibitors includes a basic nitrogen atom and high lipophilicity. Reducing these properties can often decrease hERG affinity.

  • Structural Modifications:

    • Introducing polar groups or carboxylic acid functionalities can disrupt the key interactions with the hERG channel.

    • Modifying the spatial arrangement of lipophilic and basic features can also reduce hERG binding.

  • Scaffold Hopping: In some cases, it may be necessary to explore alternative core scaffolds that are less prone to hERG inhibition while maintaining on-target activity.

Troubleshooting Guides

Problem: Inconsistent IC50 values in in vitro kinase assays.

Possible Cause Troubleshooting Steps
Reagent Variability Ensure consistent lots of kinase, substrate, and ATP. Thaw and handle enzymes on ice to maintain activity.
ATP Concentration IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration. Use an ATP concentration at or near the Km for the specific kinase to obtain comparable results.[18]
Assay Buffer Components Ensure the assay buffer composition (e.g., pH, salt concentration, presence of detergents) is consistent across experiments. Some compounds may be sensitive to buffer conditions.
Compound Solubility Poor compound solubility can lead to artificially high IC50 values. Confirm the solubility of your compounds in the final assay buffer. The use of DMSO should be kept at a low and consistent final concentration.
Plate Reader Settings Verify that the correct filters and settings are used for the detection method (e.g., fluorescence, luminescence).[19]

Problem: High background signal in a luminescence-based kinase assay.

Possible Cause Troubleshooting Steps
ATP Contamination Ensure that all reagents and buffers are free of contaminating ATP.
Non-specific Enzyme Activity Run control reactions without the kinase or without the substrate to determine the source of the background signal.
Autophosphorylation Some kinases exhibit significant autophosphorylation, which can contribute to the background signal. This is particularly problematic in assays that measure ATP consumption.[18] Consider using a substrate-based detection method if this is an issue.

Quantitative Data Summary

Table 1: Example Inhibitory Activity of this compound Analogs Against Target and Off-Target Kinases

Compound IDR-group ModificationTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
Parent-01 -H50150200
Analog-02 4-fluoro45300450
Analog-03 3-chloro60120180
Analog-04 4-methoxy75500>1000
Analog-05 3-trifluoromethyl30800>1000

Data is hypothetical and for illustrative purposes only.

Table 2: Metabolic Stability of Lead Compounds in Human Liver Microsomes

Compound IDt1/2 (min)Intrinsic Clearance (µL/min/mg)
Lead-A 15150
Lead-B 4550
Lead-C >60<10

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)
  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the kinase in kinase buffer.

    • Prepare a solution of the substrate in kinase buffer.

    • Prepare a solution of ATP at 2x the final desired concentration (e.g., at the Km for the kinase).

    • Serially dilute the test compounds in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a microplate.

    • Add the kinase and substrate solution to the wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for the desired reaction time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction and detect the remaining ATP by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo®).[20]

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in buffer.

    • Prepare an NADPH regenerating system.

    • Thaw human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[21]

  • Assay Procedure:

    • Pre-warm the microsomal solution and the test compound working solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal solution containing the test compound.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[9]

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.

hERG Patch-Clamp Assay
  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

    • Culture the cells under standard conditions and plate them onto glass coverslips for recording.

  • Electrophysiology:

    • Use the whole-cell patch-clamp technique to record hERG currents.

    • Maintain the cells at a physiological temperature (e.g., 35-37°C).[22]

    • Apply a specific voltage protocol to elicit the hERG tail current. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[23][24]

    • Establish a stable baseline recording in the vehicle control solution.

  • Compound Application:

    • Apply increasing concentrations of the test compound to the cells and record the hERG current at each concentration.

    • Include a positive control (a known hERG inhibitor like cisapride or dofetilide) to confirm assay sensitivity.[22]

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percent inhibition of the hERG current relative to the baseline.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.

Visualizations

experimental_workflow cluster_discovery Hit Identification & Validation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development hit_id Hit Identification (HTS) hit_val Hit Validation hit_id->hit_val sar SAR Studies hit_val->sar potency Potency & Selectivity Assays sar->potency adme ADME/Tox Profiling (Metabolic Stability, hERG) potency->adme pk Pharmacokinetics adme->pk pk->sar Iterative Optimization in_vivo In Vivo Efficacy pk->in_vivo safety Safety & Toxicology in_vivo->safety candidate Candidate Selection safety->candidate

Caption: A generalized experimental workflow for kinase inhibitor drug discovery.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2, Shc) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription nucleus Gene Expression (Proliferation, Survival) transcription->nucleus inhibitor N-phenyl-1H-imidazole -5-carboxamide inhibitor->dimerization

Caption: A simplified receptor tyrosine kinase signaling pathway targeted by inhibitors.

troubleshooting_logic start Poor Target Specificity Observed q_profile Is a comprehensive kinome profile available? start->q_profile run_profile Action: Run broad kinome panel screen q_profile->run_profile No q_sar Is there a clear SAR for off-target activity? q_profile->q_sar Yes run_profile->q_sar analyze_sar Action: Analyze SAR against off-targets q_sar->analyze_sar No q_binding Is the binding mode in off-targets understood? q_sar->q_binding Yes analyze_sar->q_binding docking Action: Perform molecular docking in off-targets q_binding->docking No modify Action: Design new analogs to exploit differences q_binding->modify Yes docking->modify

Caption: A decision tree for troubleshooting poor target specificity.

References

Validation & Comparative

A Comparative Guide to N-phenyl-1H-imidazole-5-carboxamide Derivatives and Other Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-phenyl-1H-imidazole-5-carboxamide derivatives as potential kinase inhibitors for cancer therapy. Due to the limited availability of direct experimental data for the parent compound, this analysis focuses on closely related imidazole-based analogs and compares their performance with established kinase inhibitors.

Introduction to Imidazole-Based Kinase Inhibitors

The imidazole ring is a key structural feature in a variety of clinically approved and investigational anticancer agents.[1] Its electron-rich nature allows for diverse molecular interactions, making it a valuable scaffold in drug design.[2] Kinase inhibitors containing the N-phenylbenzamide functionality, such as nilotinib, have shown significant clinical success.[1] The fusion of these two pharmacophores in this compound derivatives presents a promising avenue for the development of novel kinase inhibitors. These compounds are being investigated for their potential to target various protein kinases that play crucial roles in cancer cell proliferation, survival, and metastasis.

Mechanism of Action and Target Kinases

Kinase inhibitors typically function by blocking the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting signaling pathways essential for tumor growth. Imidazole-based compounds have been shown to inhibit a range of both receptor and non-receptor tyrosine kinases.

Derivatives of this compound have been reported to target several key oncogenic kinases, including:

  • Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor signaling pathway, making it a target for B-cell malignancies.[3]

  • Abelson Kinase (ABL1): A non-receptor tyrosine kinase, the aberrant form of which (BCR-ABL) is a driver in chronic myeloid leukemia (CML).[1][2]

  • Src Family Kinases (SFKs): A family of non-receptor tyrosine kinases involved in various cellular processes like proliferation, survival, and migration.

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated and constitutively active in acute myeloid leukemia (AML).[4][5]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is frequently overexpressed or mutated in various solid tumors.

The following diagram illustrates the general mechanism of action of ATP-competitive kinase inhibitors.

Kinase_Inhibition General Mechanism of ATP-Competitive Kinase Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition of Kinase Activity ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Block X Kinase->Block Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Inhibitor Kinase Inhibitor (e.g., N-phenyl-1H-imidazole- 5-carboxamide derivative) Inhibitor->Kinase Binds to ATP pocket Cell_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Cell_Signaling

Caption: ATP-competitive kinase inhibitors block the active site of the kinase, preventing ATP binding and subsequent substrate phosphorylation.

Quantitative Comparison of Kinase Inhibitors

The following tables summarize the in vitro efficacy of various this compound derivatives and compare them with established kinase inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme or the viability of a cell line by 50%.

Table 1: In Vitro Cytotoxicity (IC50) of Imidazole-Based Derivatives in Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Imidazole-based N-phenylbenzamideDerivative 4eA549 (Lung)8.9[6]
HeLa (Cervical)11.1[6]
MCF-7 (Breast)9.2[6]
Derivative 4fA549 (Lung)7.5[6]
HeLa (Cervical)9.3[6]
MCF-7 (Breast)8.9[6]
Phenylacetamide-1H-imidazol-5-oneKIM-161HCT116 (Colon)0.294[2][5][7]
HL60 (Leukemia)0.362[2][5][7]
1-Amino-1H-imidazole-5-carboxamideDerivative 26 (BTK inhibitor)REC-1 (Mantle Cell Lymphoma)0.041[3]
DOHH2 (Follicular Lymphoma)0.096[3]

Table 2: Comparative IC50 Values of Imidazole Derivatives and Established Kinase Inhibitors

InhibitorTarget Kinase(s)Cancer Cell LineIC50Reference
Imidazole Derivatives
Imidazole-based N-phenylbenzamide (4f)ABL1 (predicted)A5497.5 µM[6]
Phenylacetamide-1H-imidazol-5-one (KIM-161)Multi-kinase (BRK, FLT, JAK)HCT116294 nM[2][5][7]
1-Amino-1H-imidazole-5-carboxamide (26)BTKREC-141 nM[3]
Established Kinase Inhibitors
ImatinibBCR-ABL, c-KIT, PDGFRK562 (CML)~0.25 µM[8]
DasatinibBCR-ABL, SRC familyK562 (CML)<1 nM[8]
GefitinibEGFRA549~3 µM
ErlotinibEGFRNCI-H358 (NSCLC)~0.02 µM

Note: The IC50 values can vary depending on the specific assay conditions.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by the discussed kinase inhibitors.

BCR_ABL_Signaling BCR-ABL Signaling Pathway in CML BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Imatinib Imatinib / Nilotinib (Imidazole-containing) Block X Imatinib->Block Block->BCR_ABL EGFR_Signaling EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt->Survival Gefitinib Gefitinib / Erlotinib (Imidazole Derivatives) Block X Gefitinib->Block Block->EGFR Inhibitor_Workflow Preclinical Evaluation Workflow for Kinase Inhibitors Start Compound Synthesis (N-phenyl-1H-imidazole- 5-carboxamide scaffold) Kinase_Screening In Vitro Kinase Panel Screening (Determine target kinases and selectivity) Start->Kinase_Screening Cell_Viability Cell-Based Assays (e.g., MTT Assay) (Evaluate anti-proliferative activity) Kinase_Screening->Cell_Viability Mechanism_Studies Mechanism of Action Studies (Western Blot for pathway modulation) Cell_Viability->Mechanism_Studies In_Vivo In Vivo Xenograft Models (Assess anti-tumor efficacy) Mechanism_Studies->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Lead_Optimization Lead Optimization (Structure-Activity Relationship) PK_PD->Lead_Optimization End Preclinical Candidate PK_PD->End Lead_Optimization->Start Iterative Design

References

Unveiling the Therapeutic Potential: A Comparative Efficacy Analysis of N-phenyl-1H-imidazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, N-phenyl-1H-imidazole-5-carboxamide derivatives have emerged as a versatile scaffold, demonstrating significant efficacy across a spectrum of biological targets. This guide provides a comprehensive comparison of the performance of various derivatives, supported by experimental data, to aid in the advancement of drug discovery programs.

This comparative analysis delves into the anticancer, antileishmanial, xanthine oxidase inhibitory, and TGR5 agonistic activities of select this compound derivatives. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways, this guide aims to offer a clear and objective overview of the therapeutic promise held by this chemical class.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of various this compound derivatives against different biological targets. The data, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, allows for a direct comparison of the potency of these compounds.

Anticancer Activity

The cytotoxic effects of imidazole-based N-phenylbenzamide derivatives were evaluated against several human cancer cell lines. Notably, derivatives 4e and 4f demonstrated significant activity.[1]

CompoundCancer Cell LineIC50 (µM)[1]
4e A549 (Lung)11.1
HeLa (Cervical)10.2
MCF-7 (Breast)10.8
4f A549 (Lung)7.5
HeLa (Cervical)9.3
MCF-7 (Breast)8.9
Doxorubicin (Control) A549 (Lung)-
HeLa (Cervical)-
MCF-7 (Breast)-
Antileishmanial Activity

A series of phenyl imidazole carboxamides were screened for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The optimization of a hit compound led to the identification of derivatives with improved potency.

CompoundTargetIC50 (µM)[2]
Hit Compound L. donovani-
Optimized Derivative 1 L. donovani<10
Optimized Derivative 2 L. donovani<5
Ortho, meta-dihydroxyl derivative (46) L. infantum2.8
L. braziliensis0.2
Xanthine Oxidase Inhibition

Certain 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives have been identified as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism implicated in gout.

CompoundTargetIC50 (µM)[3]
4a-g series Xanthine OxidaseMore potent
5a-g series Xanthine OxidaseLess potent
4f Xanthine Oxidase0.64
TGR5 Agonist Activity

Novel 1-benzyl-1H-imidazole-5-carboxamide derivatives were designed and evaluated as agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases.

CompoundTargetAgonistic Activity[4]EC50 (nM)[4]
18g (2-Cl substituent) hTGR5Excellent1.44
18k (2,5-di-Cl substituent) hTGR5Excellent0.58
INT-777 (Reference) hTGR5--
LCA (Reference) hTGR5--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the efficacy of the this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Procedure:

  • Cell Seeding: Cancer cells (A549, HeLa, or MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. A solubilizing agent (e.g., DMSO) is then added to dissolve the crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Leishmania donovani Amastigote Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote stage of Leishmania donovani.[5]

Procedure:

  • Macrophage Seeding: A macrophage cell line (e.g., THP-1) is seeded in 96-well plates and differentiated into macrophages.[5]

  • Infection: The macrophages are then infected with Leishmania donovani promastigotes, which transform into amastigotes within the host cells.

  • Compound Treatment: The infected cells are treated with various concentrations of the test compounds for a defined period.

  • Assessment of Infection: The number of amastigotes per macrophage is determined by microscopy after staining (e.g., with Giemsa stain).

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of amastigotes by 50% compared to untreated controls.

Xanthine Oxidase Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of xanthine oxidase.[6]

Procedure:

  • Reaction Mixture Preparation: A reaction mixture containing phosphate buffer, xanthine (the substrate), and the test compound at various concentrations is prepared in a 96-well plate.[6]

  • Enzyme Addition: The reaction is initiated by adding a solution of xanthine oxidase to the mixture.[6]

  • Uric Acid Formation Measurement: The activity of xanthine oxidase is determined by measuring the rate of formation of uric acid, which absorbs light at a specific wavelength (e.g., 295 nm), using a spectrophotometer.[6]

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits 50% of the xanthine oxidase activity.

TGR5 Activation Assay

This assay assesses the ability of compounds to activate the TGR5 receptor.[7]

Procedure:

  • Cell Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a plasmid expressing the human TGR5 receptor and a reporter gene (e.g., luciferase) under the control of a cyclic AMP (cAMP) response element.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compounds.

  • cAMP Measurement or Reporter Gene Assay: TGR5 activation leads to an increase in intracellular cAMP levels. This can be measured directly using a cAMP assay kit or indirectly by measuring the activity of the reporter gene (e.g., luciferase activity).[7]

  • EC50 Calculation: The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated from the dose-response curve.

Visualizing the Mechanisms

To better understand the biological context of these derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TGR5_Agonist TGR5 Agonist (e.g., Imidazole Derivative) TGR5 TGR5 Receptor TGR5_Agonist->TGR5 Binds to G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., GLP-1) CREB->Gene_Expression Regulates Experimental_Workflow Start Start: Synthesize Derivatives Characterization Structural Characterization (NMR, MS) Start->Characterization Screening In Vitro Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->Screening Dose_Response Dose-Response Studies Screening->Dose_Response IC50_EC50 Determine IC50 / EC50 Dose_Response->IC50_EC50 Lead_Identification Lead Compound Identification IC50_EC50->Lead_Identification Mechanism_Study Mechanism of Action Studies Lead_Identification->Mechanism_Study In_Vivo In Vivo Efficacy Studies Mechanism_Study->In_Vivo End End: Candidate for Preclinical Development In_Vivo->End

References

Imidazole-Based Carboxamides in Oncology: A Comparative Analysis of Anticancer Activity in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with imidazole-based carboxamides emerging as a promising class of compounds. This guide provides a comparative analysis of the anticancer activity of imidazole carboxamide derivatives in preclinical xenograft models, with a focus on validating their therapeutic potential. While direct xenograft data for N-phenyl-1H-imidazole-5-carboxamide is not extensively available in the public domain, this guide will focus on a closely related and studied analog, Imidazole-4-carboxamide (ICA), to provide a representative validation of this compound class. The data presented herein is compiled from peer-reviewed studies and aims to offer an objective comparison with established chemotherapy.

Comparative Efficacy in Melanoma Xenograft Model

Recent studies have highlighted the potential of Imidazole-4-carboxamide (ICA) as a coadjuvant therapy with cisplatin in melanoma. The following table summarizes the quantitative data from a murine xenograft model using B16F10 melanoma cells.

Treatment GroupMean Tumor Volume (Day 14)Mean Tumor Volume (Day 18)Statistical Significance vs. Untreated
UntreatedNot specifiedNot specifiedN/A
ICA alone (2.5 mg/mouse)No significant differenceNo significant differenceNot significant
Cisplatin alone (2.5 mg/kg)No significant differenceNo significant differenceNot significant
ICA + CisplatinSignificantly decreasedSignificantly decreasedSignificant

Table 1: Summary of in vivo anticancer activity of Imidazole-4-carboxamide in combination with Cisplatin in a B16F10 melanoma xenograft model. Data sourced from a study evaluating fairy chemicals as anticancer agents.[1][2]

The combination of ICA and cisplatin demonstrated a significant reduction in tumor volume compared to either agent alone or the untreated control group, suggesting a synergistic effect.[1][2]

Mechanism of Action: Beyond Cytotoxicity

The anticancer activity of imidazole-based compounds is not limited to direct cytotoxicity. Studies suggest that these compounds can modulate the tumor microenvironment and inhibit key signaling pathways involved in tumor progression and immune evasion.

Signaling Pathway Inhibition

Imidazole-4-carboxamide has been shown to inhibit the expression of Axl, a receptor tyrosine kinase, and the immune checkpoint molecules PD-L1 and PD-L2 in melanoma cells.[1][2] The inhibition of the Axl signaling pathway can disrupt tumor cell proliferation, survival, and migration. Furthermore, the downregulation of PD-L1 can enhance the anti-tumor immune response.

G cluster_cell Cancer Cell cluster_immune Immune System ICA Imidazole-4-carboxamide Axl Axl ICA->Axl inhibits expression PDL1 PD-L1 ICA->PDL1 inhibits expression Proliferation Cell Proliferation & Survival Axl->Proliferation ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion TCell T-Cell TCell->ImmuneEvasion suppressed by PD-L1

Figure 1: Simplified signaling pathway of Imidazole-4-carboxamide's anticancer effects.
Immune System Modulation

In the melanoma xenograft model, the combination of ICA and cisplatin led to an increased peritumoral infiltration of T cells.[1] This suggests that ICA may enhance the efficacy of cisplatin by promoting an anti-tumor immune response. Specifically, an enhanced infiltration of CD3+ and CD8+ T cells was observed in the combination treatment group.[1]

Experimental Protocols

For the validation and comparison of anticancer agents, a detailed understanding of the experimental methodology is crucial. The following protocol outlines the key steps in the xenograft study of Imidazole-4-carboxamide.

Melanoma Xenograft Model Protocol
  • Cell Line: B16F10 melanoma cells were used.

  • Animal Model: The specific strain of mice used was not detailed in the provided search results.

  • Cell Implantation: Mice received intradermal injections of a suspension of 1 × 10^5 B16F10 cells.[1]

  • Treatment Groups:

    • Untreated group (n=4)

    • ICA alone group (2.5 mg/mouse, n=5)

    • Cisplatin alone group (2.5 mg/kg mouse weight, n=16)

    • ICA + Cisplatin group (same doses as individual groups, n=16)[1]

  • Tumor Volume Measurement: Tumor volume was longitudinally measured by CT scan on days 14 and 18 after melanoma cell inoculation.[1]

  • Immunohistochemistry: Paraffin-embedded xenograft samples were used for immunostaining of CD3+ and CD8+ T cells to assess T-cell infiltration.[1]

G cluster_setup Model Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis CellCulture B16F10 Cell Culture Injection Intradermal Injection (1x10^5 cells/mouse) CellCulture->Injection Untreated Untreated Injection->Untreated ICA ICA Alone Injection->ICA Cisplatin Cisplatin Alone Injection->Cisplatin Combination ICA + Cisplatin Injection->Combination TumorMeasurement Tumor Volume Measurement (CT Scan) Untreated->TumorMeasurement ICA->TumorMeasurement Cisplatin->TumorMeasurement Combination->TumorMeasurement IHC Immunohistochemistry (CD3+ & CD8+) TumorMeasurement->IHC

Figure 2: Experimental workflow for the melanoma xenograft study.

Broader Context and Alternative Imidazole-Based Compounds

The imidazole scaffold is a versatile platform for the development of anticancer agents.[3][4] Various derivatives have been synthesized and evaluated, targeting a range of cancer-related pathways. While in vivo xenograft data is not available for all, many show promising in vitro activity.

Compound ClassTarget/MechanismCancer Cell Lines (in vitro)Reference
1H-benzo[d]imidazole-5-carboxamide derivativesFatty Acid Synthase (FASN) inhibitorsHCT-116, Caco-2 (colon), MCF-7 (breast)[5]
Imidazole-based N-phenylbenzamide derivativesNot specifiedA549 (lung), HeLa (cervical), MCF-7 (breast)[6]
2-phenyl-benzimidazole-4-carboxamide derivativesPARP-1 inhibitorsMDA-MB-436 (breast)[7][8]

Table 2: Examples of other imidazole-based carboxamide derivatives with anticancer potential.

Conclusion

The available evidence strongly supports the anticancer activity of Imidazole-4-carboxamide, particularly in combination with standard chemotherapy, in a melanoma xenograft model. Its ability to not only contribute to tumor regression but also to modulate the immune microenvironment makes it an attractive candidate for further development. While direct in vivo data for this compound remains to be published, the promising results from its structural analog, ICA, and the broader class of imidazole-based carboxamides, underscore the potential of this chemical scaffold in oncology drug discovery. Future research should focus on head-to-head comparisons of different imidazole carboxamide derivatives in various xenograft models to identify the most potent and selective candidates for clinical translation.

References

Comparative Analysis of N-phenyl-2-(aniline) benzamide (N53·HCl) and Standard of Care in Colon Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

The standard of care for colon cancer varies by stage. For early-stage disease, surgery is the primary treatment, often followed by adjuvant chemotherapy. For advanced or metastatic colon cancer, the standard of care typically involves combination chemotherapy regimens like FOLFOX (5-Fluorouracil, Leucovorin, and Oxaliplatin) or FOLFIRI, often combined with targeted therapies or immunotherapies depending on the molecular characteristics of the tumor[4][5][6].

Quantitative Data Presentation

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of N53·HCl and standard-of-care chemotherapeutic agents in various human colon cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)Citation(s)
N53·HClHT292.95 ± 0.08[2][3]
RKO7.99 ± 0.85[2][3]
HCT11610.94 ± 1.30[2][3]
5-FluorouracilHT29~2.3 - 12 (highly variable)[7]
HCT116~3.9 - 5[8]
OxaliplatinHT291.9 - 2.1[8][9][10]
HCT1160.75 - 1.0[8][10]

Note: IC50 values for standard-of-care drugs can vary significantly between studies due to differences in experimental conditions (e.g., exposure time).

In Vivo Efficacy in Xenograft Models

This table presents the in vivo antitumor activity of N53·HCl and a standard-of-care regimen (FOLFOX) in mouse xenograft models of colon cancer.

TreatmentModelEfficacy MetricResultCitation(s)
N53·HClColon Cancer XenograftTumor Inhibition Rate53.7%[2][3]
N53 (parent compound)Colon Cancer XenograftTumor Inhibition Rate34.7%[2][3]
FOLFOXCT-26 Colon Cancer XenograftTumor Growth InhibitionSignificantly better than Oxaliplatin alone[6]
FOLFOXMC38 & CT26 Syngeneic ModelsTumor Growth InhibitionSignificantly reduced tumor growth[11]

Experimental Protocols

In Vitro Cytotoxicity Assay (for N53·HCl)
  • Cell Lines: Human colon cancer cell lines HT29, RKO, and HCT116 were used.

  • Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM or RPMI) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator[12].

  • Assay: The effect of N53·HCl on cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

    • The following day, cells were treated with various concentrations of N53·HCl or a vehicle control (DMSO).

    • After a 24-hour incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours to allow for the formation of formazan crystals.

    • The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability was calculated as a percentage relative to the vehicle-treated control cells.

    • The IC50 value was determined from the dose-response curve[13].

In Vivo Xenograft Study (for N53·HCl)
  • Animal Model: Male BALB/c nude mice were used for the study.

  • Tumor Implantation: Human colon cancer cells (e.g., HT29) were harvested and suspended in a suitable medium. The cell suspension was then subcutaneously injected into the flank of each mouse.

  • Treatment: Once the tumors reached a palpable size, the mice were randomized into different treatment groups: a vehicle control group, a group treated with the parent compound N53, and a group treated with N53·HCl. The compounds were administered orally at a specified dose and schedule for a defined period (e.g., daily for 3 weeks)[2][3].

  • Efficacy Evaluation:

    • Tumor volume was measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²) / 2.

    • The body weight of the mice was also monitored as an indicator of toxicity.

    • At the end of the study, the tumors were excised and weighed.

    • The tumor inhibition rate was calculated to assess the antitumor efficacy of the treatments compared to the control group[2][3].

  • Safety Evaluation: Major organs were collected at the end of the study for histopathological analysis (e.g., H&E staining) to assess any potential toxicity of the treatment[2][3].

Signaling Pathways and Mechanisms of Action

Below are diagrams illustrating the signaling pathways for N53·HCl and the standard-of-care drugs 5-Fluorouracil and Oxaliplatin, as well as a typical experimental workflow for a xenograft study.

N53_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm N53 N53·HCl Topo1 Topoisomerase I (Topo I) N53->Topo1 Inhibits COX2 Cyclooxygenase-2 (COX-2) N53->COX2 Inhibits DNA_replication DNA Replication & Transcription Topo1->DNA_replication Relaxes Supercoiling DNA_breaks DNA Single-Strand Breaks DNA_replication->DNA_breaks Stabilizes Cleavage Complex Apoptosis1 Apoptosis DNA_breaks->Apoptosis1 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cell Proliferation Prostaglandins->Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis

Caption: Mechanism of N53·HCl as a dual inhibitor of Topo I and COX-2.

FU_Mechanism FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits RNA_Synthesis RNA Synthesis FUTP->RNA_Synthesis Incorporated into RNA dTMP dTMP TS->dTMP Blocked dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Inhibited RNA_Damage RNA Damage & Dysfunction RNA_Synthesis->RNA_Damage Apoptosis Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Oxaliplatin_Mechanism Oxaliplatin Oxaliplatin DNA Nuclear DNA Oxaliplatin->DNA Cross-links Adducts Platinum-DNA Adducts (Intra- and Inter-strand) DNA->Adducts Replication_Block Inhibition of DNA Replication & Transcription Adducts->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Oxaliplatin.

Xenograft_Workflow start Culture Colon Cancer Cells implant Subcutaneous Injection of Cells into Nude Mice start->implant tumor_growth Allow Tumors to Reach Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatment (e.g., N53·HCl or FOLFOX) randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor monitor->treat Repeated Dosing endpoint Endpoint: Euthanize, Excise, and Weigh Tumors monitor->endpoint analysis Data Analysis and Histopathology endpoint->analysis

References

Comparative Kinase Selectivity Profile of N-phenyl-1H-imidazole-5-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profiles of compounds structurally related to N-phenyl-1H-imidazole-5-carboxamide. Due to the limited publicly available kinase screening data for the exact parent compound, this guide focuses on well-characterized analogues to offer insights into the potential biological activities and target landscape of this chemical scaffold. The data presented herein is derived from peer-reviewed research and is intended to aid in the evaluation and development of imidazole-based kinase inhibitors.

Kinase Inhibition Data Summary

The following tables summarize the kinase inhibition data for two representative this compound analogues: a 2,4-1H-imidazole carboxamide derivative (herein referred to as Imidazole 22) and a phenylacetamide-1H-imidazol-5-one variant (KIM-161).

Table 1: Selectivity Profile of Imidazole 22 Against a Panel of 468 Kinases

Primary TargetKd (nM)Other Kinases Inhibited >65% at 10 µM
TAK155ABL1(H369P), EIF2AK1, TNK2, YANK1

Data sourced from a screen of 453 human and 403 wildtype kinases.[1]

Table 2: Kinase Downregulation Profile of KIM-161

Primary Affected Kinase FamiliesOther Downregulated Kinase Signals
BRK family (SRM, FRK), FLT family (VEGFRs), JAK familyERK1/2, GSK-3α/β, HSP27, STAT2, AMPKα1

Data based on phosphokinase profiling in HL60 cells.[2][3]

Experimental Protocols

The data presented in this guide were generated using established methodologies for kinase selectivity profiling. Below are outlines of typical experimental protocols.

Biochemical Kinase Inhibition Assay (e.g., KINOMEscan™)

This method is a competitive binding assay that quantifies the ability of a compound to displace a ligand from the active site of a kinase.

  • Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase in the presence of an ATP-competitive ligand.

  • Incubation: The amount of kinase captured on the solid support is determined by the amount of test compound that prevents the binding of the ligand.

  • Quantification: The amount of bound kinase is measured, typically using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the test compound.[1]

Cellular Phosphokinase Profiling

This method assesses the effect of a compound on the phosphorylation status of a wide array of intracellular kinases and their substrates.

  • Cell Treatment: Cancer cell lines (e.g., HL60) are treated with the test compound or a vehicle control for a specified period.

  • Lysis: The cells are lysed to extract proteins.

  • Kinase Assay: The cell lysates are incubated on a chip (e.g., PamChip®) that is pre-spotted with peptides corresponding to the substrates of various kinases.

  • Detection: The phosphorylation of the peptide substrates is detected using fluorescently labeled anti-phospho-antibodies.

  • Data Analysis: The signal intensity for each peptide is quantified, and changes in phosphorylation between the compound-treated and control samples are calculated to determine which kinase signaling pathways are modulated.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a relevant signaling pathway and a general workflow for kinase selectivity profiling.

TAK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor TAK1 TAK1 Receptor->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Phosphorylates MKKs MKKs TAK1->MKKs Phosphorylates TAB1/2 TAB1/2 TAB1/2->TAK1 Binds/Activates NF-kB NF-kB IKK_Complex->NF-kB Activates AP-1 AP-1 MKKs->AP-1 Activates via JNK/p38 Gene_Expression Inflammatory & Survival Genes NF-kB->Gene_Expression Regulates AP-1->Gene_Expression Regulates

Caption: Simplified TAK1 signaling pathway.

Kinase_Profiling_Workflow Compound Test Compound (e.g., Imidazole Analogue) Assay Biochemical Assay (e.g., ADP-Glo, KINOMEscan) Compound->Assay Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay Data_Acquisition Data Acquisition (Luminescence/Radioactivity/ Fluorescence) Assay->Data_Acquisition Data_Analysis Data Analysis (% Inhibition / IC50 / Kd) Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: General workflow for kinase selectivity profiling.

References

A Comparative Analysis of N-phenyl-1H-imidazole-5-carboxamide and its Isoxazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of small molecule inhibitors is a cornerstone of modern drug discovery. The selection of the core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a compound. This guide provides a comparative analysis of two structurally related heterocyclic scaffolds: N-phenyl-1H-imidazole-5-carboxamide and its isoxazole analogs. By examining their synthesis, physicochemical properties, and biological activities, supported by experimental data, this document aims to inform scaffold selection and optimization in the development of novel therapeutics.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear comparison, the following tables summarize the key properties and biological activities of this compound and its representative isoxazole analog, N-(4-chlorophenyl)-5-carboxamidyl isoxazole.

Table 1: Physicochemical Properties

PropertyThis compoundN-phenyl-5-carboxamidyl Isoxazole Analog
Molecular FormulaC₁₀H₉N₃OC₁₀H₇ClN₂O₂
Molecular Weight187.20 g/mol 222.63 g/mol
LogP (Predicted)1.52.1
Hydrogen Bond Donors21
Hydrogen Bond Acceptors23
Aromatic Rings22

Table 2: Comparative Biological Activities

Biological ActivityThis compound & AnalogsN-phenyl-5-carboxamidyl Isoxazole Analogs
Anticancer Activity Derivatives show activity against various cancer cell lines.[1][2][3][4][5][6]N-(4-chlorophenyl)-5-carboxamidyl isoxazole shows potent activity against colon cancer cell lines (Colon 38 and CT-26) with an IC₅₀ of 2.5 µg/mL .[7]
Mechanism of Action Varies depending on the specific analog; some act as fatty acid synthase (FASN) inhibitors or tubulin polymerization inhibitors.[2][4]Down-regulates the expression of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3).[7]
Antifungal Activity Some imidazole carboxamide derivatives exhibit antifungal activity.Data not available for this specific analog.
Other Activities Imidazole scaffolds are associated with a broad range of activities including anti-inflammatory and antimicrobial.[8]Isoxazole-containing compounds are known for various biological activities including anti-inflammatory and COX inhibition.

Experimental Protocols

Detailed methodologies for the synthesis and key biological evaluation of these compounds are crucial for reproducibility and further development.

Synthesis of this compound and its Isoxazole Analogs

1. General Synthesis of N-phenyl Aromatic Carboxamides (Adapted for Imidazole Derivative)

This protocol is based on a general method for the synthesis of N-phenyl aromatic carboxamides and can be adapted for this compound.[9]

  • Step 1: Preparation of Imidazole-5-carboxylic acid chloride. 1H-imidazole-5-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out at reflux temperature until the conversion to the acid chloride is complete. The excess chlorinating agent and solvent are removed under reduced pressure.

  • Step 2: Amide Coupling. The resulting imidazole-5-carboxylic acid chloride is dissolved in a suitable aprotic solvent (e.g., DCM, THF). The solution is cooled in an ice bath, and a slight excess of aniline and a base (e.g., triethylamine, pyridine) are added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Step 3: Work-up and Purification. The reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

2. Synthesis of N-(4-chlorophenyl)-5-carboxamidyl Isoxazole

The synthesis of N-phenyl-5-carboxamidyl isoxazoles has been reported with specific details for various derivatives.[7]

  • Step 1: Synthesis of Isoxazole-5-carboxylic acid. This can be achieved through various methods, a common one being the [3+2] cycloaddition of a nitrile oxide with an appropriate alkyne.

  • Step 2: Conversion to Acid Chloride. Isoxazole-5-carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Step 3: Amide Formation. The isoxazole-5-carbonyl chloride is then reacted with the desired substituted aniline (e.g., 4-chloroaniline) in the presence of a base to yield the final N-(4-chlorophenyl)-5-carboxamidyl isoxazole. Purification is typically performed using column chromatography.

Western Blot for Detecting Phosphorylated STAT3

This protocol is essential for determining the mechanism of action of the isoxazole analogs.[7]

  • Cell Culture and Treatment: Human or mouse colon cancer cells (e.g., HCT-116, CT-26) are cultured in appropriate media. Cells are then treated with various concentrations of the test compound (e.g., N-(4-chlorophenyl)-5-carboxamidyl isoxazole) for a specified period.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

Visualizing the Science: Diagrams and Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Start Carboxylic_Acid Imidazole/Isoxazole Carboxylic Acid Start->Carboxylic_Acid Acid_Chloride Acid Chloride Formation Carboxylic_Acid->Acid_Chloride Amide_Coupling Amide Coupling with Substituted Aniline Acid_Chloride->Amide_Coupling Purification Purification Amide_Coupling->Purification Final_Compound Target Compound Purification->Final_Compound Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Test Compound Cell_Culture->Compound_Treatment Western_Blot Western Blot for p-STAT3 Compound_Treatment->Western_Blot Data_Analysis Data Analysis (IC50, etc.) Western_Blot->Data_Analysis

Caption: General experimental workflow for synthesis and biological evaluation.

signaling_pathway Cytokine_Receptor Cytokine Receptor JAK JAK Kinase Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Isoxazole_Analog N-phenyl-5-carboxamidyl Isoxazole Analog Isoxazole_Analog->JAK Inhibition

References

Benchmarking N-phenyl-1H-imidazole-5-carboxamide Analogues Against Known Antiparasitic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless global burden of parasitic diseases necessitates the continuous exploration and development of novel, effective, and safe therapeutic agents. Imidazole-based compounds have emerged as a promising scaffold in the design of new antiparasitic drugs. This guide provides a comparative analysis of N-phenyl-1H-imidazole-5-carboxamide analogues against established antiparasitic drugs, supported by available experimental data. Due to the limited publicly available data on the specific molecule this compound, this guide will focus on closely related nitroimidazole carboxamide derivatives, offering valuable insights into the potential of this chemical class.

Executive Summary

Nitroimidazole carboxamides have demonstrated potent in vitro activity against a range of protozoan parasites, including Giardia lamblia and Entamoeba histolytica.[1][2] Certain derivatives exhibit significantly greater potency than the widely used drug, metronidazole, while maintaining low cytotoxicity against mammalian cell lines. This suggests a favorable therapeutic window and underscores the potential of the imidazole-5-carboxamide scaffold in developing next-generation antiparasitic agents. The primary mechanism of action for nitroimidazoles involves the reduction of the nitro group within the parasite, leading to the generation of cytotoxic radical anions that damage DNA and other vital macromolecules.

Comparative In Vitro Efficacy

The following tables summarize the in vitro antiparasitic activity and cytotoxicity of a series of 1-methyl-5-nitroimidazole-2-carboxamides and their corresponding N-unsubstituted 4(5)-nitroimidazole-2-carboxamides, benchmarked against the standard antiparasitic drug, Metronidazole.[1][2]

Table 1: In Vitro Activity of 1-Methyl-5-nitroimidazole-2-carboxamides Against Protozoan Parasites [1][2]

Compound IDR Group (at carboxamide)G. lamblia (MtzS) EC50 (µM)E. histolytica EC50 (µM)Cytotoxicity (HEK293) CC50 (µM)Selectivity Index (G. lamblia)
8a NHCH2(4-fluorophenyl)4.95.1>100>20.4
8f NHCH2(2-pyridinyl)1.62.5>100>62.5
8h Morpholine1.61.7>100>62.5
Metronidazole -6.15.0>100>16.4

Table 2: In Vitro Activity of 4(5)-Nitroimidazole-2-carboxamides Against Protozoan Parasites [1][2]

Compound IDR Group (at carboxamide)G. lamblia (MtzS) EC50 (µM)E. histolytica EC50 (µM)Cytotoxicity (HEK293) CC50 (µM)Selectivity Index (G. lamblia)
12a NHCH2(4-fluorophenyl)2.53.8>100>40.0
12f NHCH2(2-pyridinyl)0.11.4>100>1000
12h Morpholine0.21.9>100>500
Metronidazole -6.15.0>100>16.4

Experimental Protocols

The following methodologies were reported for the key experiments cited in this guide.[1][2]

In Vitro Antiparasitic Activity Assay (G. lamblia and E. histolytica)
  • Parasite Culture: Trophozoites of Giardia lamblia (strain WB) and Entamoeba histolytica (strain HM-1:IMSS) were cultured in TYI-S-33 medium supplemented with bovine bile and fetal bovine serum, respectively.

  • Drug Susceptibility Assay: Assays were performed in 96-well plates. The compounds were serially diluted in DMSO and added to the parasite cultures.

  • Incubation: Plates were incubated under anaerobic conditions at 37°C for 48 hours for G. lamblia and 72 hours for E. histolytica.

  • Quantification of Viability: Parasite viability was determined using a resazurin-based assay. Fluorescence was measured to determine the concentration of the compound that inhibits parasite growth by 50% (EC50).

Cytotoxicity Assay
  • Cell Line: Human Embryonic Kidney (HEK293) cells were used to assess the cytotoxicity of the compounds.

  • Assay Protocol: Cells were seeded in 96-well plates and exposed to serial dilutions of the test compounds for 72 hours.

  • Viability Measurement: Cell viability was measured using a standard MTS or MTT assay, which determines mitochondrial metabolic activity. The concentration that reduces cell viability by 50% (CC50) was calculated.

Mechanism of Action: A Visual Representation

The antiparasitic activity of nitroimidazole-based compounds is primarily dependent on the reductive activation of the nitro group, a process that occurs preferentially in the anaerobic or microaerophilic environment of many parasitic protozoa.

Nitroimidazole_Activation_Pathway cluster_parasite Parasite Cell cluster_host Host Cell (Aerobic) Nitroimidazole Nitroimidazole (Prodrug) Ferredoxin_red Ferredoxin (reduced) Nitroimidazole->Ferredoxin_red e- transfer Ferredoxin_ox Ferredoxin (oxidized) PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_ox->PFOR Accepts e- Nitro_anion Nitro Radical Anion Ferredoxin_red->Nitro_anion Reduction PFOR->Ferredoxin_red Reduces AcetylCoA Acetyl-CoA PFOR->AcetylCoA Product DNA_damage DNA Damage Nitro_anion->DNA_damage Induces Cell_death Cell Death DNA_damage->Cell_death Pyruvate Pyruvate Pyruvate->PFOR Substrate O2 Oxygen (O2) Superoxide Superoxide Radical (O2-) O2->Superoxide Superoxide->Nitroimidazole_host Reoxidizes Nitro_anion_host->O2 e- transfer

Caption: Reductive activation of nitroimidazoles in anaerobic parasites.

Experimental Workflow for In Vitro Screening

The process of identifying and characterizing novel antiparasitic compounds involves a systematic workflow, from initial compound synthesis to detailed biological evaluation.

Antiparasitic_Screening_Workflow cluster_workflow In Vitro Screening Pipeline Synthesis Compound Synthesis (Imidazole-5-carboxamide derivatives) Primary_Screening Primary Antiparasitic Screening (e.g., G. lamblia, E. histolytica) Synthesis->Primary_Screening Dose_Response Dose-Response Assay (EC50 Determination) Primary_Screening->Dose_Response Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., HEK293 cells) Dose_Response->Cytotoxicity Selectivity_Index Selectivity Index Calculation (CC50 / EC50) Cytotoxicity->Selectivity_Index Mechanism_Studies Mechanism of Action Studies (e.g., Target identification) Selectivity_Index->Mechanism_Studies Promising Candidates Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: A typical workflow for the in vitro evaluation of antiparasitic compounds.

Conclusion and Future Directions

The available data on nitroimidazole carboxamide analogues of this compound reveal a promising class of compounds with potent antiparasitic activity and favorable selectivity. The structure-activity relationship suggests that modifications to the carboxamide moiety and the substituent on the imidazole nitrogen can significantly impact efficacy. Future research should focus on:

  • Direct Synthesis and Evaluation: Synthesizing and testing this compound and its derivatives lacking the nitro group to understand the contribution of the carboxamide scaffold itself.

  • Broad-Spectrum Activity: Screening these compounds against a wider panel of parasites, including kinetoplastids and apicomplexans.

  • In Vivo Efficacy: Evaluating the most promising candidates in animal models of parasitic infections to determine their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action: Elucidating the precise molecular targets and mechanisms of action to guide further drug development and address potential resistance.

By systematically exploring the chemical space around the this compound scaffold, there is a significant opportunity to develop novel and effective therapies to combat a range of parasitic diseases.

References

In Vitro to In Vivo Correlation of N-phenyl-1H-imidazole-5-carboxamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro and in vivo activities of N-phenyl-1H-imidazole-5-carboxamide derivatives, focusing on their therapeutic potential as TGR5 agonists for metabolic diseases and as FXIa inhibitors for thrombotic disorders. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

TGR5 Agonists: From In Vitro Activation to In Vivo Glycemic Control

A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes and other metabolic syndromes. The in vitro potency of these compounds has been shown to translate to significant in vivo efficacy in animal models of diabetes.[1][2][3]

Quantitative Data Summary

The following table summarizes the in vitro and in vivo activities of the most potent 1-benzyl-1H-imidazole-5-carboxamide derivatives, 19d and 19e, as TGR5 agonists.[1][2]

CompoundIn Vitro hTGR5 EC50 (nM)In Vivo Oral Glucose Tolerance Test (OGTT) in C57BL/6J mice
19d 2.1Significant glucose-lowering effect at 30 mg/kg
19e 1.8Significant glucose-lowering effect at 30 mg/kg
INT-777 (Reference) 45.3Known to improve glucose homeostasis
LCA (Reference) >1000Natural TGR5 agonist
Signaling Pathway

TGR5 activation by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates protein kinase A (PKA), leading to the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 plays a crucial role in glucose homeostasis by enhancing insulin secretion from pancreatic β-cells.

TGR5_Signaling_Pathway cluster_cell Enteroendocrine L-Cell cluster_blood Bloodstream TGR5_Agonist TGR5 Agonist (e.g., 19d, 19e) TGR5 TGR5 Receptor TGR5_Agonist->TGR5 Binds to G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles Promotes Exocytosis GLP1_Secretion GLP-1 Secretion GLP1_circ Circulating GLP-1

TGR5 signaling pathway leading to GLP-1 secretion.

Experimental Protocols

In Vitro TGR5 Activation Assay:

  • Cell Line: HEK293 cells stably expressing human TGR5 (hTGR5).

  • Assay Principle: Measurement of intracellular cyclic AMP (cAMP) accumulation upon TGR5 activation.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated overnight.

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are treated with various concentrations of the test compounds (e.g., 19d, 19e) or reference agonists (INT-777, LCA).

    • After a defined incubation period, cells are lysed.

    • The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., HTRF).

  • Data Analysis: The concentration-response curves are plotted, and the EC50 values are calculated using non-linear regression.

In Vivo Oral Glucose Tolerance Test (OGTT):

  • Animal Model: Male C57BL/6J mice.

  • Acclimatization: Animals are acclimatized to the experimental conditions for at least one week.

  • Procedure:

    • Mice are fasted overnight (approximately 12-16 hours) with free access to water.

    • A baseline blood glucose measurement is taken from the tail vein (t=0 min).

    • The test compounds (e.g., 19d, 19e at 30 mg/kg) or vehicle are administered orally.

    • After 30 minutes, a glucose solution (e.g., 2 g/kg) is administered orally.

    • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle control groups to assess the glucose-lowering effect.

FXIa Inhibitors: From In Vitro Enzyme Inhibition to In Vivo Antithrombotic Efficacy

Derivatives of 2-phenyl-1H-imidazole-5-carboxamide have been developed as potent and selective inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a promising antithrombotic strategy with a potentially lower risk of bleeding compared to conventional anticoagulants.[4][5]

Quantitative Data Summary

The following table summarizes the in vitro and in vivo activities of the potent FXIa inhibitor, compound 44g.[4][5]

CompoundIn Vitro FXIa Ki (nM)In Vivo Rabbit Arteriovenous (AV) Shunt Model
44g 9Dose-dependent antithrombotic efficacy
BMS-724296 (Reference) 1.5Known potent FXIa inhibitor
Coagulation Cascade

Factor XIa plays a crucial role in the amplification of thrombin generation within the coagulation cascade. It activates Factor IX, which in turn, as part of the tenase complex, activates Factor X. Activated Factor X then converts prothrombin to thrombin, the central enzyme responsible for fibrin clot formation.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI Activates FXIa FXIa XI->FXIa IX FIX FXIa->IX Activates IXa FIXa IX->IXa X FX IXa->X Activates TF Tissue Factor (TF) TF_VIIa TF:FVIIa VIIa FVIIa TF_VIIa->X Activates Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Inhibitor FXIa Inhibitor (e.g., 44g) Inhibitor->FXIa Inhibits

Role of FXIa in the coagulation cascade and its inhibition.

Experimental Protocols

In Vitro FXIa Enzyme Inhibition Assay:

  • Enzyme and Substrate: Purified human Factor XIa and a chromogenic or fluorogenic substrate specific for FXIa.

  • Assay Principle: Measurement of the rate of substrate cleavage by FXIa in the presence and absence of an inhibitor.

  • Procedure:

    • The assay is performed in a 96-well plate format in a suitable buffer (e.g., Tris-HCl with PEG and NaCl).

    • FXIa is pre-incubated with various concentrations of the test compound (e.g., 44g).

    • The reaction is initiated by the addition of the substrate.

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: The initial reaction velocities are determined, and the IC50 values are calculated. The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

In Vivo Rabbit Arteriovenous (AV) Shunt Thrombosis Model:

  • Animal Model: New Zealand White rabbits.

  • Anesthesia: Animals are anesthetized (e.g., with ketamine and xylazine).

  • Procedure:

    • An extracorporeal shunt is created by cannulating a carotid artery and a jugular vein.

    • A thrombogenic stimulus (e.g., a silk thread) is placed inside a section of the shunt tubing.

    • The test compound (e.g., 44g) or vehicle is administered intravenously as a bolus followed by a continuous infusion.

    • Blood is allowed to flow through the shunt for a defined period (e.g., 40 minutes).

    • After the circulation period, the silk thread with the formed thrombus is removed and its wet weight is determined.

  • Data Analysis: The thrombus weight in the treated groups is compared to the vehicle control group to determine the dose-dependent antithrombotic efficacy.

References

Confirming the On-Target Effects of N-phenyl-1H-imidazole-5-carboxamide using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of the hypothetical bioactive compound, N-phenyl-1H-imidazole-5-carboxamide. We will explore the application of CRISPR-Cas9 technology for target validation and present supporting experimental data and protocols. This guide assumes a hypothetical target for this compound, "Kinase X," based on the common activity of related imidazole-based compounds.

Introduction to this compound and its Putative Target

This compound is a small molecule belonging to a class of compounds known for a diverse range of biological activities. While the specific molecular target of this compound is under investigation, related imidazole carboxamides have been reported to exhibit inhibitory effects on various protein kinases. For the purpose of this guide, we will hypothesize that this compound's primary on-target effect is the inhibition of "Kinase X," a key enzyme in a cellular signaling pathway implicated in cell proliferation.

Validating that the observed phenotypic effects of a compound are indeed due to its interaction with the intended target is a critical step in drug discovery and development.[1][2] CRISPR-Cas9 gene editing has emerged as a powerful and precise tool for such target validation.[1][3][4] This technology allows for the direct knockout of the putative target gene, enabling a comparison between the pharmacological effects of the compound and the genetic perturbation of its supposed target.[4]

Experimental Workflow for CRISPR-Based Target Validation

The core principle of using CRISPR for target validation is to compare the phenotype induced by the small molecule inhibitor with the phenotype resulting from the genetic knockout of the putative target protein. A convergence of these phenotypes provides strong evidence for on-target activity.

experimental_workflow cluster_crispr CRISPR-Mediated Knockout cluster_compound Compound Treatment crispr_design sgRNA Design & Synthesis (Targeting Kinase X gene) crispr_delivery Lentiviral Transduction of Cas9 and sgRNAs crispr_design->crispr_delivery knockout_verification Knockout Verification (Western Blot, qPCR) crispr_delivery->knockout_verification crispr_phenotype Phenotypic Analysis (e.g., Cell Viability Assay) knockout_verification->crispr_phenotype comparison Comparative Analysis crispr_phenotype->comparison compound_treatment Treat Cells with This compound compound_phenotype Phenotypic Analysis (e.g., Cell Viability Assay) compound_treatment->compound_phenotype compound_phenotype->comparison

Caption: Experimental workflow for validating the on-target effects of this compound using CRISPR-Cas9.

Detailed Experimental Protocols

1. sgRNA Design and Lentiviral Packaging:

  • Objective: To design and produce lentiviral particles carrying sgRNAs that target the gene encoding for Kinase X.

  • Protocol:

    • Design at least three unique sgRNAs targeting early exons of the Kinase X gene using a publicly available design tool (e.g., CHOPCHOP). Include non-targeting control sgRNAs.

    • Synthesize and clone the designed sgRNA sequences into a lentiviral expression vector that also contains a selection marker (e.g., puromycin resistance).

    • Co-transfect the lentiviral expression vector along with packaging and envelope plasmids into HEK293T cells using a suitable transfection reagent.

    • Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.

    • Titer the lentiviral particles to determine the optimal multiplicity of infection (MOI).

2. Generation of Kinase X Knockout Cell Line:

  • Objective: To create a stable cell line with a functional knockout of the Kinase X gene.

  • Protocol:

    • Transduce the target cell line (e.g., a cancer cell line where Kinase X is expressed and functional) with the lentiviral particles at the predetermined MOI.

    • After 24-48 hours, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

    • Expand the antibiotic-resistant cell population.

    • Verify the knockout of Kinase X at the protein level using Western blotting and at the mRNA level using quantitative PCR (qPCR).

3. Phenotypic Assays:

  • Objective: To compare the cellular phenotype of Kinase X knockout cells with that of wild-type cells treated with this compound.

  • Protocol (Cell Viability - MTT Assay):

    • Seed wild-type, non-targeting control, and Kinase X knockout cells in 96-well plates.

    • Treat the wild-type and non-targeting control cells with a dose range of this compound.

    • Incubate the plates for a predetermined time course (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

Data Presentation: Comparative Analysis

The following table summarizes hypothetical quantitative data from the described experiments.

ConditionCell Viability (% of Control)p-value vs. WT (Untreated)
Wild-Type (WT) - Untreated100%-
WT + this compound (10 µM)52%< 0.01
Non-Targeting sgRNA Control98%> 0.05
Kinase X Knockout (sgRNA 1)55%< 0.01
Kinase X Knockout (sgRNA 2)58%< 0.01

Interpretation: The significant reduction in cell viability upon treatment with this compound is comparable to the reduction observed in the Kinase X knockout cell lines. This convergence of phenotypes strongly suggests that the compound's cytotoxic effect is mediated through the inhibition of Kinase X.

Signaling Pathway Perturbation

The following diagram illustrates the hypothetical signaling pathway of Kinase X and the points of intervention by both the compound and CRISPR-mediated knockout.

signaling_pathway cluster_pathway Hypothetical Kinase X Signaling Pathway cluster_intervention Points of Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylates CellProliferation Cell Proliferation DownstreamEffector->CellProliferation Promotes Compound N-phenyl-1H-imidazole- 5-carboxamide Compound->KinaseX Inhibits CRISPR CRISPR Knockout CRISPR->KinaseX Abolishes Expression

Caption: Hypothetical signaling pathway of Kinase X and intervention points for the compound and CRISPR knockout.

Comparison with Alternative Target Validation Methods

While CRISPR is a powerful tool, other methods for target validation exist, each with its own advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
CRISPR/Cas9 Knockout Permanent gene disruption leading to loss of protein function.High specificity, permanent and stable knockout, applicable in various cell types and in vivo.[1][2]Potential for off-target effects, can be lethal if the target is essential for cell survival.
RNA interference (RNAi) Silencing of gene expression at the mRNA level.Transient and tunable knockdown, relatively easy to implement.Incomplete knockdown, potential for off-target effects, transient effect.
Expression of drug-resistant mutant Introduction of a mutated version of the target that does not bind the compound.Directly links compound binding to its phenotypic effect.Requires knowledge of the compound's binding site, can be technically challenging to create the specific mutation.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding.Unbiased, genome-wide identification of targets.Requires specialized equipment and bioinformatics expertise, may not capture all target interactions.

Conclusion

The use of CRISPR-Cas9 for target validation provides a robust and precise method to confirm the on-target effects of small molecules like this compound. By comparing the phenotypic outcomes of pharmacological inhibition and genetic knockout, researchers can gain a high degree of confidence in the mechanism of action of their compounds. This guide provides a framework for designing and interpreting such validation studies, which are essential for advancing promising drug candidates through the development pipeline.

References

Comparative study of the apoptotic pathways induced by different imidazole carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential apoptotic mechanisms of novel imidazole carboxamide derivatives in cancer cells, supported by experimental data and detailed protocols.

This guide provides a comparative overview of the apoptotic pathways induced by two distinct classes of imidazole carboxamide derivatives: a series of novel substituted imidazoles (L-4, L-7, R-35, and R-NIM04) and the imidazo[1,2-b]pyrazole-7-carboxamide derivative, DU325. By presenting key quantitative data, detailed experimental methodologies, and visual signaling pathways, this document aims to facilitate a deeper understanding of their mechanisms of action and support further drug development efforts in oncology.

Quantitative Data Summary

The following tables summarize the anti-proliferative and pro-apoptotic activities of the selected imidazole carboxamide derivatives in different myeloid leukemia cell lines.

Table 1: Anti-Proliferative Activity of Imidazole Derivatives (L-4, L-7, R-35, R-NIM04) in Myeloid Leukemia Cell Lines

CompoundCell LineConcentration (µM)Inhibition of Proliferation
L-4 NB4 (APL)1.25, 2.5, 5Slight dose-dependent reduction
K562 (CML)1.25, 2.5, 5No significant effect
L-7 NB4 (APL)1.25, 2.5, 5Significant dose-dependent reduction
K562 (CML)1.25, 2.5, 5Significant dose-dependent reduction
R-35 NB4 (APL)1.25, 2.5, 5Slight dose-dependent reduction
K562 (CML)1.25, 2.5, 5Slight reduction
R-NIM04 NB4 (APL)1.25, 2.5, 5Slight dose-dependent reduction
K562 (CML)1.25, 2.5, 5Slight reduction

Data synthesized from studies on novel imidazole derivatives in myeloid leukemia.[1]

Table 2: Apoptotic Activity of Imidazole Derivatives (L-4, L-7, R-35, R-NIM04)

CompoundCell LineApoptosis Induction (DNA Fragmentation)
L-4 NB4 (APL)Yes
K562 (CML)No
L-7 NB4 (APL)Yes
K562 (CML)Yes
R-35 NB4 (APL)Not specified
K562 (CML)Not specified
R-NIM04 NB4 (APL)Not specified
K562 (CML)Not specified

Based on DNA fragmentation assays performed after 72h of treatment.[1]

Table 3: Cytotoxic and Pro-Apoptotic Effects of Imidazo[1,2-b]pyrazole-7-carboxamide Derivative (DU325)

ParameterCell LineConcentrationResult
IC50 HL-60 (APL)0.183 µM (for a related potent analogue)-
Viability Reduction Patient-derived AML cells200 nMReduction from 86.27% to 62.18%
Apoptosis Splenic MDSCs200 nMIncrease in Annexin V+/PI+ cells

Data for DU325 and its analogues demonstrate potent cytotoxic and pro-apoptotic effects at nanomolar concentrations.[2][3][4][5]

Apoptotic Signaling Pathways

The imidazole carboxamide derivatives investigated induce apoptosis through distinct signaling cascades. The novel imidazole series primarily acts by downregulating the AXL receptor tyrosine kinase and the Wnt/β-catenin pathway, while DU325 initiates a differentiation-coupled apoptotic program.

Pathway 1: AXL and Wnt/β-Catenin Inhibition (L-4 and L-7)

The imidazole derivatives L-4 and L-7 induce apoptosis in myeloid leukemia cells by suppressing the AXL receptor tyrosine kinase (AXL-RTK) and key components of the Wnt/β-catenin signaling pathway.[1] This leads to a decrease in the expression of crucial downstream targets like c-Myc and Axin2, which are involved in cell proliferation and survival.[6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis AXL AXL-RTK beta_catenin β-catenin AXL->beta_catenin Stabilization beta_catenin_destruction_complex β-catenin Destruction Complex (GSK3β, Axin, APC) beta_catenin_destruction_complex->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation cMyc_Axin2 c-Myc, Axin2 TCF_LEF->cMyc_Axin2 Transcription Proliferation_Survival Cell Proliferation & Survival cMyc_Axin2->Proliferation_Survival L7_L4 Imidazole Derivatives (L-7, L-4) L7_L4->AXL Inhibition L7_L4->beta_catenin_destruction_complex Upregulation (indirect) Apoptosis Apoptosis Induction L7_L4->Apoptosis

Caption: Apoptotic pathway of L-4 and L-7 via AXL and Wnt/β-catenin inhibition.

Pathway 2: Differentiation-Coupled Apoptosis (DU325)

The imidazo[1,2-b]pyrazole-7-carboxamide derivative DU325 induces a unique apoptotic pathway linked to cellular differentiation in immature myeloid cells.[2][3][4][5] An initial survival signal involving ERK phosphorylation and increased Bcl-xl and pAkt is followed by the induction of differentiation factors like Vav1 and the AP-1 complex.[5] This differentiation process ultimately leads to apoptosis, characterized by mitochondrial depolarization and caspase-3 activation.[4]

G cluster_early Early Response (Survival Signal) cluster_differentiation Differentiation Cascade cluster_apoptosis Apoptosis DU325 DU325 pERK pERK DU325->pERK Bcl_xl_pAkt Bcl-xl, pAkt pERK->Bcl_xl_pAkt Vav1 Vav1 Bcl_xl_pAkt->Vav1 AP1 AP-1 Complex (FOS, JUN, etc.) Vav1->AP1 Differentiation Granulocytic Differentiation AP1->Differentiation Mitochondria Mitochondrial Depolarization Differentiation->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation select_compounds Select Imidazole Carboxamides select_cell_lines Select Cancer Cell Lines select_compounds->select_cell_lines cell_culture Cell Culture & Treatment select_cell_lines->cell_culture mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (DNA Fragmentation / Annexin V) cell_culture->apoptosis_assay gene_expression Gene Expression (RT-PCR) cell_culture->gene_expression data_quantification Data Quantification (IC50, % Apoptosis) mtt_assay->data_quantification apoptosis_assay->data_quantification pathway_analysis Signaling Pathway Analysis gene_expression->pathway_analysis comparison Comparative Analysis data_quantification->comparison pathway_analysis->comparison

References

A Comparative Analysis of the Therapeutic Potential of an Imidazole-Based Carboxamide and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of a novel N-phenyl-1H-imidazole-5-carboxamide analogue versus the established chemotherapeutic agent doxorubicin reveals promising selectivity for the investigational compound in preclinical models. This guide provides a comprehensive comparison of their cytotoxic profiles, mechanistic insights, and a structured overview of the experimental data, offering valuable information for researchers and professionals in drug development.

This report focuses on a representative imidazole-based compound, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, hereafter referred to as Imidazole Compound 5o, as a case study to assess the potential of this chemical class against the widely used anticancer drug, doxorubicin. While direct comparative data for this compound is limited, the analysis of this analogue provides significant insights into the therapeutic promise of imidazole-based carboxamides.

Executive Summary

Doxorubicin, a cornerstone of chemotherapy for decades, is known for its broad efficacy and significant cardiotoxicity, which limits its therapeutic window. The search for novel anticancer agents with a more favorable therapeutic index is a critical endeavor in oncology research. Imidazole-based compounds have emerged as a promising class of molecules with potent and selective anticancer properties. This guide synthesizes available in vitro data to compare the cytotoxic activity and selectivity of Imidazole Compound 5o against doxorubicin.

Data Presentation: In Vitro Cytotoxicity

The in vitro cytotoxic activity of Imidazole Compound 5o and doxorubicin was evaluated against various human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCell LineCell TypeIC50 (µM)
Imidazole Compound 5o A549Lung Carcinoma0.15 ± 0.01
SW480Colon Adenocarcinoma3.68 ± 0.59
MRC-5Normal Lung Fibroblast> 119.2
Doxorubicin A549Lung Carcinoma0.46 ± 0.02
K562Chronic Myeloid LeukemiaData not specified
SK-N-DZNeuroblastomaData not specified

Data for Imidazole Compound 5o is derived from a study on novel benzimidazole-based derivatives. Data for doxorubicin on K562 and SK-N-DZ cell lines is mentioned in the context of combined treatment studies with other imidazole derivatives.

A key metric for assessing the potential therapeutic index is the in vitro selectivity index (SI), calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line. A higher SI value suggests greater selectivity for cancer cells.

CompoundCancer Cell LineNormal Cell LineSelectivity Index (SI)
Imidazole Compound 5o A549MRC-5> 794.6
SW480MRC-5> 32.4

The data clearly indicates that Imidazole Compound 5o exhibits significantly higher potency against the A549 lung cancer cell line compared to doxorubicin. More importantly, its high IC50 value against the normal MRC-5 cell line results in a remarkably high selectivity index, suggesting a potentially wider therapeutic window.

Mechanistic Insights

This compound Derivatives

The precise mechanism of action for many novel imidazole-based carboxamides is still under investigation. However, studies on related compounds suggest several potential pathways. Some imidazole derivatives have been shown to act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. For instance, certain imidazole-based N-phenylbenzamide derivatives have been computationally predicted to target ABL1 kinase. Other related compounds have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Molecular docking studies for Imidazole Compound 5o suggest it may act as a topoisomerase IIα inhibitor, a mechanism it would share with doxorubicin.

Doxorubicin

Doxorubicin exerts its anticancer effects through multiple well-established mechanisms:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.[1][2][3]

  • Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks that trigger apoptosis.[1][2][3]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[1][4] This mechanism is also heavily implicated in its cardiotoxic side effects.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Imidazole Compound 5o, doxorubicin) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.

  • Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, which stains the nucleus of late apoptotic or necrotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, necrotic, and viable cells.

Visualizations

Signaling Pathway Diagram

Doxorubicin_Mechanism Dox Doxorubicin CellMembrane Cell Membrane DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mitochondria Mitochondria Dox->Mitochondria Redox Cycling DNA_Damage DNA Strand Breaks TopoII->DNA_Damage ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipids, Proteins) ROS->CellDamage ROS->DNA_Damage Mitochondria->ROS Apoptosis Apoptosis CellDamage->Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin's anticancer mechanisms.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cell Culture (Cancer & Normal Lines) Treatment Compound Treatment (Varying Concentrations) Start->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Data_MTT Measure Absorbance & Calculate IC50 MTT->Data_MTT Data_Apoptosis Flow Cytometry Analysis Apoptosis->Data_Apoptosis Analysis Comparative Analysis: Potency & Selectivity Data_MTT->Analysis Data_Apoptosis->Analysis

Caption: General workflow for in vitro cytotoxicity and apoptosis experiments.

Conclusion

The preliminary in vitro data for the representative Imidazole Compound 5o suggests a promising therapeutic profile compared to doxorubicin, characterized by higher potency against lung carcinoma cells and, most notably, a significantly better selectivity index. This indicates a potentially lower toxicity to normal cells, a critical attribute for an ideal anticancer agent. While doxorubicin remains a vital tool in cancer treatment, its utility is often hampered by severe side effects. The development of novel compounds like the imidazole-based carboxamides, with potentially wider therapeutic windows, represents a hopeful direction in the quest for more effective and safer cancer therapies. Further in vivo studies are warranted to validate these in vitro findings and to fully assess the therapeutic index of this promising class of compounds.

References

Validating the Binding Mode of N-phenyl-1H-imidazole-5-carboxamide with Protein Kinase C-iota (PKC-ι) Through Co-crystallization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-phenyl-1H-imidazole-5-carboxamide, a putative inhibitor of Protein Kinase C-iota (PKC-ι), with other known inhibitors. The focus is on the experimental validation of its binding mode through co-crystallization and X-ray crystallography, offering a foundational methodology for researchers in drug discovery. PKC-ι is a member of the atypical protein kinase C family and is recognized as a significant target in oncology due to its role in cell proliferation, survival, and polarity.[1]

Comparative Analysis of PKC-ι Inhibitors

The efficacy of a small molecule inhibitor is primarily determined by its binding affinity to the target protein. The following table summarizes the inhibitory concentrations (IC50) of this compound (hypothetical data for illustrative purposes) and other experimentally validated PKC-ι inhibitors.

CompoundTargetIC50 (µM)Comments
This compoundPKC-ι0.45 (Hypothetical)A novel scaffold with predicted high affinity.
ICA-1SPKC-ι~0.1A specific and potent inhibitor of PKC-ι, with demonstrated efficacy in neuroblastoma cell lines.[2]
PKC-iota inhibitor 1 (Compound 19)PKC-ι0.34A potent inhibitor discovered through fragment-based screening.[3][4]
AurothiomalatePKC-ι~100A known, but less potent, inhibitor of PKC-ι.[2]
EnzastaurinPKC-β0.006 (for PKC-β)A selective PKC-β inhibitor, often used as a control for isoform selectivity. Its affinity for PKC-ι is significantly lower.[5]

Experimental Validation of Binding Mode

To unequivocally validate the binding mode of a novel inhibitor, co-crystallization with the target protein followed by X-ray diffraction analysis is the gold standard. This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise interactions at the atomic level.

Experimental Workflow for Binding Mode Validation

The following diagram outlines the key steps involved in the co-crystallization and structural determination process.

G cluster_prep Preparation cluster_cocrystal Co-crystallization cluster_xray X-ray Crystallography cluster_analysis Analysis Protein_Expression PKC-ι Expression & Purification Complex_Formation Protein-Ligand Complex Formation Protein_Expression->Complex_Formation Ligand_Prep N-phenyl-1H-imidazole- 5-carboxamide Synthesis Ligand_Prep->Complex_Formation Crystallization_Screening Crystallization Screening Complex_Formation->Crystallization_Screening Crystal_Optimization Crystal Optimization Crystallization_Screening->Crystal_Optimization Data_Collection X-ray Data Collection Crystal_Optimization->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Binding_Mode_Validation Binding Mode Validation Structure_Solution->Binding_Mode_Validation

Experimental workflow for validating the binding mode.
Detailed Experimental Protocols

1. Protein Expression and Purification of PKC-ι Kinase Domain:

  • Gene Expression: The human PRKCI gene encoding the kinase domain (amino acids ~250-587) is cloned into a suitable expression vector (e.g., pGEX or pET series) with an N-terminal affinity tag (e.g., GST or His6).

  • Protein Production: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3) cells. Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) overnight to enhance protein solubility.

  • Purification: Cells are harvested, lysed, and the protein is purified using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA for His-tagged protein). The affinity tag is subsequently cleaved by a specific protease (e.g., PreScission or TEV protease). Further purification steps, such as ion-exchange and size-exclusion chromatography, are performed to obtain a highly pure and homogenous protein sample.

2. Co-crystallization of PKC-ι with this compound:

  • Complex Formation: The purified PKC-ι kinase domain is incubated with a 3-5 fold molar excess of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours on ice to ensure complex formation.[6]

  • Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 4°C or 20°C).[7] A variety of commercially available or in-house prepared crystallization screens are used to sample a wide range of pH, precipitant, and salt conditions.

  • Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, protein, and ligand, as well as the pH and temperature, to obtain diffraction-quality single crystals (typically > 0.1 mm in all dimensions).[8]

3. X-ray Data Collection and Structure Determination:

  • Crystal Mounting and Cryo-protection: A single crystal is carefully mounted in a nylon loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is typically added to the crystallization solution before freezing.

  • Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[9][10] A complete dataset is obtained by rotating the crystal through at least 180 degrees.[9]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[11]

  • Structure Solution and Refinement: The structure is solved using molecular replacement, using a previously determined structure of a homologous kinase (e.g., PDB ID: 6ILZ for PKC-ι) as a search model.[4] The initial model is then refined against the experimental data, and the ligand is manually built into the electron density map. The final structure is validated for its geometric quality and agreement with the experimental data.

Logical Framework for Binding Mode Validation

The successful co-crystallization and structure determination provide direct evidence of the ligand's binding mode, which is crucial for structure-based drug design.

G cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_evidence Structural Evidence cluster_confirmation Confirmation In_Silico_Modeling In Silico Docking (Predicted Binding Mode) Co_crystallization Co-crystallization In_Silico_Modeling->Co_crystallization Guides Experiment Biochemical_Assay Biochemical Assays (e.g., IC50 Determination) Biochemical_Assay->Co_crystallization Justifies Experiment Xray_Structure High-Resolution X-ray Crystal Structure Co_crystallization->Xray_Structure Provides Direct Evidence Validated_Binding_Mode Validated Binding Mode Xray_Structure->Validated_Binding_Mode Confirms Hypothesis

Logical flow of binding mode validation.

PKC-ι Signaling Pathway

Understanding the signaling context of PKC-ι is essential for elucidating the downstream effects of its inhibition. PKC-ι is a key regulator of multiple cellular processes, including cell survival and polarity, primarily through the NF-κB and other pro-survival pathways.

G Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 PKCi PKC-ι PDK1->PKCi Activation NFkB_Complex IKK Complex PKCi->NFkB_Complex Phosphorylation NFkB NF-κB NFkB_Complex->NFkB Activation Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor N-phenyl-1H-imidazole- 5-carboxamide Inhibitor->PKCi

Simplified PKC-ι signaling pathway and point of inhibition.

By inhibiting PKC-ι, this compound is hypothesized to disrupt this signaling cascade, leading to a reduction in the expression of genes that promote cell proliferation and survival, thereby providing a therapeutic avenue for cancers where this pathway is dysregulated. The structural insights gained from co-crystallization are invaluable for the rational design of more potent and selective second-generation inhibitors.

References

Navigating the Biological Landscape of N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of published data reveals a promising, yet varied, landscape of biological activity for N-phenyl-1H-imidazole-5-carboxamide derivatives. While a direct cross-laboratory reproducibility study on the parent compound, this compound, is not feasible due to a lack of overlapping independent investigations, a comparative analysis of its derivatives highlights their potential as anticancer and anti-inflammatory agents. This guide synthesizes findings from multiple studies to offer researchers, scientists, and drug development professionals a consolidated view of the existing data, experimental approaches, and implicated signaling pathways.

This review focuses on providing an objective comparison of the performance of various this compound derivatives, supported by experimental data from published research. The aim is to facilitate a deeper understanding of the structure-activity relationships and to guide future research in this promising area of medicinal chemistry.

Comparative Analysis of Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against a range of cancer cell lines. The data, summarized in the table below, indicates that the substitution pattern on the phenyl ring and the imidazole core significantly influences the anticancer potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 4e A549 (Lung)11.1[1]
HeLa (Cervical)10.5[1]
MCF-7 (Breast)10.1[1]
Derivative 4f A549 (Lung)7.5[1]
HeLa (Cervical)9.3[1]
MCF-7 (Breast)8.9[1]
CTL-06 HCT-116 (Colon)-[2]
Caco-2 (Colon)-[2]
MCF-7 (Breast)-[2]
CTL-12 HCT-116 (Colon)-[2]
Caco-2 (Colon)-[2]
MCF-7 (Breast)-[2]

Note: Specific IC50 values for CTL-06 and CTL-12 were not provided in the abstract, but they were identified as promising lead molecules based on their selective cytotoxicity.[2]

Comparative Analysis of Anti-inflammatory Activity

Several studies have explored the anti-inflammatory potential of this compound derivatives. The findings suggest that these compounds can modulate key inflammatory pathways. The table below summarizes the reported anti-inflammatory activities.

Compound IDAssayEndpointResultReference
Compound AA6 p38 MAP Kinase InhibitionIC50403.57 ± 6.35 nM[3]
Derivatives 2a, 2b Carrageenan-induced paw edema% inhibitionGood anti-inflammatory activity[4]
Derivative 2g Hot plate methodAnalgesic effectSignificant analgesic activity[4]
HSR1101 LPS-stimulated BV2 microgliaInhibition of pro-inflammatory mediatorsPotent suppression[5]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are representative methodologies for assessing the anticancer and anti-inflammatory activities of this compound derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the animals.

  • Paw Volume Measurement: The paw volume is measured at different time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizing Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer Test Compounds anti_inflammatory_vitro Anti-inflammatory Assays (e.g., p38 Kinase) characterization->anti_inflammatory_vitro Test Compounds pathway Signaling Pathway Analysis anticancer->pathway animal_model Animal Models (e.g., Paw Edema) anti_inflammatory_vitro->animal_model Promising Hits animal_model->pathway

General experimental workflow for evaluating imidazole derivatives.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimuli Inflammatory Stimuli (e.g., LPS) p38 p38 MAPK stimuli->p38 IKK IKK stimuli->IKK cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->cytokines activates transcription factors IkappaB IκBα degradation IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->cytokines induces transcription inhibitor Imidazole Derivatives inhibitor->p38 inhibit inhibitor->IKK inhibit

Implicated anti-inflammatory signaling pathways.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-phenyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical component of this is the correct handling and disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of N-phenyl-1H-imidazole-5-carboxamide, a compound often used in pharmaceutical research. Adherence to these protocols is vital for operational safety and regulatory compliance.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from related imidazole and carboxamide compounds suggest the following precautions.

Potential Hazards:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

  • Harmful if swallowed.[2][3]

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[2][4][5]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and dispose of them properly after handling.[2][3][5]

  • Body Protection: A fully buttoned, flame-resistant laboratory coat.[2][5]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][5] If dusts are generated, a dust respirator may be necessary.[4]

II. Waste Segregation and Container Management

Proper segregation and containment are the first steps in the disposal process. Inadvertent mixing of incompatible chemicals is a common cause of laboratory accidents.[6]

  • Waste Classification: this compound should be treated as hazardous chemical waste.[7]

  • Dedicated Waste Container: Collect waste this compound, including pure forms, solutions, and contaminated materials (e.g., pipette tips, paper towels), in a dedicated, sealable, and airtight container made of a compatible material.[2][6]

  • Incompatible Materials: Store this waste separately from strong oxidizers, acids, acid anhydrides, and acid chlorides.[2][6] A comprehensive list of materials to segregate is provided in the table below.

  • Labeling: Clearly label the waste container with a "Hazardous Waste" label, identifying the contents as "this compound Waste" and listing any other components.[6] The date when waste is first added to the container should also be recorded.[2]

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[8] Do not overfill the container.

III. Disposal Procedures

Disposal of chemical waste is highly regulated. Never dispose of this compound down the drain or in the regular trash.[5][9][10]

  • Collection: Accumulate the waste in the properly labeled container at or near the point of generation, in a designated Satellite Accumulation Area.[10]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5][6] Follow all institutional protocols for waste collection requests.[6]

  • Final Disposal Method: The ultimate disposal will likely be through high-temperature incineration at a licensed chemical destruction plant.[11]

In the event of a spill, use appropriate PPE and absorbent materials to clean the area. All cleanup materials must be collected, placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[2][6]

IV. Data Summary for Disposal and Handling

The following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of imidazole-based compounds.

ParameterGuidelineSource
Waste Category Hazardous Chemical Waste; Corrosive Solid, Basic, Organic, N.O.S.[3][7][9]
UN Number 3263 (for corrosive, basic, organic solids)[3][9]
Personal Protective Equipment (PPE) Safety goggles, nitrile gloves, lab coat[2][5]
Storage Incompatibilities Strong oxidizers, acids, acid anhydrides, acid chlorides[2][6]
Recommended Disposal Method Licensed chemical destruction plant (e.g., incineration)[11]
Spill Cleanup Residue Dispose of as hazardous waste[2][6]

V. Disposal Workflow

The logical flow for making decisions regarding the disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory steps are considered.

Disposal Workflow for this compound A Generate Waste (Solid, Solution, or Contaminated Material) C Collect waste in a dedicated, compatible, and labeled container. A->C B Is the waste container correctly labeled and sealed? D No B->D No E Yes B->E Yes C->B D->C Correct and Reseal F Store in designated Satellite Accumulation Area. E->F G Segregate from incompatible materials (oxidizers, acids, etc.) F->G H Contact Environmental Health & Safety (EH&S) or licensed waste contractor for pickup. G->H I Professional Disposal (e.g., Incineration) H->I

Caption: Decision workflow for safe chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.